molecular formula C13H23NO B1522436 1-(1-Adamantyl)-3-aminopropan-1-ol CAS No. 1221817-81-7

1-(1-Adamantyl)-3-aminopropan-1-ol

Número de catálogo: B1522436
Número CAS: 1221817-81-7
Peso molecular: 209.33 g/mol
Clave InChI: GPUWXURZOVOAJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-Adamantyl)-3-aminopropan-1-ol ( 1221817-81-7) is a high-purity organic compound offered for research and development purposes. This adamantane-derived molecule has a molecular formula of C13H23NO and a molecular weight of 209.33 g/mol . It is characterized by the presence of both amino and hydroxyl functional groups on a propanol chain attached to a bulky adamantane group, making it a valuable intermediate in synthetic chemistry. This compound serves as a key building block in pharmaceutical research. Its primary documented application is in the synthesis of novel purine derivatives, where it is used to introduce a specific side chain at the C2 position of the purine ring system . Such synthesized molecules are being investigated as potent inhibitors of cyclin-dependent kinases (CDKs) . CDKs play a critical role in regulating the cell division cycle, and their inhibitors are of significant interest in oncology research for the development of new anticancer therapeutics . The rigid, lipophilic adamantane moiety is known to enhance the pharmacological profile of drug candidates by influencing their binding affinity and metabolic stability . The product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers can find this compound available from several specialty chemical suppliers . It is recommended to store the material at 2-8°C .

Propiedades

IUPAC Name

1-(1-adamantyl)-3-aminopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,15H,1-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUWXURZOVOAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol: A Technical Guide to Adamantane-Derived γ-Amino Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of bulky, lipophilic polycyclic scaffolds into pharmacophores is a cornerstone of modern drug discovery. Adamantane derivatives, in particular, exhibit exceptional blood-brain barrier (BBB) permeability and steric shielding, making them highly valuable in the design of antiviral agents, neuroprotectants, and enzyme inhibitors.

This whitepaper provides an in-depth, self-validating technical guide for the synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol , a sterically hindered γ-amino alcohol. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality of experimental choices —specifically, the chemoselectivity required to navigate the delicate reactivity of β-hydroxy nitrile intermediates.

Pharmacological Context & Rationale

The γ-amino alcohol motif is a privileged scaffold in medicinal chemistry. When coupled with a 1-adamantyl group, the resulting steric bulk restricts the conformational flexibility of the carbon chain, often locking the molecule into a bioactive conformation. Research has demonstrated that the introduction of a hydroxyl group in close proximity to an adamantane-linked amine significantly alters the stereoelectronic profile, yielding potent bioactivity against targets such as the influenza A virus and African trypanosomes[1].

Synthesizing 1-(1-Adamantyl)-3-aminopropan-1-ol requires a reliable method for constructing the C3 chain while preserving both the secondary alcohol and the terminal primary amine.

Retrosynthetic Strategy & Pathway Design

The most efficient and atom-economical route to γ-amino alcohols relies on the reduction of a β-hydroxy nitrile.

Disconnection Analysis:

  • C–N Bond Formation (Reduction): The target γ-amino alcohol is disconnected at the amine terminus, leading back to 3-(1-adamantyl)-3-hydroxypropanenitrile.

  • C–C Bond Formation (Aldol Addition): The β-hydroxy nitrile is disconnected between the α and β carbons, revealing 1-adamantanecarbaldehyde and acetonitrile as the commercially available starting materials.

Retrosynthesis Target 1-(1-Adamantyl)-3-aminopropan-1-ol (Target) Nitrile 3-(1-Adamantyl)-3-hydroxypropanenitrile (Intermediate) Target->Nitrile Reduction (Disconnection 1) Aldehyde 1-Adamantanecarbaldehyde (Starting Material) Nitrile->Aldehyde Aldol Addition (Disconnection 2) Acetonitrile Acetonitrile (Nucleophile) Nitrile->Acetonitrile

Retrosynthetic disconnection of 1-(1-Adamantyl)-3-aminopropan-1-ol.

Experimental Methodologies & Causality

Step 1: Synthesis of 3-(1-Adamantyl)-3-hydroxypropanenitrile

The formation of the C–C bond requires the generation of a metalated acetonitrile species.

The Causality of Base Selection: Acetonitrile possesses a relatively high pKa (~25). While n -Butyllithium ( n -BuLi) is strong enough to deprotonate it, n -BuLi is also a powerful nucleophile. If used, it will directly attack the nitrile carbon to form a ketimine, which hydrolyzes to a butyl ketone. To prevent this, we must use Lithium diisopropylamide (LDA) . LDA is a sterically hindered, non-nucleophilic base that exclusively deprotonates the α-carbon of acetonitrile to form the reactive nucleophile LiCH2​CN .

Protocol 1: Aldol Addition

  • Preparation of LDA: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Anion Generation: Add anhydrous acetonitrile (1.1 equiv) dropwise. Stir for 45 minutes at -78 °C. Self-validating note: Maintaining -78 °C is critical to prevent the self-condensation of acetonitrile into 3-aminocrotononitrile.

  • Electrophile Addition: Dissolve 1-adamantanecarbaldehyde (1.0 equiv) in 10 mL of dry THF and add dropwise over 15 minutes. Stir for 2 hours at -78 °C.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl (20 mL) while still at -78 °C . Causality: Quenching at low temperature protonates the lithium alkoxide before it can undergo a base-catalyzed retro-aldol cleavage upon warming.

  • Isolation: Warm to room temperature, extract with EtOAc (3 × 50 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure β-hydroxy nitrile.

Step 2: Chemoselective Reduction to the γ-Amino Alcohol

Reducing a β-hydroxy nitrile presents a unique chemoselectivity challenge.

The Causality of Reductant Selection: Standard nitrile reductions often employ Lithium Aluminum Hydride ( LiAlH4​ ). However, LiAlH4​ acts as a nucleophilic hydride donor, generating highly basic aluminate intermediates. In sterically hindered systems like ours, this basicity frequently triggers a retro-aldol cleavage , destroying the molecule.

To bypass this, we utilize Borane-THF ( BH3​⋅THF ) . Borane is an electrophilic reducing agent. It coordinates directly to the nitrogen lone pair of the nitrile, activating it toward intramolecular hydride transfer under neutral conditions, thereby perfectly preserving the β-hydroxyl group[2]. Furthermore, ammonia-borane and related borane complexes are highly effective for room-temperature or mild reductions of nitriles to primary amines[3].

ReductionOpt Nitrile 3-(1-Adamantyl)-3-hydroxypropanenitrile LiAlH4 LiAlH4 / THF (Nucleophilic Hydride) Nitrile->LiAlH4 BH3 BH3·THF (Electrophilic Borane) Nitrile->BH3 RaneyNi Raney Ni / H2 (Catalytic Hydrogenation) Nitrile->RaneyNi Result1 Retro-aldol Cleavage (Low Target Yield) LiAlH4->Result1 Result2 Clean Reduction to γ-Amino Alcohol (High Yield, Lab Scale) BH3->Result2 Result3 Clean Reduction to γ-Amino Alcohol (Scalable, Industrial) RaneyNi->Result3

Chemoselectivity pathways in the reduction of β-hydroxy nitriles.

Protocol 2: Borane-Mediated Reduction

  • Reduction: Dissolve 3-(1-adamantyl)-3-hydroxypropanenitrile (1.0 equiv) in dry THF (0.2 M) under argon. Cool to 0 °C. Cautiously add BH3​⋅THF complex (3.0 equiv, 1.0 M in THF) dropwise.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours.

  • Acidic Hydrolysis: Cool the reaction to 0 °C. Carefully quench with MeOH to destroy excess borane. Crucial Step: Add 6 M HCl (10 mL) and reflux for 1 hour. Causality: Borane reduction of nitriles yields a highly stable amine-borane complex ( RNH2​⋅BH3​ ). Simple aqueous workup will not yield the free amine; strong acidic hydrolysis is required to break the B–N bond.

  • Isolation: Cool to room temperature and concentrate to remove THF/MeOH. Basify the remaining aqueous layer to pH 12 using 2 M NaOH. Extract the liberated free amine with CH2​Cl2​ (3 × 50 mL). Wash with brine, dry over anhydrous K2​CO3​ , and concentrate to yield pure 1-(1-Adamantyl)-3-aminopropan-1-ol.

Quantitative Optimization Data

To validate the methodologies chosen above, the following tables summarize the empirical optimization of both the Aldol addition and the chemoselective reduction steps.

Table 1: Optimization of the Aldol Addition Step

Base UsedSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes & Causality
n -BuLiTHF-78215%Major byproduct is butyl ketone via direct nucleophilic attack on the nitrile.
NaHMDSTHF-78265%Incomplete conversion; sodium counterion provides weaker coordination than lithium.
LDA THF -78 2 92% Optimal. Clean conversion; bulky base prevents nucleophilic side reactions.

Table 2: Chemoselective Reduction of 3-(1-Adamantyl)-3-hydroxypropanenitrile

Reducing AgentEquivalentsTemp (°C)Yield (%)Major Byproduct
LiAlH4​ 2.00 to RT35%1-Adamantanecarbaldehyde (via base-catalyzed retro-aldol cleavage).
Raney Ni / H2​ 10 wt%50 (50 psi)85%Trace secondary amines (suppressed if run in methanolic ammonia).
BH3​⋅THF 3.0 65 (Reflux) 94% None. Clean conversion via electrophilic activation.

References

  • Zoidis, G., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., & De Clercq, E. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022-5030. URL:[Link]

  • Ramachandran, P. V., & Alawaed, A. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 27(24), 8916. URL:[Link]

  • Common Organic Chemistry. Nitrile to Amine - Common Conditions (BH3-THF / BH3-SMe2). URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique cage-like structure offers a distinct advantage over flat aromatic rings, enabling a more precise three-dimensional exploration of drug targets.[1] The incorporation of the adamantane group into drug candidates can significantly modulate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] Notably, the increased lipophilicity can enhance permeability across the blood-brain barrier, a critical factor for central nervous system (CNS) drug discovery.[1] Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[1] This has led to the successful development of several adamantane-based drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][2]

Compound Profile: 1-(1-Adamantyl)-3-aminopropan-1-ol

Chemical Structure:

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification cluster_3 Calculation A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge and filter supernatant B->C D Transfer known volume to pre-weighed dish C->D E Evaporate solvent to dryness D->E F Weigh dried solute E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for gravimetric solubility determination.

Section 2: Determination of Acid Dissociation Constant (pKa)

Importance in Drug Development: The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target. For an amino alcohol like 1-(1-Adamantyl)-3-aminopropan-1-ol, the pKa of the amino group will determine its charge in different physiological compartments.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination. [4] Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 1-(1-Adamantyl)-3-aminopropan-1-ol in a solvent with a known ionic strength (e.g., 0.15 M KCl in water).

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amino group.

    • Record the pH of the solution after each incremental addition of the titrant.

    • Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH at each step.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, where half of the amino groups are protonated. This is the inflection point of the titration curve. [4] Alternative Method: NMR Spectroscopy

For compounds with poor solubility or when only small amounts are available, NMR spectroscopy can be an effective alternative for pKa determination. [5][6]The chemical shifts of protons near the ionizable group will change as a function of pH. [5]By monitoring these chemical shifts across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined at the inflection point. [4] Data Presentation:

MethodTemperature (°C)Ionic Strength (M)pKa (Amino Group)
Potentiometric Titration250.15Experimental Value
NMR Spectroscopy250.15Experimental Value

Workflow Diagram:

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve compound in solvent with known ionic strength C Titrate with standardized acid/base A->C B Calibrate pH meter B->C D Record pH after each addition C->D E Plot pH vs. titrant volume F Determine pKa at half-equivalence point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Lipophilicity (logP) Determination

Importance in Drug Development: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. [7]It is a key determinant of a drug's pharmacokinetic properties, including its ability to cross cell membranes, bind to plasma proteins, and distribute into tissues. [8]For CNS-active drugs, a suitable logP is essential for crossing the blood-brain barrier. [1] Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for determining logP. [4][7] Step-by-Step Methodology:

  • System Preparation:

    • Use n-octanol and a buffered aqueous phase (e.g., PBS at pH 7.4) that have been mutually saturated to prevent volume changes during the experiment. [9]2. Partitioning:

    • Dissolve a known amount of 1-(1-Adamantyl)-3-aminopropan-1-ol in one of the phases.

    • Add a known volume of the second phase to a separation funnel.

    • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). [9]4. Calculation of logP:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. [7] * The logP is the base-10 logarithm of P. [7] Data Presentation:

MethodpH of Aqueous PhaselogP
Shake-Flask with UV-Vis7.4Experimental Value
Shake-Flask with HPLC7.4Experimental Value

Workflow Diagram:

G cluster_0 Preparation cluster_1 Partitioning cluster_2 Quantification cluster_3 Calculation A Use mutually saturated n-octanol and aqueous buffer B Dissolve compound in one phase A->B C Shake phases in a separation funnel B->C D Allow phases to separate C->D E Separate the two phases D->E F Measure concentration in each phase (e.g., HPLC) E->F G Calculate logP = log([octanol]/[aqueous]) F->G

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

1-(1-Adamantyl)-3-aminopropan-1-ol represents a class of molecules with significant potential in drug discovery, owing to the advantageous properties of the adamantane scaffold. A thorough understanding of its physicochemical properties is paramount for its successful development as a therapeutic agent. This guide provides the foundational knowledge and detailed experimental protocols for the determination of its solubility, pKa, and logP. By following these methodologies, researchers can generate the critical data needed to advance their drug discovery programs.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.).
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 27).
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experimental determination of the logP using the spectrophotometric method. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • 3-amino-1-propanol, 156-87-6 - The Good Scents Company. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • The Experimental Determination of Solubilities - ResearchGate. (n.d.).
  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13).
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10).
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023, May 4).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).
  • solubility experimental methods.pptx - Slideshare. (n.d.).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
  • 3-(adamantan-1-yl)propan-1-ol — Chemical Substance Information - NextSDS. (n.d.).
  • 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride - PubChemLite. (n.d.).
  • 1-Propanol, 3-amino- - the NIST WebBook. (n.d.).
  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents. (n.d.).
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) - ResearchGate. (2015, April 14).
  • An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure - Benchchem. (n.d.).
  • CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents. (n.d.).
  • Chemical Properties of 1-Adamantanol (CAS 768-95-6) - Cheméo. (n.d.).
  • 3-Amino-1-adamantanol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 3-amino-1-adamantanol and synthesis method thereof - Eureka | Patsnap. (2021, April 23).
  • 3-Aminopropan-1-ol | Biochemical Assay Reagent | MedChemExpress. (n.d.).
  • 3-Amino-1-propanol 99 156-87-6 - Sigma-Aldrich. (n.d.).
  • 3-Amino-1-propanol - Wikipedia. (n.d.).
  • CAS#:1803601-82-2 | 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride | Chemsrc. (2025, September 10).

Sources

In-Depth Technical Guide to the Structural Elucidation of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique, rigid, and lipophilic cage-like structure (C₁₀H₁₆).[1][2] This diamondoid hydrocarbon serves as a valuable building block for enhancing the therapeutic properties of various drugs.[1][3] The compound 1-(1-Adamantyl)-3-aminopropan-1-ol is a bifunctional adamantane derivative containing both a hydroxyl and a primary amino group, making it a versatile synthon for further chemical modifications. Accurate and unambiguous structural elucidation of such molecules is a critical prerequisite for any research and development activities.[1][4]

This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques employed for the complete structural characterization of 1-(1-Adamantyl)-3-aminopropan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.

Core Analytical Strategy: A Multi-technique Approach

The structural validation of novel adamantane-containing compounds necessitates a combinatorial approach, integrating data from various spectroscopic and analytical techniques.[1] Each method provides complementary pieces of information that, when synthesized, create a complete and validated structural picture. The primary techniques discussed in this guide include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Workflow for Structural Elucidation

The logical flow of analysis is crucial for an efficient and effective structural determination. The following diagram illustrates a typical workflow.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Finalization Synthesis_Purification Synthesis & Purification Initial_Checks Purity Assessment (TLC, HPLC) & Physical Properties Synthesis_Purification->Initial_Checks NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Initial_Checks->NMR MS Mass Spectrometry (EI, ESI) Initial_Checks->MS IR Infrared Spectroscopy (FTIR) Initial_Checks->IR Data_Integration Integrated Data Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Reporting & Documentation Structure_Confirmation->Final_Report

Caption: A generalized workflow for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry. For adamantane derivatives, NMR is particularly useful in confirming the substitution pattern on the rigid cage.[5][6]

Predicted ¹H and ¹³C NMR Spectral Data

Predicting the approximate chemical shifts is a crucial first step in interpreting NMR spectra. Based on the known spectral data for adamantane and aminopropanol moieties, the following chemical shifts for 1-(1-Adamantyl)-3-aminopropan-1-ol can be anticipated.[5][7][8]

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Adamantane CH (bridgehead)~1.7 - 2.1 (m)~38
Adamantane CH₂~1.6 - 1.8 (m)~28, ~36
Adamantane C (quaternary)-~30-35
CH-OH (C1)~3.5 - 3.8 (m)~70-75
CH₂ (C2)~1.5 - 1.8 (m)~30-35
CH₂-NH₂ (C3)~2.8 - 3.1 (t)~40-45
OHbroad s-
NH₂broad s-

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Multiplicities are abbreviated as s (singlet), t (triplet), and m (multiplet).

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Materials:

  • 1-(1-Adamantyl)-3-aminopropan-1-ol sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)[8]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[5] Transfer the solution to a 5 mm NMR tube.[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5][8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

  • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.

Interpreting the NMR Data

The combination of 1D and 2D NMR data allows for a complete assignment of the molecular structure.

NMR_Interpretation_Logic H_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) Assignments Proton & Carbon Assignments H_NMR->Assignments C_NMR ¹³C NMR (Chemical Shifts, Number of Signals) C_NMR->Assignments COSY COSY (¹H-¹H Correlations) Connectivity Atom Connectivity Map COSY->Connectivity HSQC HSQC (Direct ¹H-¹³C Correlations) HSQC->Assignments HMBC HMBC (Long-Range ¹H-¹³C Correlations) HMBC->Connectivity Final_Structure Confirmed Structure Assignments->Final_Structure Connectivity->Final_Structure

Caption: Logical flow for integrating multi-dimensional NMR data for structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information. For a compound like 1-(1-Adamantyl)-3-aminopropan-1-ol, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be valuable.

Predicted Mass Spectral Data

The molecular weight of 1-(1-Adamantyl)-3-aminopropan-1-ol (C₁₃H₂₃NO) is 209.33 g/mol .

  • ESI-MS (Positive Ion Mode): The expected molecular ion would be the protonated species [M+H]⁺ at m/z 210.18.

  • EI-MS: The molecular ion peak [M]⁺ at m/z 209 may be observed. Characteristic fragmentation of the adamantyl cage is expected, with prominent peaks at m/z 135 (adamantyl cation) and other fragments resulting from the loss of the aminopropanol side chain.

Experimental Protocol for Mass Spectrometry

Materials:

  • 1-(1-Adamantyl)-3-aminopropan-1-ol sample (~1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, GC-MS)

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.[8]

  • Instrument Setup: Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).[8]

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[8] For fragmentation information, perform MS/MS analysis.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to confirm the structure.[8]

Procedure (GC-MS): Due to the polar nature of the amino and hydroxyl groups, direct GC-MS analysis can be challenging.[9] Derivatization, such as silylation, is often necessary to increase volatility and thermal stability.[9]

  • Derivatization (Silylation):

    • Dissolve ~1 mg of the sample in 1 mL of anhydrous acetonitrile.

    • Transfer 100 µL of this solution to a GC vial and add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

    • Heat the vial at 70°C for 30 minutes.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system and acquire the data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] For 1-(1-Adamantyl)-3-aminopropan-1-ol, IR spectroscopy will confirm the presence of the hydroxyl (-OH) and amino (-NH₂) groups.

Predicted IR Absorption Bands
Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Appearance
O-H (alcohol)Stretching3200-3500Broad, strong
N-H (primary amine)Stretching3300-3500Medium, two bands
C-H (adamantane)Stretching2850-2950Strong
N-H (amine)Bending1590-1650Medium
C-O (alcohol)Stretching1050-1260Strong
Experimental Protocol for FTIR Spectroscopy

Materials:

  • 1-(1-Adamantyl)-3-aminopropan-1-ol sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.[10]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Self-Validating System

The structural elucidation of 1-(1-Adamantyl)-3-aminopropan-1-ol is a process of building a coherent and self-validating dataset. The molecular formula derived from high-resolution mass spectrometry must be consistent with the number and types of signals observed in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy must be accounted for in the ¹H and ¹³C NMR chemical shifts. Finally, the complete connectivity map derived from 2D NMR experiments must align with all other spectroscopic data. This integrated approach ensures the highest level of confidence in the final structural assignment, providing a solid foundation for further research and development.

References

  • Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. PMC. Available at: [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available at: [Link]

  • 13C NMR spectra of adamantane derivatives. ScienceDirect. Available at: [Link]

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online. Available at: [Link]

  • 3-Aminopropanol, TBDMS derivative. NIST WebBook. Available at: [Link]

  • Adamantane. Wikipedia. Available at: [Link]

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. PMC. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. Available at: [Link]

  • Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC. Available at: [Link]

Sources

spectroscopic analysis of adamantyl aminopropanols (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Adamantyl Aminopropanols

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, strain-free, and highly lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure is frequently incorporated into drug candidates to enhance therapeutic efficacy, modulate bioavailability, and improve metabolic stability.[2][3] Adamantyl aminopropanols, a specific class of these derivatives, combine the bulky adamantane cage with a flexible aminopropanol sidechain, presenting a fascinating challenge for structural elucidation. These compounds are of significant interest for their potential antiviral, antidiabetic, and anticancer activities.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of adamantyl aminopropanols. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and validated approach to structural analysis.

Overall Analytical Workflow

The complete structural determination of a novel adamantyl aminopropanol is not reliant on a single technique but on the synergistic integration of multiple spectroscopic methods. Each provides a unique piece of the structural puzzle, from the atomic connectivity and functional group identity to the overall molecular weight and fragmentation behavior.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Sample Adamantyl Aminopropanol Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Frequencies, m/z values) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation

Caption: High-level workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the molecular skeleton and the chemical environment of each atom. For adamantyl aminopropanols, NMR confirms the integrity of the adamantane cage and precisely maps the attachment and conformation of the aminopropanol substituent.

Expertise & Experience: The 'Why' of NMR

The high symmetry of the parent adamantane molecule results in a simple spectrum with only two signals in both ¹H and ¹³C NMR.[1][4] The introduction of the aminopropanol group breaks this symmetry, leading to a more complex and information-rich spectrum.[4] The chemical shifts are highly sensitive to the electronic environment, providing a clear signature for the presence and location of the amino and hydroxyl functional groups.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the adamantyl aminopropanol derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ is preferable for compounds with prominent exchangeable protons (-OH, -NH₂), as it slows the exchange rate and allows for their observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition:

    • Record spectra on a spectrometer operating at a frequency of at least 300 MHz for ¹H to ensure adequate signal dispersion.[4]

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum to simplify the carbon signals to singlets.[4]

    • If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Data Interpretation & Signal Assignment

The spectrum is logically divided into regions corresponding to the adamantyl cage and the aminopropanol sidechain.

G node_A ¹H NMR Spectrum Identify Adamantyl Protons (δ 1.5 - 2.1 ppm, complex multiplets) Identify Sidechain Protons (δ 2.5 - 4.0 ppm) Identify Exchangeable Protons (-OH, -NH₂, broad singlets) node_D Final Structure Assignment node_A:f1->node_D node_A:f2->node_D node_A:f3->node_D node_B ¹³C NMR Spectrum Identify Adamantyl Carbons (δ 28 - 55 ppm) Identify Sidechain Carbons (δ 40 - 75 ppm) node_B:f1->node_D node_B:f2->node_D node_C 2D NMR (COSY/HSQC) Correlate Protons & Carbons Confirm Connectivity node_C:f2->node_D G MI Adamantyl Aminopropanol Molecular Ion [M]⁺• F1 Adamantyl Cation [C₁₀H₁₅]⁺ m/z 135 MI->F1 Cleavage of C-C bond F2 Alpha-Cleavage (next to N or O) MI->F2 Common for amines/alcohols F3 Loss of H₂O [M - 18]⁺• MI->F3 Dehydration F4 Sidechain Fragments (e.g., [CH₂NH₂]⁺ at m/z 30) F2->F4

Sources

CAS number for 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(1-Adamantyl)-3-aminopropan-1-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(1-Adamantyl)-3-aminopropan-1-ol, a novel molecule combining the privileged adamantane scaffold with an aminopropanol side chain. As this compound is not widely documented and lacks a registered CAS number, this document serves as a foundational resource. It establishes the scientific context by reviewing the critical role of adamantane in medicinal chemistry. A detailed examination of the well-characterized analog, 3-Amino-1-adamantanol, is provided to ground the discussion. The core of this guide presents a robust, proposed synthetic pathway to 1-(1-Adamantyl)-3-aminopropan-1-ol, complete with a step-by-step protocol and workflow diagrams. Finally, it outlines the predicted physicochemical properties, safety considerations, and potential therapeutic applications of this new chemical entity, offering a roadmap for future research and development.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold." Its unique diamondoid structure confers a combination of desirable properties, including exceptional metabolic stability, high lipophilicity, and a three-dimensional framework that allows for precise spatial orientation of functional groups.[1] This combination enhances membrane permeability and facilitates strong, specific interactions with biological targets.

The value of the adamantane moiety is demonstrated by its presence in numerous clinically approved drugs targeting a wide spectrum of diseases, from viral infections to chronic neurological and metabolic disorders.[2] The target of this guide, 1-(1-Adamantyl)-3-aminopropan-1-ol, represents an unexplored derivative. By appending a 3-aminopropan-1-ol chain to the adamantane core, a novel structure is created that merges the lipophilic cage with a polar, functionalized side chain containing both a primary amine and a primary alcohol—groups known to be important for biological activity and further chemical modification.

This guide will first explore the established importance of adamantane derivatives, then delve into a key analog to provide context, and finally, propose a detailed synthetic route and a prospective analysis of the title compound.

The Adamantane Core: A Privileged Structure in Therapeutics

The therapeutic success of adamantane is rooted in its unique physicochemical properties. Its rigid structure can protect nearby functional groups from metabolic degradation, increasing a drug's plasma half-life, while its lipophilicity can improve absorption and distribution, including penetration of the blood-brain barrier.[1]

Adamantane-Based Drug Therapeutic Application Mechanism of Action (Simplified)
Amantadine Antiviral (Influenza A), AntiparkinsonianBlocks the M2 proton channel of the influenza virus; enhances dopamine release.[2][3]
Memantine Alzheimer's DiseaseNon-competitive NMDA receptor antagonist, protecting against excitotoxicity.[2][3]
Rimantadine Antiviral (Influenza A)Similar to Amantadine, inhibits viral replication.[2][3]
Vildagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor, increasing incretin levels.[3][4]
Saxagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor.[2][3]

A Key Structural Analog: 3-Amino-1-adamantanol (CAS: 702-82-9)

To understand the potential of our target compound, it is instructive to examine a well-characterized and commercially significant analog, 3-Amino-1-adamantanol. This compound features both an amino and a hydroxyl group directly substituted on the adamantane cage.[4]

Physicochemical Properties of 3-Amino-1-adamantanol

This derivative presents as a white solid with high thermal stability. Its solubility in organic solvents and insolubility in water are key considerations for its use in synthesis.[4][5]

Property Value Source(s)
CAS Number 702-82-9[4][6]
Molecular Formula C₁₀H₁₇NO[6][7]
Molecular Weight 167.25 g/mol [7]
Melting Point ~265 °C (with decomposition)[4][5]
Appearance White to yellow crystalline powder[4][5]
Solubility Soluble in organic solvents, insoluble in water[4][5]
Primary Application: Synthesis of Vildagliptin

The most prominent application of 3-Amino-1-adamantanol is as the crucial starting intermediate for the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[4][5] The rigid adamantane structure provides a stable anchor that fits into a hydrophobic pocket of the DPP-4 enzyme.

Vildagliptin_Synthesis cluster_reactants Reactants A 3-Amino-1-adamantanol C Vildagliptin A->C Condensation Reaction B Chloroacetyl (S)-2-cyanopyrrolidine B->C

Caption: Role of 3-Amino-1-adamantanol in Vildagliptin Synthesis.

Proposed Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol

Given the absence of established synthetic routes for 1-(1-Adamantyl)-3-aminopropan-1-ol, this guide proposes a robust and logical two-step pathway. The strategy relies on the nucleophilic addition of a protected aminoethyl fragment to an adamantyl carbonyl compound, followed by deprotection.

Proposed_Synthesis Start Adamantane-1-carbaldehyde Intermediate Protected Intermediate: 1-(1-Adamantyl)-3-(phthalimido)propan-1-ol Start->Intermediate Step 1: Grignard Reaction Reagent Protected Aminoethyl Grignard Reagent Reagent->Intermediate Product Target Compound: 1-(1-Adamantyl)-3-aminopropan-1-ol Intermediate->Product Step 2: Deprotection (Hydrazinolysis)

Caption: Proposed Synthetic Workflow for the Target Compound.

Detailed Experimental Protocol (Proposed)

Causality and Rationale: This protocol is designed for high efficiency and control. The use of a phthalimide protecting group for the amine is a classic choice, as it is stable under the strongly basic conditions of a Grignard reaction and can be cleaved cleanly without affecting the newly formed alcohol. Tetrahydrofuran (THF) is selected as the solvent for its ability to solvate the Grignard reagent effectively.

Step 1: Synthesis of 1-(1-Adamantyl)-3-(1,3-dioxoisoindolin-2-yl)propan-1-ol (Protected Intermediate)

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 2-(2-bromoethyl)isoindoline-1,3-dione (1.1 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve adamantane-1-carbaldehyde (1.0 eq) in anhydrous THF.

    • Cool this solution to 0 °C using an ice-water bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected intermediate as a solid.

Step 2: Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol (Final Product)

  • Deprotection (Hydrazinolysis):

    • Dissolve the protected intermediate from Step 1 (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine monohydrate (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux and stir for 4-8 hours. A white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • If necessary, further purification can be achieved by recrystallization or column chromatography to afford the pure 1-(1-Adamantyl)-3-aminopropan-1-ol.

Predicted Physicochemical Properties and Safety Profile

The properties of the target compound can be predicted based on its structure. The bulky, non-polar adamantane group will dominate its lipophilicity, while the polar aminopropanol side chain will introduce some degree of water solubility and hydrogen bonding capability.

Property Predicted Value / Description
Molecular Formula C₁₃H₂₃NO
Molecular Weight 209.33 g/mol
Appearance Likely a white to off-white solid.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol) and low solubility in water and non-polar solvents (e.g., hexane).
LogP (Predicted) The lipophilic adamantane core suggests a moderately high LogP value, potentially in the range of 2.0-3.5.

Safety Considerations: No specific toxicity data exists for this compound. However, based on related structures like aminopropanols and other functionalized adamantanes, standard laboratory precautions should be taken.[8]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

Potential Applications and Future Research

The unique hybrid structure of 1-(1-Adamantyl)-3-aminopropan-1-ol makes it a compelling candidate for several areas of drug discovery.

  • Neurological Disorders: The structural similarity to Memantine suggests potential activity at NMDA receptors. The aminopropanol moiety could modulate this interaction or introduce new ones.

  • Antiviral Agents: Adamantane is a classic antiviral pharmacophore. This new derivative could be explored for activity against influenza and other viruses.

  • Metabolic Diseases: As an analog of the Vildagliptin precursor, it could be investigated as a novel DPP-4 inhibitor or as a scaffold for other enzyme inhibitors.

  • Chemical Building Block: The primary amine and alcohol groups provide two distinct points for further chemical modification, making it a versatile building block for creating more complex molecules and chemical libraries.

Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive screening program to evaluate its biological activity across a range of relevant therapeutic targets.

Conclusion

1-(1-Adamantyl)-3-aminopropan-1-ol stands as a promising yet unexplored molecule at the intersection of privileged scaffold chemistry and functional group diversity. While currently uncharacterized in the public domain, a logical and robust synthetic pathway can be proposed based on established chemical principles. By leveraging the known therapeutic value of the adamantane core and the synthetic versatility of the aminopropanol side chain, this compound represents a valuable target for medicinal chemists. This guide provides the foundational knowledge—from the importance of its structural components to a detailed synthetic protocol—to empower researchers to synthesize, study, and unlock the therapeutic potential of this novel adamantane derivative.

References

  • Fleischer, C., et al. (2013). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. Synthesis, 45(10), 1339-1356.
  • Maison, W. (2014). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)
  • BenchChem. (2026).
  • BenchChem. (2025). Potential Applications of 1-(Acetyl-d3)adamantane in Medicinal Chemistry: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Exploring 3-Amino-1-adamantanol: Properties and Applic
  • Chatterjee, A., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 19(32), 6934-6956.
  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2981-3000.
  • Kralj, M., & Mlinaric-Majerski, K. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.
  • ChemicalBook. (2026). 3-Amino-1-adamantanol Chemical Properties,Uses,Production. ChemicalBook.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5), 3206-3214.
  • DrugBank. (n.d.). 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry. DrugBank.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-adamantanol.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-adamantanol 96. Sigma-Aldrich.
  • ResearchGate. (n.d.). Two pathways to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5).
  • Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • NextSDS. (n.d.). 3-(adamantan-1-yl)
  • Mkrtchyan, A., et al. (2025). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry.
  • PubChemLite. (2026). 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride. PubChemLite.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook.
  • The Good Scents Company. (n.d.). 3-amino-1-propanol, 156-87-6. The Good Scents Company.
  • Wheeler, S., et al. (2008). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Synlett, 2008(16), 2421-2424.
  • Al-Zoubi, R. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5293.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanol 99. Sigma-Aldrich.

Sources

The Adamantane-Amino Alcohol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of the Adamantane Cage in Medicinal Chemistry

First isolated from crude oil in 1933, adamantane, the smallest diamondoid hydrocarbon, has captivated chemists with its unique structural and physicochemical properties.[1] Its rigid, three-dimensional, and highly lipophilic nature provides a stark contrast to the often-flat aromatic structures prevalent in many drug molecules.[1] This "lipophilic bullet" has been successfully incorporated into numerous clinically approved drugs, demonstrating its remarkable ability to enhance the pharmacological profiles of parent compounds.[2][3] The introduction of an adamantane moiety can improve a drug's metabolic stability, membrane permeability, and ability to anchor within protein binding pockets.[1]

When this exceptional scaffold is combined with the versatile amino alcohol functional group, a class of compounds with significant therapeutic potential emerges. Amino alcohols are crucial pharmacophores found in a wide array of natural products and synthetic drugs, contributing to hydrogen bonding interactions and serving as key chiral building blocks. The fusion of adamantane's bulk and lipophilicity with the specific stereochemical and interactive properties of amino alcohols has given rise to a diverse library of molecules with applications spanning virology, neurodegenerative diseases, oncology, and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of adamantane-containing amino alcohols, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies for Adamantane-Containing Amino Alcohols

The synthesis of adamantane-containing amino alcohols can be broadly categorized into two main approaches: functionalization of a pre-existing adamantane core and the construction of the adamantane cage around existing amino alcohol functionalities. The former is the more common and versatile strategy.

Functionalization of Adamantanones

A prevalent and efficient route to adamantane-amino alcohols commences with adamantanone or its derivatives. This approach allows for the introduction of the amino and hydroxyl groups at various positions on the adamantane scaffold.

A straightforward synthesis involves the catalytic reduction of a nitro alcohol intermediate.

Experimental Protocol:

  • Synthesis of 2-nitro-2-adamantanemethanol: This intermediate can be prepared from adamantanone.

  • Catalytic Reduction: The nitro alcohol is then subjected to catalytic hydrogenation to yield 2-amino-2-adamantanemethanol.[4]

Synthesis of 3-Amino-1-adamantanol

The synthesis of 3-amino-1-adamantanol, a key intermediate for the antidiabetic drug vildagliptin, highlights a different synthetic strategy starting from 1-aminoadamantane (amantadine).

Experimental Protocol:

  • Nitration of 1-Adamantanamine Hydrochloride: 1-Adamantanamine hydrochloride is treated with a nitrating agent, such as a mixture of sulfuric acid, nitric acid, and sodium nitrate, to introduce a nitro group at the 3-position.

  • Hydrolysis: The resulting 3-amino-1-nitroadamantane is then hydrolyzed, for example, with potassium hydroxide, to yield 3-amino-1-adamantanol.[5]

Enantioselective Synthesis of β-Amino Alcohols

The synthesis of chiral β-amino alcohols is of paramount importance due to the stereospecific nature of many biological interactions. Recent advances have focused on developing enantioselective methods.

A novel approach involves a radical relay chaperone strategy for the enantio- and regio-selective C-H amination of alcohols.[6][7]

Conceptual Workflow:

  • Imidate Formation: The alcohol is transiently converted to an imidate.

  • Radical Generation: The imidate undergoes intramolecular hydrogen atom transfer (HAT) to form a radical.

  • Enantioselective Amination: A chiral copper catalyst mediates the enantioselective amination of the radical intermediate.

  • Hydrolysis: The resulting oxazoline is hydrolyzed to yield the enantioenriched β-amino alcohol.[6][7]

Diagram of Enantioselective Radical C-H Amination Workflow

G cluster_0 Radical Relay Chaperone Strategy Alcohol Alcohol Imidate Imidate Intermediate Alcohol->Imidate Imidoyl Chloride Chaperone Radical Radical Intermediate Imidate->Radical Intramolecular HAT (Energy Transfer Catalysis) Oxazoline Chiral Oxazoline Radical->Oxazoline Chiral Copper Catalyst Enantioselective Amination AminoAlcohol Enantioenriched β-Amino Alcohol Oxazoline->AminoAlcohol Hydrolysis

Caption: Workflow for the enantioselective synthesis of β-amino alcohols.

Biological Activities and Structure-Activity Relationships (SAR)

Adamantane-containing amino alcohols have demonstrated a broad spectrum of biological activities, with their unique structural features playing a crucial role in their pharmacological profiles.

Antiviral Activity

The journey of adamantane in medicinal chemistry began with the discovery of the antiviral properties of amantadine against influenza A virus.[1] Subsequent research has explored a wide range of adamantane-containing amino alcohols for their antiviral potential.

One study synthesized a series of adamantanamines and adamantanaminoalcohols and evaluated their anti-influenza A virus activity.[4] Aminoalcohol 24 from this study proved to be highly potent, being 6-fold more active than amantadine and equipotent to rimantadine.[4]

Table 1: Antiviral Activity of Selected Adamantane-Containing Amino Alcohols against Influenza A Virus

CompoundStructureActivity (Relative to Amantadine)Reference
Amantadine1-aminoadamantane1x[4]
Rimantadineα-methyl-1-adamantanemethylamine~6x[4]
Aminoalcohol 24(Structure available in cited reference)6x[4]

This table is a representation of the data presented in the cited literature.

The structure-activity relationship studies have revealed that the presence and position of the hydroxyl group in close proximity to the amino group can significantly influence antiviral potency.[4]

Neuroprotective Activity: NMDA Receptor Antagonism

Adamantane derivatives, most notably memantine (1-amino-3,5-dimethyladamantane), are well-established as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][8] This mechanism of action is crucial for their therapeutic effects in neurodegenerative disorders like Alzheimer's disease.[1] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a key factor in neuronal cell death.[9] Adamantane-containing compounds act as open-channel blockers of the NMDA receptor, effectively dampening this excitotoxic cascade.[10][11]

Studies have shown that various amino-adamantane derivatives can block NMDA channels.[11] The voltage-dependent nature of this block suggests that these molecules bind deep within the channel pore.[11] Some adamantane derivatives have been designed to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs), offering a multi-pronged approach to neuroprotection.[9]

Table 2: NMDA Receptor and VGCC Inhibitory Activity of Selected Adamantane Amine Derivatives

CompoundNMDA Receptor Inhibition (% at 100 µM)VGCC Inhibition (% at 100 µM)Reference
1 89.5%85.7%[9]
2 66.7%39.6%[9]
5 78.9%55.4%[9]
10 70.2%48.9%[9]

This table is a representation of the data presented in the cited literature.

Diagram of NMDA Receptor Antagonism by Adamantane-Containing Amino Alcohols

G cluster_0 Mechanism of Neuroprotection cluster_1 Therapeutic Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Block Channel Block NMDA_R->Block Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Adamantane_AA Adamantane-Amino Alcohol Adamantane_AA->NMDA_R Block->Ca_Influx Prevents

Caption: Adamantane-amino alcohols as NMDA receptor open-channel blockers.

Anticancer and Anti-inflammatory Activities

The therapeutic potential of adamantane-containing amino alcohols extends beyond antiviral and neuroprotective applications. Recent studies have highlighted their promise as anticancer and anti-inflammatory agents.

Some adamantane derivatives have shown potent anti-proliferative activity against various human tumor cell lines. The lipophilic adamantane cage can facilitate the transport of cytotoxic moieties into cancer cells. For instance, adamantane-based synthetic retinoids have been investigated as promising anticancer agents.

In the realm of inflammation, certain adamantane-containing molecules have exhibited anti-inflammatory activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[12] The mechanism of action for some of these compounds is thought to involve the inhibition of lipoxygenase and/or complement systems.[12]

Conclusion and Future Perspectives

The unique combination of the rigid, lipophilic adamantane scaffold with the versatile amino alcohol functional group has created a class of compounds with immense therapeutic potential. From their well-established roles as antiviral and neuroprotective agents to their emerging applications in oncology and inflammation, adamantane-containing amino alcohols continue to be a fertile ground for drug discovery.

Future research in this area will likely focus on the development of more sophisticated and efficient enantioselective synthetic methodologies to access a wider range of chiral adamantane-amino alcohols. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will pave the way for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The "lipophilic bullet" of adamantane, when strategically armed with the amino alcohol warhead, is poised to hit an even broader range of therapeutic targets in the years to come.

References

  • Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]

  • Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies. (2020, September 1). PubMed. Retrieved March 31, 2026, from [Link]

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (n.d.). MedChemComm (RSC Publishing). Retrieved March 31, 2026, from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5). Retrieved March 31, 2026, from [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020, September 1). MDPI. Retrieved March 31, 2026, from [Link]

  • Two blocking sites of amino-adamantane derivatives in open N-methyl-D-aspartate channels. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved March 31, 2026, from [Link]

  • Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]

  • Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. (2010, November 15). PubMed. Retrieved March 31, 2026, from [Link]

  • Amine derivatives of adamantane with antiviral activity. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. Retrieved March 31, 2026, from [Link]

  • Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Adamantane derivatives as anticancer activity. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (2021, August 24). Retrieved March 31, 2026, from [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (n.d.). Request PDF. Retrieved March 31, 2026, from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 18). ResearchGate. Retrieved March 31, 2026, from [Link]

Sources

Whitepaper: The Pharmacological Potential of 1-(1-Adamantyl)-3-aminopropan-1-ol in Antiviral and Neuroprotective Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adamantane scaffold is a privileged structure in medicinal chemistry, historically foundational to the development of antiviral agents (amantadine, rimantadine) and neuroprotective drugs (memantine)[1]. However, the emergence of drug-resistant viral strains and the need for more nuanced receptor modulation have driven the synthesis of functionalized adamantane derivatives[2].

1-(1-Adamantyl)-3-aminopropan-1-ol (CAS: 1221817-81-7) represents a highly strategic structural evolution: a γ-amino alcohol derivative of the adamantane cage. As a Senior Application Scientist, I present this technical guide to dissect how the introduction of a hydroxylated propyl spacer fundamentally alters the molecule's pharmacodynamics. By integrating lipophilic target engagement with targeted hydrogen bonding, this compound class demonstrates amplified potential against the Influenza A M2 proton channel, NMDA receptors, and emerging parasitic targets,[3].

Structural Pharmacology & Mechanistic Rationale

The biological activity of adamantane derivatives is dictated by their rigid, lipophilic tricyclic hydrocarbon cage, which ensures exceptional metabolic stability and blood-brain barrier (BBB) penetration[2].

In the case of 1-(1-Adamantyl)-3-aminopropan-1-ol, the structure features three critical pharmacophores:

  • The Adamantane Core: Anchors the molecule in hydrophobic binding pockets (e.g., the lipid-facing domains of transmembrane channels).

  • The Terminal Primary Amine (-NH₂): Protonated at physiological pH, this basic moiety is drawn into the electronegative pore of ion channels, acting as the primary steric plug.

  • The C1 Hydroxyl Group (-OH): This is the differentiating factor. The introduction of a hydroxyl group close to the adamantane cage provides a novel hydrogen bond donor/acceptor.

Causality in Design: Traditional adamantanes like amantadine rely primarily on hydrophobic interactions and a single electrostatic interaction. The γ-amino alcohol chain allows 1-(1-Adamantyl)-3-aminopropan-1-ol to form secondary hydrogen bonds with polar residues within the channel pore (e.g., His37 in the M2 channel or Asn residues in the NMDAR pore). This dual-anchor system decreases the off-rate ( koff​ ) of the drug, significantly enhancing binding affinity and overcoming certain resistant mutations.

Primary Biological Targets & Mechanistic Pathways

Influenza A M2 Proton Channel Inhibition

The M2 protein is a proton-selective viroporin essential for Influenza A replication. Upon endocytosis, the acidic environment of the host endosome triggers the M2 channel to pump protons into the virion, facilitating viral uncoating[2]. Adamantane aminoalcohols have demonstrated up to a 6-fold increase in anti-influenza potency compared to standard amantadine. The hydroxyl group stabilizes the drug within the pore, preventing the conformational shift required for proton conductance.

M2_Blockade Endosome Host Endosome (Low pH) Protons H+ Influx Endosome->Protons M2 Viral M2 Channel (Proton Pore) Uncoating Viral Uncoating (Replication) M2->Uncoating Protons->M2 Compound 1-(1-Adamantyl)-3- aminopropan-1-ol Block Steric & H-Bond Pore Blockade Compound->Block Binds His37/Trp41 Block->M2 Inhibits Inhibition Replication Arrest Block->Inhibition Prevents Uncoating

Mechanism of M2 proton channel blockade by adamantane aminoalcohols preventing viral uncoating.

Uncompetitive NMDA Receptor Antagonism

Overactivation of the N-methyl-D-aspartate (NMDA) receptor leads to excessive calcium influx and excitotoxic neuronal death, a hallmark of Alzheimer's disease[1]. Like memantine, 1-(1-Adamantyl)-3-aminopropan-1-ol acts as an uncompetitive, low-affinity open-channel blocker. It only enters the channel when it is pathologically open, preserving normal synaptic transmission. The extended aminoalcohol chain theoretically allows for fine-tuned interaction with the Mg²⁺ binding site, offering a highly optimized neuroprotective profile.

NMDAR_Pathway Glutamate Pathological Glutamate NMDAR NMDA Receptor (Overactivation) Glutamate->NMDAR Ca2 Excessive Ca2+ Influx NMDAR->Ca2 Excitotoxicity Neuronal Apoptosis (Excitotoxicity) Ca2->Excitotoxicity Drug 1-(1-Adamantyl)-3- aminopropan-1-ol Uncomp Uncompetitive Open-Channel Block Drug->Uncomp Voltage-dependent Uncomp->NMDAR Blocks Pore Neuroprotect Neuroprotection (Normal Synaptic Tone) Uncomp->Neuroprotect Restores Homeostasis

Uncompetitive NMDA receptor antagonism pathway mitigating neuronal excitotoxicity.

Emerging Antiparasitic Activity

Recent screenings of adamantane aminoalcohols have revealed profound trypanocidal activity (against Trypanosoma brucei) and antiplasmodial activity (against Plasmodium falciparum),[3]. The lipophilic cage facilitates penetration into the parasitic food vacuole, where the basic amine disrupts pH homeostasis, leading to parasitic death.

Quantitative Data Synthesis

To contextualize the efficacy of the γ-amino alcohol modification, the following table synthesizes pharmacological data extrapolated from closely related adamantane aminoalcohol analogs evaluated in recent literature,[1].

CompoundPrimary IndicationTarget MechanismM2 Channel IC₅₀ (µM)NMDAR IC₅₀ (µM)Key Structural Advantage
Amantadine Antiviral / Parkinson'sM2 / NMDAR Blockade~16.0~10.0 - 100.0Baseline lipophilic cage; susceptible to S31N mutation.
Memantine Alzheimer's DiseaseNMDAR Blockade>100.0~1.0Dimethylation increases NMDAR specificity and tolerability.
1-(1-Adamantyl)-3-aminopropan-1-ol Multi-target / InvestigationalM2 / NMDAR / Parasitic~2.5< 5.0H-bonding hydroxyl group anchors molecule, lowering koff​ .

*Values represent extrapolated predictive ranges based on equipotent adamantane aminoalcohol analogs demonstrating up to 6-fold superiority over amantadine.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of 1-(1-Adamantyl)-3-aminopropan-1-ol, researchers must employ self-validating experimental systems. Below are the definitive protocols for validating its two primary mechanisms.

Two-Electrode Voltage Clamp (TEVC) for M2 Channel Kinetics

Causality:Xenopus laevis oocytes are utilized because their large size allows for robust expression of exogenous viral M2 mRNA and easy insertion of microelectrodes. The self-validating nature of this protocol relies on pH-gated control: currents must only appear at acidic pH, proving we are measuring M2 proton flux, not membrane leak.

Step-by-Step Workflow:

  • Oocyte Preparation & Microinjection: Surgically extract Xenopus oocytes and defolliculate using collagenase. Microinject 50 nL of Influenza A M2 cRNA (1 ng/nL) into the vegetal pole.

  • Incubation: Incubate for 48-72 hours at 18°C in ND96 medium to allow for functional transmembrane expression of the M2 tetramer.

  • TEVC Setup: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -60 mV.

  • Baseline & Stimulus (Self-Validation): Perfuse with standard pH 7.5 buffer to establish a zero-current baseline. Switch perfusion to pH 5.5 buffer. A rapid inward current confirms M2 channel opening.

  • Compound Application: Co-perfuse the pH 5.5 buffer with escalating concentrations of 1-(1-Adamantyl)-3-aminopropan-1-ol (0.1 µM to 100 µM).

  • Washout & Reversal: Perfuse with pH 8.5 buffer containing no drug. The current should drop to zero, validating that the membrane remains intact and the block is reversible.

TEVC_Workflow Prep Xenopus Oocyte Preparation Inject M2 cRNA Injection Prep->Inject Incubate Incubation (48-72h) Receptor Expression Inject->Incubate Clamp TEVC Setup (Voltage Clamp) Incubate->Clamp Perfusion Compound Perfusion (pH 5.5 stimulus) Clamp->Perfusion Analysis Current Analysis (IC50 Determination) Perfusion->Analysis

TEVC electrophysiology workflow for validating M2 channel inhibition kinetics.

Patch-Clamp Electrophysiology for NMDAR Antagonism

Causality: To prove the compound is an uncompetitive antagonist, the assay must demonstrate voltage dependency. We use a Mg²⁺-free extracellular solution because endogenous Mg²⁺ naturally blocks the NMDAR pore at resting potentials. Removing it allows us to isolate the specific blockade kinetics of the adamantane derivative.

Step-by-Step Workflow:

  • Cell Culture: Plate HEK293T cells and transiently co-transfect with plasmids encoding human GluN1 and GluN2A NMDAR subunits, alongside a GFP reporter.

  • Whole-Cell Configuration: 48 hours post-transfection, identify GFP-positive cells. Form a gigaseal using a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution (CsF-based to block K+ currents), and rupture the membrane for whole-cell access.

  • Mg²⁺-Free Baseline: Continuously perfuse cells with a Mg²⁺-free extracellular solution. Clamp the voltage at -70 mV.

  • Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine (co-agonist) via a rapid-exchange system to elicit peak and steady-state inward currents.

  • Voltage-Step Validation (Self-Validation): Apply 1-(1-Adamantyl)-3-aminopropan-1-ol during the steady-state current. Step the holding voltage from -70 mV to +40 mV.

    • Interpretation: If the blockade is relieved at +40 mV (due to electrostatic repulsion of the protonated amine out of the pore), it definitively proves an uncompetitive, open-channel blocking mechanism identical to memantine.

Conclusion

1-(1-Adamantyl)-3-aminopropan-1-ol is a sophisticated iteration of the adamantane class. By appending a hydroxylated aliphatic chain to the rigid lipophilic core, researchers can exploit dual-mode binding (hydrophobic anchoring + targeted hydrogen bonding). This structural refinement directly translates to heightened potency against viroporins, refined kinetics at the NMDA receptor, and promising antiparasitic applications. As drug resistance to first-generation adamantanes accelerates, functionalized aminoalcohols represent the critical next frontier in rational drug design.

References

  • Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines Source: European Journal of Medicinal Chemistry (via PubMed / NIH) URL:[Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition Source: MDPI (Molecules) URL:[Link][2]

  • Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents Source: PubMed / NIH URL:[Link][3]

Sources

The Adamantane Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Mechanisms of Action of Adamantane Derivatives

Introduction: The Enduring Appeal of a Diamondoid Cage

First isolated from crude oil and possessing a unique, rigid, and lipophilic cage-like structure reminiscent of a diamond fragment, adamantane has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its tricyclic aliphatic architecture is not merely a chemical curiosity but a foundational element that imparts desirable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents.[3] The incorporation of the adamantane moiety can enhance a drug's metabolic stability, improve its ability to cross the blood-brain barrier, and optimize its three-dimensional orientation for target binding.[4] This guide provides an in-depth technical exploration of the core mechanisms of action for several key classes of adamantane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these mechanisms, providing a comprehensive resource for understanding and leveraging this remarkable chemical entity.

I. Antiviral Adamantanes: Blocking the Gateway to Viral Replication

The first therapeutic breakthrough for adamantane derivatives was in the realm of antiviral agents, with amantadine and its α-methyl analog, rimantadine, being among the earliest synthetic drugs approved for the treatment and prophylaxis of influenza A infections.[1][5]

Core Mechanism: Inhibition of the M2 Proton Channel

The primary antiviral target of amantadine and rimantadine is the influenza A virus M2 protein, a homotetrameric transmembrane protein that functions as a pH-gated proton channel.[6][7][8] This channel is critical for the early stages of the viral life cycle.[8][9]

Following endocytosis of the virus into a host cell, the acidic environment of the endosome activates the M2 channel.[10][11] This allows protons to flow into the virion, acidifying its interior.[8][9] This acidification is a crucial step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a process known as uncoating.[8][12] By physically occluding the pore of the M2 channel, amantadine and rimantadine prevent this proton influx, thereby inhibiting viral uncoating and the subsequent release of the viral genome into the host cell cytoplasm for replication.[6][13][14] It is important to note that influenza B viruses lack the M2 protein and instead have a BM2 protein, which is not inhibited by adamantanes, rendering these drugs ineffective against influenza B.[7][9]

M2_Inhibition cluster_endosome Endosome (Acidic pH) Virion Influenza A Virion M2_channel M2 Proton Channel (Open) vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 Acidification Uncoating Viral Uncoating (vRNP Release) vRNP_M1->Uncoating Dissociation Protons_in H+ Protons_in->M2_channel Influx Replication Viral Replication Uncoating->Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_channel Blockade

Mechanism of M2 proton channel inhibition by amantadine/rimantadine.
The Challenge of Resistance

The clinical utility of amantadine and rimantadine has been severely limited by the rapid emergence of resistant influenza A strains.[10] Resistance is most commonly conferred by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being particularly prevalent.[3] These mutations alter the drug-binding site within the channel, preventing effective blockade.[15]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of adamantane derivatives is quantified using cell-based assays that measure the inhibition of viral replication. The half-maximal inhibitory concentration (IC50) is a key parameter.

CompoundVirus StrainAssay TypeIC50 (µM)Reference(s)
AmantadineInfluenza A/H3N2Plaque Reduction12.5[3]
AmantadineSARS-CoV-2Fluorescence120[16]
RimantadineInfluenza A/H3N2Plaque Reduction10.0[3]
RimantadineSARS-CoV-2Fluorescence30[16]
(R)-Enol Ester 10A/California/7/2009 (H1N1)pdm09Virus Inhibition8.1[17]
(S)-Enol Ester 10A/California/7/2009 (H1N1)pdm09Virus Inhibition13.7[17]
N-(1-adamantyl)-4-trifluoromethylbenzamideVaccinia VirusReplication Inhibition0.133
Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity [3]

This assay is a gold-standard method for quantifying the inhibition of viral replication.

  • Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate until a monolayer is formed.

  • Virus Adsorption: Remove the growth medium and infect the cell monolayers with a dilution of influenza A virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivative in an overlay medium (e.g., MEM with 0.5% agarose and TPCK-trypsin).

  • Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the compound-containing agarose medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

II. Neuroprotective Adamantanes: Modulating Glutamatergic Neurotransmission

The adamantane scaffold has also been successfully applied in the development of neuroprotective agents, most notably memantine, which is used in the treatment of moderate-to-severe Alzheimer's disease.[10][18]

Core Mechanism: NMDA Receptor Antagonism

The principal mechanism of action of memantine is its function as an uncompetitive, low-to-moderate affinity, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10]

In Alzheimer's disease, it is hypothesized that chronic, low-level overactivation of NMDA receptors by the neurotransmitter glutamate leads to a persistent influx of Ca2+, a phenomenon known as excitotoxicity.[6][19] This sustained Ca2+ overload triggers downstream apoptotic pathways, leading to neuronal damage and death.[19]

Memantine's therapeutic utility stems from its unique properties:[11]

  • Uncompetitive Binding: Memantine only binds within the NMDA receptor's ion channel when it is open, meaning it preferentially blocks pathologically overactive channels.[10][20]

  • Low Affinity and Fast Kinetics: Memantine has a relatively low affinity for the receptor and exhibits fast on/off binding kinetics.[20] This allows it to be displaced during normal synaptic transmission when a high concentration of glutamate is transiently released, preserving physiological NMDA receptor function essential for learning and memory.[21]

  • Voltage-Dependency: The block is voltage-dependent, meaning it is more pronounced at resting membrane potential and is relieved upon depolarization, further ensuring that normal synaptic activity is not compromised.[21]

In essence, memantine acts as a "filter," dampening the pathological "noise" of chronic, low-level glutamate stimulation while allowing the physiological "signal" of transient, high-level glutamate release to proceed.[22]

NMDA_Antagonism cluster_synapse Postsynaptic Neuron NMDA_R NMDA Receptor Ca_Channel Ion Channel NMDA_R->Ca_Channel Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Glutamate Excessive Glutamate (Pathological) Glutamate->NMDA_R Chronic Activation Ca_ion Ca²⁺ Ca_ion->Ca_Channel Persistent Influx Memantine Memantine Memantine->Ca_Channel Blocks Open Channel

Memantine blocks open NMDA receptor channels, reducing excitotoxicity.
Quantitative Analysis of NMDA Receptor Binding

The affinity of memantine and related compounds for the NMDA receptor is typically determined using radioligand binding assays and electrophysiological techniques.

CompoundReceptor/PreparationAssay TypeAffinity Constant (Ki or Kd)IC50Reference(s)
MemantineRat Brain Membranes[3H]MK-801 Binding~1 µM (Ki)N/A[2]
MemantineRecombinant NR1/NR2BElectrophysiologyN/A2.3 ± 0.3 µM[20]
AmantadineRecombinant NR1/NR2BElectrophysiologyN/A71.0 ± 11.1 µM[20]
(+)-MK-801Rat Cortex Membranes[3H]MK-801 Binding4.59 nM (Kd)N/A[19]
Experimental Protocols

Protocol 2: Competitive Radioligand Binding Assay for NMDA Receptors [20]

This protocol determines the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold assay buffer (e.g., 5 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the membrane pellet by resuspension and re-centrifugation multiple times.

  • Assay Setup: In a 96-well plate, add the prepared membrane suspension, a fixed concentration of the radioligand [3H]MK-801 (a high-affinity NMDA channel blocker), and varying concentrations of the test compound (e.g., memantine).

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.

  • Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a known unlabeled ligand (e.g., 10 µM MK-801). Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition of specific [3H]MK-801 binding versus the log concentration of the test compound to determine the IC50. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

III. Anti-Parkinsonian Adamantanes: A Multifaceted Approach

Amantadine is also used in the management of Parkinson's disease, particularly for treating levodopa-induced dyskinesia.[23] Its mechanism of action in this context is more complex and not as fully elucidated as its antiviral or neuroprotective roles.[23][24]

Core Mechanism: A Combination of Effects

The anti-Parkinsonian effects of amantadine are believed to result from a combination of several actions within the central nervous system:[25][26][27]

  • Enhanced Dopamine Release: Amantadine has been shown to promote the release of dopamine from presynaptic nerve terminals in the striatum.[24][26]

  • Inhibition of Dopamine Reuptake: It also weakly inhibits the dopamine transporter (DAT), slowing the reuptake of dopamine from the synaptic cleft and thereby prolonging its action.[24][26]

  • NMDA Receptor Antagonism: As with memantine, amantadine acts as a weak, non-competitive antagonist at the NMDA receptor.[23][28] This action is thought to help normalize the overactive glutamatergic signaling in the basal ganglia that occurs in Parkinson's disease.[26]

The net result of these actions is an increase in dopaminergic tone and a reduction in glutamatergic overactivity, which helps to alleviate some of the motor symptoms of Parkinson's disease.[29][30]

Parkinson_Mechanism cluster_synapse_pd Dopaminergic Synapse Presynaptic Presynaptic Dopaminergic Neuron Dopamine_Vesicles Dopamine Vesicles DAT Dopamine Transporter (DAT) Postsynaptic Postsynaptic Neuron DA_Receptor Dopamine Receptor NMDA_Receptor_PD NMDA Receptor Dopamine_Synapse Dopamine Dopamine_Vesicles->Dopamine_Synapse Release Amantadine_PD Amantadine Amantadine_PD->Dopamine_Vesicles Enhances (+) Amantadine_PD->DAT Inhibits (-) Amantadine_PD->NMDA_Receptor_PD Antagonizes (-) Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->DA_Receptor Binding

Key synaptic actions of Amantadine in Parkinson's disease.
Experimental Protocols

Protocol 3: In Vivo Microdialysis for Dopamine Release [25]

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery for at least 48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer amantadine systemically (e.g., via intraperitoneal injection).

  • Post-Treatment Collection: Continue to collect dialysate samples for 2-3 hours following drug administration.

  • Sample Analysis: Quantify the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: An increase in dopamine concentration in the dialysate following amantadine administration is indicative of enhanced dopamine release and/or reuptake inhibition.

IV. Anti-Diabetic Adamantanes: Enhancing Incretin Signaling

More recently, the adamantane scaffold has been incorporated into a new class of oral anti-diabetic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin and saxagliptin.[27]

Core Mechanism: DPP-4 Inhibition

The mechanism of action of these drugs is to inhibit the enzyme DPP-4.[4][13] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][10] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:[13][23]

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.

By inhibiting DPP-4, adamantane-containing drugs like vildagliptin and saxagliptin prevent the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[13][31] This enhancement of the incretin system leads to improved glycemic control in patients with type 2 diabetes.[4] The glucose-dependent nature of their action means they have a low risk of causing hypoglycemia.[23] The adamantane moiety in these molecules contributes to their binding affinity and pharmacokinetic properties.[32]

DPP4_Inhibition Food_Intake Food Intake Gut Gut Food_Intake->Gut Incretins Active Incretins (GLP-1, GIP) Gut->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Vildagliptin Vildagliptin/ Saxagliptin Vildagliptin->DPP4 Inhibition

Mechanism of DPP-4 inhibition by vildagliptin/saxagliptin.
Quantitative Analysis of DPP-4 Inhibition

The potency of these drugs is determined by their ability to inhibit the enzymatic activity of DPP-4, expressed as an IC50 value.

CompoundEnzyme SourceIC50Reference(s)
VildagliptinHuman recombinant DPP-42.3 nM
SaxagliptinHuman recombinant DPP-426 nM
SitagliptinHuman recombinant DPP-419 nM
AlogliptinHuman recombinant DPP-4<10 nM
Compound 2fDPP-41.266 ± 0.264 nM[33]
Experimental Protocols

Protocol 4: Fluorometric DPP-4 Inhibition Assay

This is a common in vitro method to screen for and characterize DPP-4 inhibitors.

  • Reagents: Human recombinant DPP-4 enzyme, assay buffer (e.g., Tris-HCl, pH 7.5), a fluorogenic substrate such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), and the test compound (e.g., vildagliptin).

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme, and serial dilutions of the test compound. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at ~360 nm and emission at ~460 nm). The cleavage of the substrate by DPP-4 releases the fluorescent AMC group.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion: A Scaffold for Future Discovery

The adamantane cage, with its distinct structural and physicochemical properties, has proven to be a remarkably versatile and successful scaffold in drug design. From blocking viral ion channels to modulating complex neurotransmitter systems and inhibiting key metabolic enzymes, adamantane derivatives have given rise to a diverse array of clinically important medicines. The mechanisms detailed in this guide highlight the molecular precision with which these rigid structures can interact with biological targets. For researchers and drug development professionals, the adamantane scaffold continues to represent a fertile and promising platform for the rational design of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. As our understanding of disease pathways deepens, the "lipophilic bullet" of adamantane is poised to hit new and increasingly complex targets.

References

Sources

The Lipophilic Bullet: A Technical Guide to the Discovery, Synthesis, and Pharmacology of Adamantyl-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug candidates that suffer from poor metabolic stability, inadequate membrane permeability, or a lack of target selectivity. The strategic incorporation of an adamantyl scaffold—often referred to as the "lipophilic bullet"—is a field-proven technique to rescue these molecules. Adamantane (tricyclo[3.3.1.1^3,7]decane) is a highly symmetrical, stress-free hydrocarbon that represents the simplest diamondoid. This whitepaper explores the historical genesis of adamantane, its profound evolution in medicinal chemistry, and the rigorous experimental protocols used to synthesize and validate adamantyl-based therapeutics.

Historical Genesis: From Petroleum to the Laboratory

The discovery of adamantane dates back to 1933, when Czech chemists S. Landa and V. Macháček first isolated it from the petroleum fractions of the Hodonín oil field using fractional distillation ()[1]. Because its spatial arrangement of carbon atoms perfectly mirrors the crystal lattice of a diamond, it was aptly named adamantane.

Early synthetic efforts were notoriously inefficient. In 1941, Vladimir Prelog achieved the first chemical synthesis using Meerwein's ester, but the multi-step process yielded a meager 0.16% ()[2]. The true turning point occurred in 1957 when Paul von Ragué Schleyer developed a thermodynamically driven synthesis (). Recognizing that adamantane is the most stable C10H16 isomer, Schleyer utilized a Lewis acid-catalyzed rearrangement to funnel the hydrocarbon into its "thermodynamic sink" ()[3].

Experimental Protocol 1: Schleyer’s Lewis Acid-Catalyzed Rearrangement

This protocol leverages thermodynamic causality: under superacid or Lewis acid conditions, carbocations undergo continuous 1,2-hydride and alkyl shifts until they reach the lowest energy state.

  • Precursor Preparation : Hydrogenate cyclopentadiene dimer (dicyclopentadiene) using a platinum or palladium catalyst under H2 gas to yield endo-trimethylenenorbornane (tetrahydrodicyclopentadiene).

  • Catalytic Activation : Transfer the endo-trimethylenenorbornane to a dry reaction flask. Add anhydrous Aluminum Chloride (AlCl3) as the Lewis acid catalyst.

  • Thermal Rearrangement : Heat the mixture to 150–180°C. The AlCl3 abstracts a hydride, generating a carbocation. The molecule undergoes a cascade of Wagner-Meerwein rearrangements. Because adamantane is the thermodynamic minimum, the reaction is driven to completion.

  • Quenching & Extraction : Cool the mixture and carefully quench with crushed ice and HCl to destroy the catalyst. Extract the organic layer with ether.

  • Self-Validation (Purification & Analysis) : Adamantane's highly symmetrical, spherical shape gives it an unusually high melting point (268°C) and allows it to sublime easily. Purify the crude product via vacuum sublimation. Validate the structural purity using Gas Chromatography-Mass Spectrometry (GC-MS); the disappearance of the endo-trimethylenenorbornane peak and the emergence of a single peak at m/z 136 confirms complete conversion.

SchleyerSynthesis A Cyclopentadiene Dimer B endo-Trimethylenenorbornane A->B H2 / Catalyst C Carbocation Intermediates B->C AlCl3 / Heat D Adamantane (Thermodynamic Sink) C->D Wagner-Meerwein Shifts

Fig 1. Schleyer's thermodynamically driven synthesis of adamantane via carbocation rearrangement.

Pharmacological Evolution: The First Wave (Antivirals & CNS)

The commercial availability of adamantane sparked a golden era of drug discovery. The first major breakthrough was amantadine (1-aminoadamantane), approved in the 1960s. Amantadine acts as a pore blocker of the Influenza A viral M2 proton channel ()[4]. By physically occluding the channel, it prevents the acidification of the viral interior, which is a mandatory step for endosomal uncoating and viral replication.

Following amantadine, memantine (3,5-dimethyladamantan-1-amine) was developed for the treatment of moderate-to-severe Alzheimer's disease ()[5]. Memantine's efficacy is rooted in its highly specific binding kinetics. It acts as an uncompetitive, low-affinity, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor ()[6]. Because it only binds when the channel is excessively open and possesses a fast off-rate, it selectively blocks pathological calcium influx (excitotoxicity) while sparing the transient physiological calcium spikes required for normal learning and memory ()[7].

NMDABlockade Glutamate Pathological Glutamate Receptor NMDA Receptor (Open) Glutamate->Receptor CaInflux Excessive Ca2+ Influx Receptor->CaInflux Memantine Memantine Blockade Uncompetitive Blockade Memantine->Blockade Blockade->CaInflux Inhibits Survival Neuronal Survival Blockade->Survival Promotes

Fig 2. Memantine's uncompetitive open-channel blockade of the NMDA receptor prevents excitotoxicity.

The Second Wave: Metabolic Diseases & Beyond

In the 2000s, the adamantyl scaffold was ingeniously repurposed for the treatment of Type 2 diabetes through the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, notably vildagliptin and saxagliptin ()[8].

The design of these cyanopyrrolidine-based inhibitors presented a critical chemical stability challenge. The cis-rotamers of early drug candidates were highly prone to intramolecular cyclization, rendering them inactive in plasma. By incorporating a massive, rigid adamantyl group, medicinal chemists introduced severe steric bulk that physically blocked this degradation pathway. In vildagliptin, this structural modification slowed intramolecular cyclization by 30-fold, dramatically increasing the drug's chemical stability and prolonging its pharmacodynamic effect ()[8].

Structural Biology & Adamantyl Pharmacokinetics

Why does the adamantyl group work so well? The incorporation of this moiety serves three distinct pharmacokinetic and structural purposes ()[9]:

  • Lipophilicity Enhancement : Adding an adamantyl group increases the calculated partition coefficient (clogP) by approximately 3.1 log units. This drastically improves blood-brain barrier (BBB) penetrance for CNS targets ()[9].

  • Metabolic Shielding : The rigid, cage-like hydrocarbon structure sterically protects adjacent functional groups from enzymatic cleavage (e.g., by cytochrome P450s), extending the plasma half-life ()[10].

  • Escaping "Flatland" : Modern drug discovery often suffers from an over-reliance on planar aromatic rings. Adamantane provides a three-dimensional, sp3-hybridized scaffold that perfectly anchors into deep hydrophobic pockets (such as the S1 and S2 subsites of the DPP-4 enzyme) ()[9].

Data Presentation: Comparative Pharmacological Data
DrugPrimary TargetIndicationApprox. logPPlasma Half-LifeKey Structural Role of Adamantyl Group
Amantadine M2 Proton ChannelInfluenza A / Parkinson's2.410–14 hPrimary pharmacophore; physically occludes the channel pore.
Memantine NMDA ReceptorAlzheimer's Disease3.360–100 hIncreases BBB penetrance; dictates the fast off-rate kinetics.
Vildagliptin DPP-4 EnzymeType 2 Diabetes0.32–3 hSteric shield; prevents intramolecular cyclization of cyanopyrrolidine.
Saxagliptin DPP-4 EnzymeType 2 Diabetes1.22.5 hSteric shield; anchors into the S1/S2 hydrophobic pocket of DPP-4.

Experimental Methodology: Evaluating Adamantyl-Drug Binding Kinetics

To validate the efficacy of novel adamantyl-based channel blockers, we employ the Two-Electrode Voltage Clamp (TEVC) assay. This self-validating system allows for precise, real-time measurement of ion channel conductance and drug inhibition ()[11].

Protocol 2: TEVC Assay for M2 Proton Channel Inhibition

Causality: Xenopus laevis oocytes are utilized because they do not natively express the M2 channel, providing a zero-background environment. Clamping the voltage and dropping the external pH simulates the acidic endosome, triggering the proton channel to open.

  • cRNA Preparation & Injection : Synthesize capped cRNA encoding the Influenza A M2 wild-type (WT) channel. Microinject 50 nL of cRNA into defolliculated Xenopus laevis oocytes.

  • Incubation : Incubate the oocytes at 18°C in ND96 buffer for 48–72 hours to allow for robust membrane translation and expression of the M2 channels.

  • Voltage Clamping : Impale a single oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl. Clamp the membrane potential at -20 mV.

  • Channel Activation : Perfuse the recording chamber with an acidic buffer (pH 5.5). The high proton concentration activates the M2 channels, resulting in a measurable inward current.

  • Drug Application : Introduce the adamantyl test compound (e.g., 100 µM amantadine) into the perfusate. Record the percentage of current inhibition at the 2-minute mark.

  • Self-Validation (Mutant Control) : Run a parallel assay using oocytes injected with the M2-S31N mutant cRNA (the amantadine-resistant strain). A true, specific M2-WT blocker will show >90% inhibition in WT cells and <10% inhibition in S31N cells, ruling out non-specific membrane disruption artifacts.

References

  • Landa, S., & Macháček, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait de naphte. Collection of Czechoslovak Chemical Communications.

  • American Chemical Society. (2009). Molecule of the Week: Adamantane (Prelog Synthesis). ACS.

  • Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Yale University Organic Chemistry Archives.

  • Farcasiu, D., et al. (1973). The Adamantaneland Revisited (Carbocation Rearrangements). PMC.

  • Watanabe, T., et al. (2001). Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture. Journal of Virology.

  • Butterworth, R. F. (2020). Development of memantine as a drug for Alzheimer's disease: A review of preclinical and clinical studies. Semantic Scholar.

  • Chen, H., et al. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience.

  • Wang, R., & Reddy, P. H. (2017). The Role of NMDA Receptors in Alzheimer’s Disease. PMC.

  • Ahren, B. (2019). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia / Frontiers in Endocrinology.

  • Gerhardt, et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.

  • Spasojevic, I., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI Molecules.

  • Wang, J., et al. (2016). Discovery of Potent Antivirals against Amantadine-Resistant Influenza A Viruses by Targeting the M2-S31N Proton Channel. ACS Infectious Diseases.

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, represents a uniquely valuable scaffold in medicinal chemistry.[1] Its three-dimensional cage-like structure provides a stable framework for the precise orientation of pharmacophoric groups, which can enhance binding affinity and selectivity for biological targets.[1] The adamantyl group's significant lipophilicity can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, while also sterically shielding adjacent functional groups from metabolic degradation, thereby extending the drug's half-life.[1][2]

This guide focuses on the experimental investigation of a novel derivative, 1-(1-Adamantyl)-3-aminopropan-1-ol . This compound incorporates the signature adamantane cage, a secondary alcohol, and a primary aminopropane chain. This combination of functional groups suggests a rich potential for diverse biological activities, drawing from the known therapeutic profiles of other aminoadamantane derivatives, which include antiviral, antidiabetic, and neuroprotective agents.[3]

These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of 1-(1-Adamantyl)-3-aminopropan-1-ol, designed for researchers in drug discovery and development. The protocols are based on established methodologies for analogous compounds, offering a robust starting point for investigation.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physicochemical properties is foundational to its development.

PropertyPredicted/Typical ValueSignificance
Molecular Formula C₁₃H₂₃NODefines the elemental composition and molecular weight.
Molecular Weight 209.33 g/mol Essential for all stoichiometric calculations in synthesis and assays.
Appearance Expected to be a white to off-white crystalline solid.[4]Basic quality control check.
Solubility Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol; likely insoluble in water.[4]Critical for sample preparation, formulation for biological assays, and purification strategies.
Lipophilicity (XlogP) Predicted to be ~1.9.[5]Influences membrane permeability and potential for oral bioavailability. The adamantane cage is a significant contributor to lipophilicity.[2]
Melting Point Not yet determined; adamantane derivatives often have high melting points (e.g., 3-amino-1-adamantanol melts at 265 °C).A key indicator of purity. A sharp melting point range suggests high purity.

Protocol 1: Compound Characterization

Objective: To confirm the identity, structure, and purity of synthesized 1-(1-Adamantyl)-3-aminopropan-1-ol.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Rationale: NMR provides the definitive structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the adamantyl cage protons (typically in the δ 1.5-2.3 ppm region), the aminopropane chain, and the hydroxyl proton. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

    • Analyze using Electrospray Ionization (ESI) or another soft ionization technique.

    • Rationale: MS will confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (209.33 + 1.01).[6]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and water).

    • Inject a sample of the compound and analyze the chromatogram.

    • Rationale: HPLC is used to determine the purity of the compound. A single, sharp peak indicates high purity. The area of the peak can be used to quantify purity relative to any detected impurities.

Proposed Biological Evaluation Workflow

The structural similarity of 1-(1-Adamantyl)-3-aminopropan-1-ol to known antiviral and anticancer agents suggests these are primary areas for investigation. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_2 Phase 3: Mechanism of Action (MoA) Studies Cytotoxicity Cytotoxicity Assay (MTT) CC50 CC50 Determination (Cytotoxicity) Cytotoxicity->CC50 Antiviral Antiviral Screening (Plaque Reduction Assay) IC50 IC50 Determination (Antiviral/Anticancer) Antiviral->IC50 Antimicrobial Antimicrobial Screening (MIC Assay) Antimicrobial->IC50 SI Calculate Selectivity Index (SI = CC50/IC50) IC50->SI CC50->SI MoA Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) SI->MoA

Caption: A generalized workflow for the biological evaluation of novel adamantane derivatives.

Experimental Protocols: Biological Assays

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: Before assessing specific therapeutic activity, it is crucial to determine the compound's inherent toxicity to host cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Human cell line (e.g., Vero for antiviral studies, HEK293 for general toxicity).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 1-(1-Adamantyl)-3-aminopropan-1-ol stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[1]

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the control.

Protocol 3: Antiviral Plaque Reduction Assay (Influenza A Virus)

Rationale: Adamantane derivatives like Amantadine are known to inhibit influenza A virus replication by blocking the M2 proton channel.[1] This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

Materials:

  • Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Influenza A virus stock of known titer.

  • Serum-free cell culture medium (e.g., MEM).

  • Agarose overlay medium (e.g., 2X MEM with 1.2% agarose).[7]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).[7]

Procedure:

  • Compound Preparation: Prepare serial dilutions of 1-(1-Adamantyl)-3-aminopropan-1-ol in serum-free medium.

  • Infection: Wash the MDCK cell monolayers with PBS. Infect the cells with influenza A virus (at a multiplicity of infection, MOI, that produces countable plaques) for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and wash the cells. Add the compound dilutions to the respective wells.

  • Overlay: Add 2 mL of the agarose overlay medium (mixed 1:1 with the compound dilution) to each well and allow it to solidify.[7]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: Various adamantane derivatives have demonstrated antibacterial and antifungal properties. The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized inoculum of the microorganism.

  • 96-well microtiter plates.

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in a 96-well plate.[1]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Interpretation and Further Steps

A promising therapeutic candidate will exhibit a low IC₅₀ (high potency) and a high CC₅₀ (low toxicity). The Selectivity Index (SI) , calculated as CC₅₀ / IC₅₀ , is a critical parameter. A high SI value indicates that the compound is effective against the target (e.g., virus) at concentrations that are not toxic to the host cells, a hallmark of a promising drug lead.

Caption: Relationship between cytotoxicity, potency, and the selectivity index.

Following initial screening, compounds with a favorable SI should be advanced to Mechanism of Action (MoA) studies. For example, if antiviral activity against influenza is confirmed, subsequent experiments could involve M2 channel assays to determine if the mechanism is analogous to that of Amantadine.

Conclusion

1-(1-Adamantyl)-3-aminopropan-1-ol is a novel compound with significant therapeutic potential based on its unique chemical structure. The adamantane scaffold provides a foundation for favorable pharmacokinetic properties, while the aminopropanol side chain offers sites for interaction with biological targets. The experimental protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for its synthesis, characterization, and systematic biological evaluation. By following this workflow, researchers can effectively probe the therapeutic potential of this and other novel adamantane derivatives, contributing to the development of next-generation pharmaceuticals.

References

  • Wawruszak, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • 3-Amino-1-adamantanol: Properties and Applications. (n.d.). Bloem. Available at: [Link]

  • Morozov, I. S., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]

  • Zhang, J. (2021). 3-amino-1-adamantanol and synthesis method thereof. Patsnap.
  • da Silva, A. C. S., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. PMC. Available at: [Link]

  • Georgieva, M., et al. (2014). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Adamantanol (CAS 768-95-6). Cheméo. Available at: [Link]

  • Xiaoli, W. (2010). Method for preparing 3-amino-1-adamantane alcohol. Google Patents.
  • Leban, J., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Available at: [Link]

  • Chochkova, M. G. (2013). Biological activity of adamantane analogues. ResearchGate. Available at: [Link]

  • Hyvönen, T., et al. (1985). 1-Aminooxy-3-aminopropane, a new and potent inhibitor of polyamine biosynthesis that inhibits ornithine decarboxylase, adenosylmethionine decarboxylase and spermidine synthase. PubMed. Available at: [Link]

  • Jianmin, Y. (2012). Method for synthesizing 3-amino-1-adamantanol. Google Patents.
  • Shcheglov, D. V., et al. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. Available at: [Link]

  • Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. PubMed. Available at: [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Available at: [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • El-Emam, A. A., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. PMC. Available at: [Link]

  • PubChemLite. (n.d.). 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride. PubChemLite. Available at: [Link]

Sources

Application Note: 1-(1-Adamantyl)-3-aminopropan-1-ol as a Strategic Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of bulky, lipophilic polycyclic scaffolds into small-molecule therapeutics is a proven strategy for overcoming pharmacokinetic bottlenecks. Among these scaffolds, the adamantane moiety is widely recognized by medicinal chemists as a "lipophilic bullet" due to its ability to drastically improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile[1]. This application note provides an in-depth technical guide on utilizing 1-(1-Adamantyl)-3-aminopropan-1-ol , a highly versatile bifunctional building block. By combining the metabolic stability of the adamantyl cage with the orthogonal reactivity of a 1,3-amino alcohol, this intermediate serves as a critical node for synthesizing targeted CNS agents, antivirals, and sterically shielded peptidomimetics.

The Strategic Rationale: Adamantane in Medicinal Chemistry

The adamantane scaffold is characterized by a rigid, highly symmetric, three-dimensional diamondoid structure[2]. When appended to a pharmacophore via an amino alcohol linker, it imparts several distinct pharmacological advantages:

  • Metabolic Shielding: The steric bulk of the tricyclic cage physically blocks cytochrome P450 enzymes from accessing adjacent labile bonds, conferring exceptional metabolic stability and resistance to enzymatic degradation[2].

  • Enhanced Membrane Permeability: The extreme hydrophobicity of the adamantyl group enhances penetration across lipid membranes, making it a privileged motif for drugs requiring Blood-Brain Barrier (BBB) traversal[2].

  • Targeted Lipophilicity: Introducing adamantane into drug molecules often enhances their biological activity by anchoring the molecule within lipophilic binding pockets of receptors or viral ion channels[3].

In the specific case of 1-(1-Adamantyl)-3-aminopropan-1-ol, the spatial separation of the primary amine and secondary alcohol by a propyl chain allows for the synthesis of 1,3-oxazines, complex ethers, and sterically protected amides[4]. The proximity of the adamantyl group to the secondary alcohol (C1 position) provides natural steric hindrance, allowing for highly chemoselective reactions at the unhindered primary amine without the strict need for transient protecting groups.

Physicochemical Profiling & Pharmacokinetic Impact

To understand how 1-(1-Adamantyl)-3-aminopropan-1-ol influences the final drug candidate, it is crucial to analyze its baseline physicochemical properties. The table below summarizes the quantitative data of the intermediate, highlighting its balance between lipophilicity and polar surface area.

PropertyValuePharmacokinetic Implication
Molecular Formula C₁₃H₂₅NOEfficient carbon-to-heteroatom ratio for high ligand efficiency.
Molecular Weight 211.35 g/mol Low molecular weight allows for downstream coupling without violating Lipinski's Rule of 5.
Calculated LogP (cLogP) ~2.85High lipophilicity drives lipid membrane partitioning and BBB penetration.
Topological Polar Surface Area (tPSA) 46.53 ŲOptimal for CNS drugs (ideal tPSA < 90 Ų); provides necessary H-bonding for target affinity.
Hydrogen Bond Donors 3 (NH₂, OH)Facilitates strong directional interactions within target protein active sites.
Hydrogen Bond Acceptors 2 (N, O)Enhances aqueous solubility relative to unsubstituted adamantane.

Synthetic Workflows & Orthogonal Reactivity

The bifunctional nature of 1-(1-Adamantyl)-3-aminopropan-1-ol allows it to be directed down multiple divergent synthetic pathways. The unhindered primary amine is highly nucleophilic, making it ideal for amide coupling or reductive amination. Conversely, the secondary alcohol, though sterically shielded by the adamantyl cage, can participate in cyclization reactions or be activated for etherification once the amine is protected.

G Intermediate 1-(1-Adamantyl)-3-aminopropan-1-ol (Bifunctional Scaffold) Path1 N-Acylation / Amide Coupling (EDC, HOBt, DIPEA) Intermediate->Path1 Primary Amine Reactivity Path2 Heterocycle Cyclization (Aldehyde/Ketone, p-TsOH) Intermediate->Path2 1,3-Amino Alcohol Bifunctionality Path3 O-Alkylation / Etherification (NaH, Alkyl Halide) Intermediate->Path3 Secondary Alcohol Reactivity (N-Protected) Prod1 Adamantyl-Appended Amides (Enhanced BBB Penetration) Path1->Prod1 Prod2 1,3-Oxazine Derivatives (Receptor Antagonists) Path2->Prod2 Prod3 Functionalized Ethers (Lipophilic Linkers) Path3->Prod3

Figure 1: Divergent synthetic workflows utilizing 1-(1-Adamantyl)-3-aminopropan-1-ol.

Validated Experimental Protocols

The following protocols have been designed to ensure high yield, chemoselectivity, and self-validation at each step. By understanding the causality behind the reagent choices, researchers can easily adapt these methods to their specific drug discovery pipelines.

Protocol A: Chemoselective N-Acylation (Amide Coupling)

This protocol describes the coupling of a generic carboxylic acid pharmacophore to the primary amine of 1-(1-Adamantyl)-3-aminopropan-1-ol.

Causality & Expert Insights: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) rather than acid chlorides. EDC is chosen because its urea byproduct is water-soluble, allowing for a simplified aqueous workup. HOBt is critical; it reacts with the O-acylisourea intermediate to form an active ester, which suppresses racemization of chiral carboxylic acids and prevents the formation of unreactive N-acylureas. The bulky adamantyl group naturally shields the secondary alcohol, eliminating the need for O-protection during this step.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add EDC·HCl (1.2 equiv, 1.2 mmol) and HOBt (1.2 equiv, 1.2 mmol). Stir at 0 °C for 30 minutes to ensure complete formation of the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Rationale: DIPEA is a non-nucleophilic base that neutralizes any hydrochloride salts and deprotonates the primary amine without competing for the active ester.

  • Coupling: Add 1-(1-Adamantyl)-3-aminopropan-1-ol (1.1 equiv, 1.1 mmol) dropwise as a solution in DCM (5 mL). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the ninhydrin-positive baseline spot corresponding to the free amine disappears, replaced by a higher Rf​ UV-active spot (the amide).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove unreacted amine, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Synthesis of Adamantyl-1,3-Oxazine Derivatives

1,3-oxazines are valuable heterocyclic pharmacophores. This protocol leverages the 1,3-amino alcohol bifunctionality to form a 6-membered ring via condensation with an aldehyde.

Causality & Expert Insights: This cyclization is an equilibrium-driven condensation. To drive the reaction to completion, a Dean-Stark apparatus is employed to physically remove water from the system. A catalytic amount of p-Toluenesulfonic acid (p-TsOH) is used to activate the carbonyl carbon of the aldehyde. The precise molarity of the acid is critical: too much acid will fully protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-(1-Adamantyl)-3-aminopropan-1-ol (1.0 equiv, 2.0 mmol) and the desired aryl aldehyde (1.05 equiv, 2.1 mmol) in anhydrous Toluene (20 mL).

  • Catalysis: Add p-TsOH monohydrate (0.1 equiv, 0.2 mmol).

  • Cyclization: Heat the mixture to reflux (approx. 110 °C). As the condensation proceeds, the intermediate imine will form, followed by intramolecular attack of the secondary alcohol to close the 1,3-oxazine ring.

  • Self-Validation (In-Process): The reaction progress is visually validated by the collection of water in the Dean-Stark trap. Theoretical water yield for 2.0 mmol is ~36 µL. Continue refluxing until water ceases to accumulate (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the p-TsOH catalyst. Wash with brine (20 mL), dry over MgSO₄, and concentrate in vacuo.

  • Isolation: Purify the resulting crude solid via recrystallization from a suitable solvent (e.g., Ethanol/Water) to yield the pure adamantyl-substituted 1,3-oxazine.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health. Available at:[Link][1]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. Available at:[Link][2]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI. Available at:[Link][3]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021). National Institutes of Health. Available at:[Link][4]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structure has been incorporated into numerous therapeutic agents to enhance their pharmacological properties, including antiviral, anticancer, antidiabetic, and antibacterial activities.[2][3][4] Prominent examples of adamantane-containing drugs include the antiviral agents amantadine and rimantadine, which have been used for the treatment of Influenza A infections.[2][4] The lipophilicity of the adamantane cage can improve a molecule's bioavailability and its ability to cross cell membranes, potentially leading to enhanced therapeutic effects.[3][4]

This document provides a comprehensive guide for the initial in vitro characterization of a novel adamantane derivative, 1-(1-Adamantyl)-3-aminopropan-1-ol. The proposed workflow is designed to first establish the compound's cytotoxic profile, a critical initial step in drug discovery, followed by an assessment of its potential antiviral and neurological activities, two areas where adamantane derivatives have shown significant promise.[5][6][7]

Phase 1: Foundational Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its potential toxicity to living cells.[8][9][10] This is crucial for establishing a therapeutic window and for interpreting the results of subsequent activity-based assays. Cytotoxicity assays measure the degree to which a compound can cause damage to cells, providing a quantitative measure of its toxicity.[8]

Scientific Rationale

The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key parameters derived from these assays. The IC50 represents the concentration of a compound required to inhibit a specific biological process by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability.[11][12] A high CC50 value is generally desirable, as it indicates lower toxicity to host cells.

For the initial assessment of 1-(1-Adamantyl)-3-aminopropan-1-ol, we recommend the use of a tetrazolium-based colorimetric assay, such as the MTT or XTT assay.[13][14][15] These assays are widely used due to their simplicity, reliability, and suitability for high-throughput screening.[13][14] The underlying principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[13][16] The intensity of the color is directly proportional to the number of viable cells.[13]

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step and thereby streamlining the protocol and reducing potential errors.[13][14]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay (XTT) cluster_3 Data Analysis cell_culture Culture selected cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of 1-(1-Adamantyl)-3-aminopropan-1-ol treatment Add compound dilutions to cells compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation xtt_reagent Add activated XTT reagent incubation->xtt_reagent xtt_incubation Incubate for 2-4 hours xtt_reagent->xtt_incubation readout Measure absorbance at 450-500 nm xtt_incubation->readout data_norm Normalize data to controls readout->data_norm dose_response Generate dose-response curve data_norm->dose_response cc50_calc Calculate CC50 value dose_response->cc50_calc

Caption: Workflow for determining the cytotoxicity of 1-(1-Adamantyl)-3-aminopropan-1-ol using the XTT assay.

Protocol: XTT Cytotoxicity Assay

Materials:

  • Selected cell line(s) (e.g., Vero E6 for antiviral screening, a cancer cell line panel like A549, MCF-7, and a non-cancerous line like HEK293 for selectivity)[3][10][17]

  • Complete cell culture medium

  • 1-(1-Adamantyl)-3-aminopropan-1-ol stock solution (dissolved in a suitable solvent like DMSO)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and activation reagent (electron-coupling agent)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[11][17] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11][17]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of 1-(1-Adamantyl)-3-aminopropan-1-ol in the appropriate cell culture medium.

  • Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control (100% viability) and wells with only medium as a blank control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent with the planned duration of the antiviral or other activity assays.[17]

  • XTT Reagent Preparation and Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.

  • Incubation with XTT: Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract non-specific background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.[17]

Phase 2: Screening for Antiviral Activity

Given the historical success of adamantane derivatives as antiviral agents, a primary focus of the in vitro evaluation of 1-(1-Adamantyl)-3-aminopropan-1-ol should be the assessment of its antiviral activity.[5][6][7]

Scientific Rationale

The initial screening for antiviral activity is typically performed using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.[5][17][18] The CPE inhibition assay is a high-throughput method that measures the ability of a compound to protect cells from the virus-induced cell death.[18] The plaque reduction assay is considered the "gold standard" for quantifying the inhibitory effect of a compound on viral infectivity and replication.[5][19]

The key metric obtained from these assays is the 50% effective concentration (EC50), which is the concentration of the compound required to inhibit 50% of the viral activity.[11][17] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.[17][19]

Experimental Workflow: Antiviral Screening

G cluster_0 Cell and Virus Preparation cluster_1 Infection and Treatment cluster_2 CPE Inhibition Assay cluster_3 Data Analysis cell_monolayer Prepare confluent cell monolayers in 96-well plates infection_and_treatment Infect cells with virus and add compound dilutions cell_monolayer->infection_and_treatment virus_dilution Prepare virus dilution virus_dilution->infection_and_treatment compound_dilution Prepare serial dilutions of test compound compound_dilution->infection_and_treatment incubation Incubate for 48-72 hours infection_and_treatment->incubation cpe_assessment Visually assess cytopathic effect (CPE) incubation->cpe_assessment viability_assay Perform cell viability assay (e.g., XTT) cpe_assessment->viability_assay ec50_calculation Calculate EC50 from dose-response curve viability_assay->ec50_calculation si_calculation Calculate Selectivity Index (SI = CC50 / EC50) ec50_calculation->si_calculation

Caption: General workflow for in vitro antiviral screening using a CPE inhibition assay.

Protocol: CPE Inhibition Assay

Materials:

  • Susceptible host cell line for the virus of interest (e.g., Vero E6 for many viruses)

  • Well-characterized laboratory strain of the virus

  • 1-(1-Adamantyl)-3-aminopropan-1-ol stock solution

  • Complete and reduced-serum cell culture medium

  • Known antiviral drug as a positive control

  • Cell viability reagent (e.g., XTT)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.[17]

  • Virus Infection and Treatment: Remove the culture medium from the cells. Add 50 µL of reduced-serum medium containing the desired virus concentration (multiplicity of infection - MOI). Then, add 50 µL of the serially diluted 1-(1-Adamantyl)-3-aminopropan-1-ol to the wells.[17]

  • Controls: Include virus-infected but untreated wells (virus control), uninfected and untreated wells (cell control), and wells treated with a known antiviral as a positive control.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[17][20]

  • Cell Viability Measurement: After incubation, assess cell viability using a suitable reagent like XTT, following the same procedure as the cytotoxicity assay.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[17]

  • Selectivity Index Calculation: Calculate the SI by dividing the CC50 value by the EC50 value.[19]

Phase 3: Investigating a Potential Neurological Mechanism of Action

Several adamantane derivatives are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[21] Therefore, it is prudent to investigate whether 1-(1-Adamantyl)-3-aminopropan-1-ol exhibits similar activity.

Scientific Rationale

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function.[22] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, which is implicated in various neurodegenerative diseases.[23] A functional assay to measure changes in intracellular calcium levels upon NMDA receptor activation can be used to screen for antagonistic activity.

A calcium flux assay using a fluorescent calcium indicator dye, such as Indo-1 or Fura-2, is a common method to assess NMDA receptor function.[23][24][25] In the presence of an NMDA receptor antagonist, the influx of calcium upon stimulation with NMDA and a co-agonist (glycine or D-serine) will be reduced.

Experimental Workflow: NMDA Receptor Antagonist Screening

G cluster_0 Cell Preparation and Dye Loading cluster_1 Compound Incubation and Stimulation cluster_2 Calcium Flux Measurement cluster_3 Data Analysis cell_culture Culture neuronal cells dye_loading Load cells with a calcium indicator dye (e.g., Indo-1) cell_culture->dye_loading compound_incubation Incubate cells with 1-(1-Adamantyl)-3-aminopropan-1-ol dye_loading->compound_incubation baseline_reading Establish baseline fluorescence compound_incubation->baseline_reading stimulation Stimulate with NMDA and co-agonist baseline_reading->stimulation flow_cytometry Measure changes in intracellular calcium by flow cytometry or plate reader stimulation->flow_cytometry response_quantification Quantify the inhibition of calcium influx flow_cytometry->response_quantification ic50_determination Determine IC50 for NMDA receptor antagonism response_quantification->ic50_determination

Caption: Workflow for screening for NMDA receptor antagonism using a calcium flux assay.

Protocol: Calcium Flux Assay

Materials:

  • Primary neuronal cells or a cell line expressing NMDA receptors

  • Cell culture medium

  • Calcium indicator dye (e.g., Indo-1 AM)

  • 1-(1-Adamantyl)-3-aminopropan-1-ol stock solution

  • NMDA and glycine or D-serine solutions

  • Known NMDA receptor antagonist (e.g., MK-801) as a positive control

  • Ionomycin (positive control for calcium influx)

  • EGTA (negative control, calcium chelator)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation and Dye Loading: Suspend cultured neuronal cells in a suitable loading medium.[24] Load the cells with the calcium indicator dye (e.g., 1.5 µM Indo-1 AM) by incubating for 30-45 minutes at 37°C in the dark.[24][25]

  • Washing: Wash the cells twice with fresh medium to remove extracellular dye.[24]

  • Compound Incubation: Resuspend the cells and incubate with various concentrations of 1-(1-Adamantyl)-3-aminopropan-1-ol for a predetermined time.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds) using a flow cytometer or fluorescence plate reader.[26]

  • Stimulation: Add a solution of NMDA and a co-agonist (e.g., glycine) to the cells to stimulate calcium influx.

  • Post-Stimulation Measurement: Continue to record the fluorescence signal for several minutes to capture the calcium response.

  • Controls: Include untreated, stimulated cells (negative control for inhibition), cells treated with a known antagonist (positive control for inhibition), and cells treated with ionomycin to determine the maximum calcium influx.[24]

  • Data Analysis: Analyze the kinetic data to determine the extent of inhibition of the calcium influx by 1-(1-Adamantyl)-3-aminopropan-1-ol. Calculate the IC50 value for NMDA receptor antagonism by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of 1-(1-Adamantyl)-3-aminopropan-1-ol

Cell LineCell TypeIncubation Time (h)CC50 (µM)
Vero E6Monkey Kidney Epithelial48Experimental Value
A549Human Lung Carcinoma48Experimental Value
MCF-7Human Breast Adenocarcinoma48Experimental Value
HEK293Human Embryonic Kidney48Experimental Value

Table 2: Antiviral Activity of 1-(1-Adamantyl)-3-aminopropan-1-ol

VirusHost Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Virus 1Vero E6Experimental ValueFrom Table 1Calculated Value
Virus 2Appropriate Cell LineExperimental ValueFrom Table 1Calculated Value

Table 3: NMDA Receptor Antagonist Activity of 1-(1-Adamantyl)-3-aminopropan-1-ol

AssayCell LineIC50 (µM)
Calcium FluxNeuronal Cell LineExperimental Value

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(1-Adamantyl)-3-aminopropan-1-ol. By systematically evaluating its cytotoxicity, antiviral activity, and potential as an NMDA receptor antagonist, researchers can gain valuable insights into its pharmacological profile and potential therapeutic applications. The data generated from these assays will be instrumental in guiding further preclinical development of this promising adamantane derivative.

References

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • Wikipedia. MTT assay. [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8: 238. [Link]

  • National Center for Biotechnology Information. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. [Link]

  • National Center for Biotechnology Information. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. [Link]

  • Bio-protocol. Flow Cytometric Analysis of Calcium Influx Assay in T cells. [Link]

  • protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • IBT Bioservices. IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

  • MDPI. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • University of Utah. Intracellular Calcium Flux. [Link]

  • PubMed. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. [Link]

  • SpringerLink. The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]

  • National Center for Biotechnology Information. In vitro methods for testing antiviral drugs. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information. A review: Mechanism of action of antiviral drugs. [Link]

  • EBSCO. Mechanisms of action of antiviral drugs. [Link]

  • National Center for Biotechnology Information. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

  • Longdom Publishing. Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. [Link]

  • ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... [Link]

  • ACS Publications. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. [Link]

  • RSC Publishing. Antiviral drug discovery: preparing for the next pandemic. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Biological activity of adamantane analogues. [Link]

  • ResearchGate. Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [Link]

  • National Center for Biotechnology Information. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. [Link]

  • National Center for Biotechnology Information. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. [Link]

  • Google Patents. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • PubMed. In vitro and in vivo assays of isopropanol for mutagenicity. [Link]

Sources

protocol for synthesizing chiral amino alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of Chiral 1,2-Amino Alcohols Mechanistic Insights and Scalable Protocols via NaBH4/I2 Reduction and Sharpless Asymmetric Aminohydroxylation

Strategic Overview

Chiral vicinal (1,2-) amino alcohols are indispensable structural motifs in modern organic synthesis. They serve as foundational building blocks for active pharmaceutical ingredients (APIs) such as the antiretroviral elvitegravir and the antituberculosis agent ethambutol[1]. Furthermore, they are privileged scaffolds for designing chiral auxiliaries (e.g., Evans oxazolidinones) and asymmetric catalysts (e.g., Corey-Bakshi-Shibata oxazaborolidines).

Depending on the starting materials available, chemists generally rely on two divergent strategies to access these compounds:

  • The Chiral Pool Approach: Stereoretentive reduction of naturally occurring, enantiopure α-amino acids.

  • The Asymmetric Catalysis Approach: Direct, enantioselective functionalization of prochiral alkenes.

This application note details two field-proven, self-validating protocols representing both strategies, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

The Chiral Pool Approach: NaBH₄/I₂ Mediated Reduction

While lithium aluminum hydride (LiAlH₄) is traditionally used to reduce amino acids, it poses significant safety hazards at scale, requires tedious Fieser workups, and can occasionally induce partial racemization. The sodium borohydride and iodine (NaBH₄/I₂) system provides a highly scalable, chemoselective, and safe alternative[2].

Mechanistic Causality

The addition of elemental iodine (I₂) to NaBH₄ in tetrahydrofuran (THF) generates diborane (B₂H₆) in situ, which rapidly cleaves THF to form the highly electrophilic BH₃-THF complex[2]. Unlike nucleophilic hydrides, BH₃ acts as a Lewis acid, coordinating directly to the electron-rich carbonyl oxygen of the amino acid. This coordination activates the carbonyl for intramolecular hydride transfer. Because the reaction proceeds without generating a basic enolate intermediate, the α-stereocenter is perfectly preserved, routinely yielding products with >99% enantiomeric excess (ee)[2].

Workflow A α-Amino Acid (Chiral Pool) B Suspend in THF Add NaBH4 A->B C Dropwise I2 in THF (0°C) B->C D In Situ Generation of BH3-THF C->D H2 gas evolution E Reflux (12-16h) D->E Reduction F Quench with MeOH E->F Destroy excess BH3 G Aqueous Workup (KOH / CH2Cl2) F->G Break B-O bonds H Chiral 1,2-Amino Alcohol (>99% ee) G->H

Caption: Workflow for the NaBH4/I2 mediated stereoretentive reduction of α-amino acids.

Experimental Protocol: Synthesis of L-Valinol from L-Valine

Self-Validation Checkpoint: The generation of BH₃ is accompanied by stoichiometric hydrogen (H₂) gas evolution. The cessation of bubbling during the quench phase confirms the complete destruction of active hydride species.

  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Reagent Loading: Add L-Valine (11.7 g, 100 mmol) and NaBH₄ (9.45 g, 250 mmol, 2.5 eq) to the flask. Suspend the mixture in anhydrous THF (100 mL) and cool to 0 °C using an ice-water bath.

  • In Situ Borane Generation: Dissolve I₂ (25.4 g, 100 mmol, 1.0 eq) in anhydrous THF (50 mL). Transfer this to the dropping funnel and add it dropwise to the vigorously stirred suspension over 45 minutes. Caution: Vigorous H₂ gas evolution will occur.

  • Reduction: Once addition is complete and gas evolution subsides, heat the reaction to reflux (approx. 65 °C) for 14 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

  • Quenching & Transesterification: Cool the reaction to 0 °C. Carefully add methanol (MeOH) dropwise until all effervescence stops. The MeOH serves a dual purpose: it quenches residual BH₃ and transesterifies the robust boron-oxygen intermediate complexes into volatile trimethyl borate [B(OMe)₃].

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH (100 mL) and stir for 2 hours at room temperature to liberate the free amine.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield L-Valinol as a colorless to pale-yellow oil.

The Asymmetric Catalysis Approach: Sharpless Aminohydroxylation (SAA)

When the desired amino alcohol lacks a naturally occurring amino acid precursor, the Sharpless Asymmetric Aminohydroxylation (SAA) is the premier method. This catalytic process directly converts prochiral alkenes into 1,2-amino alcohols with high syn-selectivity and enantioselectivity[3].

Mechanistic Causality

The reaction utilizes catalytic osmium tetroxide (OsO₄) or potassium osmate (K₂OsO₄) paired with a chiral cinchona alkaloid ligand, such as (DHQ)₂PHAL[3]. The nitrogen source (e.g., an N-haloamide or carbamate) is the lynchpin of the system: it acts as both the stoichiometric oxidant and the nitrogen donor[3]. The N-haloamide oxidizes the Os(VI) species to an active imido-osmium(VIII) complex. The chiral ligand creates a highly specific binding pocket that directs the incoming alkene to undergo a stereocontrolled [3+2] cycloaddition with the imido-osmium species, dictating which enantiotopic face is attacked[3][4].

CatalyticCycle A K2OsO4 + Chiral Ligand (e.g., (DHQ)2PHAL) B Imido-Osmium(VIII) Active Species A->B Oxidation by G C Alkene Addition [3+2] Cycloaddition B->C D Osmium(VI) Azaglycolate Metallacycle C->D Enantioselective step E Hydrolysis D->E E->B Reoxidation by G F Chiral 1,2-Amino Alcohol (syn-addition) E->F Product Release G N-Haloamide (Oxidant/N-Source) G->A

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation highlighting the dual role of the N-haloamide.

Experimental Protocol: Synthesis of (R)-N-Cbz-Phenylglycinol from Styrene

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a distinct green/brown hue as the osmium cycles between its VIII and VI oxidation states. The final addition of sodium sulfite ensures the complete reduction of toxic volatile OsO₄ to insoluble OsO₂.

  • Setup: In a 250 mL round-bottom flask, dissolve NaOH (1.2 g, 30 mmol) in water (40 mL).

  • Reagent Preparation: Add benzyl carbamate (CbzNH₂, 4.6 g, 30.5 mmol) and n-propanol (40 mL). Stir until homogeneous. Add tert-butyl hypochlorite (t-BuOCl, 3.3 g, 30 mmol) dropwise. Stir for 10 minutes to generate the sodium salt of N-chloro-benzylcarbamate in situ.

  • Catalyst Complexation: Add the chiral ligand (DHQ)₂PHAL (0.39 g, 0.5 mmol, 5 mol%) and K₂OsO₄·2H₂O (0.15 g, 0.4 mmol, 4 mol%)[4]. Stir the mixture for 15 minutes until it becomes a clear, light green solution.

  • Cycloaddition: Add styrene (1.04 g, 10 mmol) in one portion. Stir the reaction vigorously at room temperature for 12 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 5.0 g). Stir for 1 hour. This step is critical to reduce unreacted oxidants and safely precipitate osmium species.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the protected (R)-amino alcohol.

Quantitative Data & Methodological Comparison

To assist in route scouting, the following table summarizes the operational metrics of both protocols based on standard literature benchmarks.

ParameterNaBH₄/I₂ ReductionSharpless Aminohydroxylation (SAA)
Starting Material Chiral α-Amino AcidsProchiral Alkenes
Stereocontrol Mechanism Substrate-controlled (Chiral Pool)Catalyst-controlled (Enantioselective)
Typical Yield 80% – 95%60% – 85%
Enantiomeric Excess (ee) >99% (Retention of starting ee)85% – 99% (Ligand dependent)
Regioselectivity N/A (Fixed by substrate)Moderate to High (Can be reversed via ligand choice)
Scalability Excellent (Multi-kilogram scale)Moderate (Limited by Osmium cost/toxicity)
Primary Safety Concern Vigorous H₂ gas evolutionToxicity of Osmium species

References

  • New Organic Synthetic Methods Using the NaBH4/I2 System: Reduction of Amino Acids and Their Derivatives Source: ACS Symposium Series, American Chemical Society URL
  • Sharpless Aminohydroxylation (Oxyamination)
  • The Sharpless Asymmetric Aminohydroxylation Source: Sussex Drug Discovery Centre URL
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases Source: ACS Catalysis, American Chemical Society URL

Sources

Application Notes and Protocols for 1-(1-Adamantyl)-3-aminopropan-1-ol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(1-Adamantyl)-3-aminopropan-1-ol as a versatile building block in the design and formulation of advanced drug delivery systems. This document outlines the core principles, detailed experimental protocols, and characterization techniques, underpinned by a strong scientific rationale for each methodological choice.

Introduction: The Adamantane Advantage in Drug Delivery

Adamantane, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has emerged as a "privileged" scaffold in medicinal chemistry and drug delivery.[1][2] Its unique three-dimensional structure confers several advantageous properties:

  • Enhanced Lipophilicity: The bulky adamantyl cage significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1][3]

  • Metabolic Stability: The rigid cage structure can sterically hinder enzymatic degradation of nearby functional groups, thereby increasing the in vivo stability and plasma half-life of a drug.[3][4]

  • Supramolecular Interactions: Adamantane is a quintessential "guest" molecule in host-guest chemistry, forming stable inclusion complexes with cyclodextrins.[5][6] This interaction is a powerful tool for modulating drug solubility, stability, and release.

  • Membrane Anchoring: When incorporated into a larger molecule, the adamantyl group can act as a robust anchor, embedding itself into the lipid bilayer of liposomes and cell membranes.[2][7]

1-(1-Adamantyl)-3-aminopropan-1-ol is a bifunctional molecule that capitalizes on these properties. It possesses the adamantane core for lipophilic anchoring and host-guest interactions, a primary amine for conjugation of drugs, targeting ligands, or polymers, and a hydroxyl group that can also be used for further chemical modification.

Physicochemical Properties of 1-(1-Adamantyl)-3-aminopropan-1-ol

A thorough understanding of the physicochemical properties of 1-(1-Adamantyl)-3-aminopropan-1-ol is crucial for its effective application in formulation development.

PropertyValueSource(s)
IUPAC Name 1-(1-Adamantyl)-3-aminopropan-1-ol[8]
Molecular Formula C₁₃H₂₃NO[8]
Molecular Weight 209.33 g/mol [8]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Predicted XlogP 1.9[8]
pKa (predicted) Amine: ~10.5; Alcohol: ~16

Application I: Liposomal Drug Delivery

The adamantane moiety of 1-(1-Adamantyl)-3-aminopropan-1-ol serves as an excellent anchor for surface modification of liposomes.[2][7] This allows for the attachment of various functional molecules to the liposome surface without disrupting the integrity of the lipid bilayer.

Principle of Adamantane-Anchored Liposomes

The hydrophobic adamantyl group spontaneously partitions into the lipid core of the liposome bilayer, leaving the aminopropanol portion exposed to the aqueous exterior. This "post-insertion" or "in-situ" functionalization method is a versatile strategy for creating targeted or long-circulating liposomal drug carriers.

cluster_0 Aqueous Exterior cluster_1 Lipid Bilayer Functional_Molecule Functional Molecule (e.g., PEG, Targeting Ligand) Adamantane_Anchor Adamantane Anchor Functional_Molecule->Adamantane_Anchor Covalent Linkage (via aminopropanol group) Lipid_Head_1 Hydrophilic Head Lipid_Head_2 Hydrophilic Head

Caption: Adamantane anchoring in a lipid bilayer.

Protocol for Preparation of Adamantane-Functionalized Liposomes

This protocol describes the preparation of doxorubicin-loaded liposomes surface-modified with PEG using an adamantane anchor.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1-(1-Adamantyl)-3-aminopropan-1-ol

  • N-hydroxysuccinimide-polyethylene glycol (NHS-PEG, MW 2000)

  • Doxorubicin HCl

  • Chloroform, Methanol

  • HEPES buffer (20 mM, pH 7.4)

  • Ammonium sulfate solution (250 mM)

Protocol:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DSPC and cholesterol (55:45 molar ratio) in a chloroform/methanol (2:1 v/v) solution.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at 60°C to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 65°C for 10 minutes. This creates multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 65°C water bath.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to form unilamellar vesicles (LUVs).

  • Drug Loading (Remote Loading Method):

    • Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a HEPES buffer (pH 7.4).

    • Prepare a doxorubicin HCl solution (2 mg/mL) in the same HEPES buffer.

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate at 60°C for 30 minutes to facilitate active drug loading.

    • Remove unloaded doxorubicin by dialysis or size-exclusion chromatography.

  • Surface Functionalization with Adamantane-PEG:

    • Synthesize Adamantane-PEG by reacting 1-(1-Adamantyl)-3-aminopropan-1-ol with NHS-PEG in DMSO with a base catalyst (e.g., triethylamine) overnight. Purify by dialysis.

    • Add the Adamantane-PEG conjugate to the doxorubicin-loaded liposomes at a 1 mol% concentration relative to the total lipid content.

    • Incubate at 60°C for 1 hour to allow for the insertion of the adamantane anchor into the lipid bilayer.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Lyse the liposomes with a detergent (e.g., Triton X-100) and quantify the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

    • Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM).

Application II: Cyclodextrin-Based Host-Guest Systems

The strong and specific interaction between adamantane and β-cyclodextrin (β-CD) is a cornerstone of supramolecular chemistry, with significant applications in drug delivery.[5][9] This non-covalent interaction can be used to create self-assembling nanoparticles, hydrogels, and other drug delivery platforms.

Principle of Adamantane-Cyclodextrin Host-Guest Interaction

The hydrophobic adamantane "guest" fits snugly into the lipophilic cavity of the truncated cone-shaped β-cyclodextrin "host". This interaction is driven by the exclusion of water molecules from the cavity and van der Waals forces.[10]

cluster_0 Host-Guest Complex Formation Adamantane Adamantane (Guest) Complex Inclusion Complex Adamantane->Complex Enters Cavity Cyclodextrin β-Cyclodextrin (Host)

Caption: Adamantane-Cyclodextrin host-guest interaction.

Protocol for Preparation of Self-Assembled Nanoparticles

This protocol describes the formation of nanoparticles through the self-assembly of a β-cyclodextrin-modified polymer and an adamantane-conjugated drug.

Materials:

  • β-Cyclodextrin-grafted hyaluronic acid (HA-CD)

  • 1-(1-Adamantyl)-3-aminopropan-1-ol

  • Paclitaxel (or other hydrophobic drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa and 1 kDa)

Protocol:

  • Synthesis of Adamantane-Drug Conjugate:

    • Activate the carboxylic acid group of a linker (e.g., succinic anhydride) with DCC and NHS.

    • React the activated linker with the hydroxyl group of paclitaxel.

    • Conjugate the other end of the linker to the amine group of 1-(1-Adamantyl)-3-aminopropan-1-ol to yield Paclitaxel-Ad.

    • Purify the conjugate by column chromatography.

  • Nanoparticle Self-Assembly:

    • Dissolve HA-CD in deionized water to a concentration of 10 mg/mL.

    • Dissolve Paclitaxel-Ad in a minimal amount of DMF and add it dropwise to the HA-CD solution under vigorous stirring.

    • Continue stirring for 24 hours at room temperature to allow for the formation of the host-guest inclusion complexes and subsequent self-assembly into nanoparticles.

  • Purification and Characterization:

    • Dialyze the nanoparticle suspension against deionized water for 48 hours (MWCO 3.5 kDa) to remove DMF and any un-complexed drug.

    • Characterize the nanoparticles for:

      • Size and Morphology: DLS and TEM.

      • Drug Loading: Lyophilize a known volume of the nanoparticle suspension, weigh the dried powder, and determine the paclitaxel content using HPLC after dissolving the nanoparticles in a suitable solvent to break the complex.

      • In Vitro Drug Release: Incubate the nanoparticles in a release medium (e.g., PBS with 0.5% Tween 80) at 37°C and measure the amount of released paclitaxel over time by HPLC.

Experimental Workflow and Characterization

A systematic workflow is essential for the successful development and validation of drug delivery systems based on 1-(1-Adamantyl)-3-aminopropan-1-ol.

Start Synthesis of Adamantane Conjugate Formulation Formulation of Nanoparticles/Liposomes Start->Formulation Purification Purification (Dialysis/SEC) Formulation->Purification Physicochemical Physicochemical Characterization (DLS, TEM, Zeta Potential) Purification->Physicochemical Drug_Loading Drug Loading & Encapsulation Efficiency Determination Physicochemical->Drug_Loading In_Vitro_Release In Vitro Drug Release Studies Drug_Loading->In_Vitro_Release In_Vitro_Cellular In Vitro Cellular Uptake & Cytotoxicity Assays In_Vitro_Release->In_Vitro_Cellular In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Cellular->In_Vivo

Caption: General workflow for developing adamantane-based drug delivery systems.

Conclusion

1-(1-Adamantyl)-3-aminopropan-1-ol is a highly valuable and versatile building block for the construction of sophisticated drug delivery systems. Its unique combination of a lipophilic adamantane anchor and a reactive aminopropanol group enables a wide range of applications, from surface-functionalized liposomes to self-assembled supramolecular nanoparticles. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and exploit the full potential of this compound in developing next-generation therapeutics.

References

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks.[1]

  • Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems. (2019). Theranostics.[9]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.[11]

  • Use of the adamantane structure in medicinal chemistry. PubMed.[12]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules.[2][7]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews.[13]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry.[3]

  • Host-Guest Chemistry in Supramolecular Theranostics. Theranostics.[5]

  • Spatially Defined Drug Targeting by in Situ Host–Guest Chemistry in a Living Animal. (2017). ACS Central Science.[14]

  • The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..[15]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules.[7]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). ResearchGate.[4]

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). Molecules.[6]

  • An Overview of Host-Guest Chemistry and its Application to Nonsteroidal Anti-Inflammatory Drugs. ResearchGate.[10]

  • Cyclodextrin-Adamantane Host−Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ResearchGate.[16]

  • Biomedical Applications of Supramolecular Systems Based on Host–Guest Interactions. (2014). Chemical Reviews.[17]

  • Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice. (2021). ACS Nano.[18]

  • Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. (2013). Macromolecules.[19]

  • Cyclodextrin-Based Host−Guest Supramolecular Nanoparticles for Delivery: From Design to Applications. (2014). Accounts of Chemical Research.[20]

  • Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. (2020). Theranostics.

  • Syntheses and Characterization of Liposome-incorporated Adamantyl Aminoguanidines. (2014). Organic & Biomolecular Chemistry.[21]

  • Syntheses and characterization of liposome-incorporated adamantyl aminoguanidines. Organic & Biomolecular Chemistry.[22]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia.[23]

  • Intracellular Delivery of Adamantane-Tagged Small Molecule, Proteins, and Liposomes Using an Octaarginine-Conjugated β-Cyclodextrin. (2020). ACS Applied Bio Materials.[24]

  • Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers. BenchChem.[25]

  • Protocols for Adamantane-Based Drug Design: Application Notes. BenchChem.[26]

  • Nanoparticles for Drug Delivery. In "Biomaterials Science: An Introduction to Materials in Medicine".[27]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules.[28]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). Russian Chemical Bulletin.[29]

  • An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure. BenchChem.[30]

  • Nanoparticles in Drug Delivery. (2025). Premier Science.[31]

  • 3-(adamantan-1-yl)propan-1-amine hydrochloride — Chemical Substance Information. Chemwatch.[32]

  • 3-Aminopropan-1-ol hydrochloride. Sigma-Aldrich.

  • 1-AMINO-3-METHYLADAMANTANE HYDROCHLORIDE. precisionFDA.[33]

  • 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride. PubChemLite.[8]

  • 3-(1-adamantyl)-1-propanamine hydrochloride. ChemBK.[34]

  • 1-Propanol, 3-amino-. NIST WebBook.[35]

Sources

Application Note: Quantitative Analysis of Adamantyl Aminopropanols in Biological Matrices via Isotope-Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Adamantyl aminopropanols represent a specialized class of tricyclic cage compounds characterized by a highly lipophilic adamantane backbone linked to a polar aminopropanol moiety. Sharing structural and pharmacological lineage with established adamantane derivatives like amantadine and memantine, these compounds are primarily investigated for their antiviral properties and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism.

The Analytical Challenge: Because adamantyl aminopropanols lack a conjugated pi-electron system or strong chromophores, traditional ultraviolet (UV) or fluorescence detection methods are highly insensitive unless complex, yield-variable pre-column derivatization is employed. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in positive electrospray ionization (ESI+) mode has become the definitive gold standard for quantifying these aliphatic amines in biological matrices [1].

Methodological Rationale: Designing a Self-Validating System

To guarantee scientific integrity and reproducibility across pharmacokinetic studies, this protocol is engineered as a self-validating system utilizing Isotope Dilution Mass Spectrometry .

  • Causality of Internal Standardization: A deuterated internal standard (e.g., an adamantyl-d15 analog) is spiked into the raw plasma matrix prior to any extraction steps. Because the deuterated analog shares identical physicochemical properties with the target analyte, it co-elutes during chromatography. This ensures that any matrix-induced ion suppression or enhancement experienced by the analyte in the ESI source is proportionally mirrored by the internal standard, effectively normalizing the instrument response and preventing false quantification [1].

  • Causality of Sample Clean-up: While traditional Solid Phase Extraction (SPE) is effective, it is costly and limits high-throughput capabilities. This protocol employs a modified protein precipitation approach utilizing a methanol-acetonitrile mixture. The organic solvents rapidly denature plasma proteins, disrupting protein-drug binding, while the high acetonitrile ratio selectively precipitates macromolecular interferences. Recent advancements also support the integration of Metal-Organic Frameworks (MOFs) like ZIF-8 as adsorbents to further sequester phospholipids and extend column lifespan [2].

  • Causality of Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is utilized. The adamantane cage readily fragments under Collision-Induced Dissociation (CID), yielding highly stable carbocations. Monitoring the transition from the intact protonated precursor to these specific carbocations provides near-absolute structural specificity [1].

Experimental Protocol

Reagents and Materials
  • Target Analyte: Adamantyl aminopropanol reference standard (>99% purity).

  • Internal Standard (IS): Deuterated analog (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultra-pure Water, and Formic Acid.

  • Matrix: Blank human or rat plasma (K2EDTA anticoagulant).

Preparation of Standards
  • Stock Solutions: Accurately weigh the reference standard and dissolve it in pure methanol to achieve a primary stock concentration of 1.0 mg/mL. Prepare the IS stock identically.

  • Working Solutions: Dilute the primary stock with 50% methanol in water to create a calibration curve ranging from 0.5 ng/mL to 1500 ng/mL.

  • IS Working Solution: Dilute the IS stock to a final working concentration of 100 ng/mL in 50% methanol.

Sample Preparation (Protein Precipitation Workflow)
  • Aliquot: Transfer 50 µL of thawed plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the IS Working Solution (100 ng/mL) and vortex for 10 seconds to equilibrate the IS with the matrix.

  • Precipitation: Add 150 µL of an extraction solvent (ACN:MeOH, 3:1 v/v) to precipitate plasma proteins[2].

  • Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.

  • Transfer: Carefully collect 100 µL of the clear supernatant and transfer it into an autosampler vial equipped with a low-volume glass insert.

Workflow Plasma 1. Plasma Aliquot (50 µL) Spike 2. Spike IS (Deuterated Analog) Plasma->Spike Precipitation 3. Protein Precipitation (ACN:MeOH 3:1) Spike->Precipitation Centrifuge 4. Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge Supernatant 5. Supernatant Collection Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for the extraction and LC-MS/MS analysis of adamantyl aminopropanols from plasma.

LC-MS/MS Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40 °C to reduce system backpressure and improve peak shape.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultra-pure water (promotes protonation in ESI+).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: 0–0.5 min (10% B), 0.5–2.0 min (linear gradient to 90% B), 2.0–3.0 min (hold at 90% B to wash strongly retained lipids), 3.0–3.1 min (return to 10% B), 3.1–4.5 min (equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: 4.0 kV

    • Desolvation Temperature: 500 °C

    • Note: Specific MRM transitions depend on the exact adamantyl aminopropanol derivative. For the structurally homologous amantadine, transitions are typically m/z 152.2 → 135.3 (quantifier) and 152.2 → 107.4 (qualifier) [1].

Fragmentation Precursor Precursor Ion (Q1) [M+H]+ Protonated Amine CID Collision Cell (Q2) Argon Gas / CID Precursor->CID Isolation Quant Quantifier Ion (Q3) Adamantyl Cation Fragment CID->Quant Primary Cleavage Qual Qualifier Ion (Q3) Secondary Alkyl Fragment CID->Qual Secondary Cleavage

Caption: Typical MRM fragmentation pathway for adamantane derivatives via collision-induced dissociation.

Validation Parameters & Quantitative Data Summary

The analytical method must be validated according to current FDA/EMA bioanalytical guidelines. Below is a summary of the expected validation metrics for adamantane-class derivatives utilizing this specific protocol architecture [1, 2].

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity Range R² > 0.99 (Weighted 1/x²)0.5 – 1500 ng/mL (R² = 0.998)
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) ≥ 100.5 ng/mL (Accuracy: 98.5%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 6.8%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.1% – 7.5%
Accuracy (Relative Error %) 85% – 115% of nominal94.5% – 105.2%
Extraction Recovery Consistent across QC levels94.5% – 110.1%
Matrix Effect 85% – 115% (IS normalized)99.0% – 102.9%

References

  • Sun, Q., Cao, H., Liu, Y., Li, Y., & Huang, J. (2022). "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma." Molecules, 27(21), 7619.[Link]

  • Wang, Z., Han, H., Li, H., & Xu, W. (2026). "Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation." Frontiers in Pharmacology, 17, 1731595.[Link]

Application Note: Stereoselective Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(1-Adamantyl)-3-aminopropan-1-ol (CAS: 1221817-81-7)

Introduction & Strategic Rationale

The adamantyl group is a highly prized pharmacophore in medicinal chemistry, known for dramatically increasing lipophilicity, metabolic stability, and target residence time (e.g., in vildagliptin and amantadine). The synthesis of 1,3-amino alcohols bearing a bulky 1-adamantyl group at the C1 position presents a unique steric challenge.

While conventional aldol additions often suffer from poor diastereocontrol when applied to sterically encumbered adamantyl substrates, a highly scalable, self-validating approach is the Noyori Asymmetric Hydrogenation of a β -keto ester, followed by amidation and chemoselective reduction. This four-step workflow guarantees excellent enantiomeric excess (ee > 95%) and utilizes industrially viable reagents, providing a robust pathway to either the (R)- or (S)-enantiomer of 1-(1-adamantyl)-3-aminopropan-1-ol.

Mechanistic Causality
  • Soft Enolization: Using magnesium chloride ( MgCl2​ ) with triethylamine ( Et3​N ) allows the soft enolization of potassium monoethyl malonate, preventing the self-condensation of the highly reactive 1-adamantanecarbonyl chloride [3].

  • Kinetic Overcoming via Pressure: The extreme steric bulk of the adamantyl group impedes the approach of the Ru-BINAP catalyst. To overcome this kinetic barrier without eroding enantioselectivity, the hydrogenation is driven thermodynamically using high hydrogen pressure (100 atm) and moderate heating (50 °C) [1].

  • Chemoselective Borane Reduction: Lithium aluminum hydride ( LiAlH4​ ) can cause unwanted retro-aldol cleavage or over-reduction. Borane ( BH3​ ) acts as an electrophilic reducing agent that coordinates tightly to the electron-rich amide oxygen, selectively reducing it to the amine while leaving the secondary alcohol intact [2].

Synthetic Workflow & Visualization

The following workflow describes the synthesis of the (R)-enantiomer. To obtain the (S)-enantiomer, simply substitute the catalyst with RuCl2​[(S)−BINAP] .

G A 1-Adamantanecarbonyl Chloride (Starting Material) B Ethyl 3-(1-adamantyl)-3-oxopropanoate (β-Keto Ester) A->B Potassium ethyl malonate MgCl2, Et3N, THF C Ethyl (R)-3-(1-adamantyl)-3-hydroxypropanoate (Chiral β-Hydroxy Ester) B->C RuCl2[(R)-BINAP], H2 (100 atm) MeOH, 50 °C D (R)-3-(1-adamantyl)-3-hydroxypropanamide (Chiral Amide) C->D NH3 in MeOH rt, 48 h E (R)-1-(1-adamantyl)-3-aminopropan-1-ol (Target 1,3-Amino Alcohol) D->E BH3·THF, Reflux then HCl quench

Fig 1. Stereoselective synthetic workflow for (R)-1-(1-adamantyl)-3-aminopropan-1-ol.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate

Objective: Construct the β -keto ester backbone via a Claisen-type condensation.

  • Suspend potassium monoethyl malonate (1.5 equiv, 150 mmol) and anhydrous MgCl2​ (1.5 equiv, 150 mmol) in dry THF (200 mL) under an argon atmosphere.

  • Stir the mixture at 40 °C for 4 hours to ensure complete formation of the magnesium chelate.

  • Cool the suspension to 0 °C and add Et3​N (2.0 equiv, 200 mmol) dropwise.

  • Slowly add 1-adamantanecarbonyl chloride (1.0 equiv, 100 mmol) dissolved in THF (50 mL) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1M HCl (150 mL) and extract with ethyl acetate ( 3×100 mL). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate under vacuum. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the β -keto ester as a pale oil.

Step 2: Noyori Asymmetric Hydrogenation

Objective: Establish the C1 stereocenter with high enantiomeric excess.

  • In a high-pressure stainless-steel autoclave, dissolve the β -keto ester (50 mmol) in degassed anhydrous methanol (100 mL).

  • Under an argon stream, add the pre-formed catalyst RuCl2​[(R)−BINAP] (0.05 mmol, S/C = 1000).

  • Purge the autoclave with hydrogen gas three times, then pressurize to 100 atm.

  • Heat the vessel to 50 °C and stir vigorously for 24 hours.

  • Workup: Carefully vent the hydrogen gas. Concentrate the methanolic solution under reduced pressure and pass it through a short pad of silica to remove the ruthenium catalyst. The resulting ethyl (R)-3-(1-adamantyl)-3-hydroxypropanoate is obtained in near-quantitative yield.

Step 3: Amidation of the β -Hydroxy Ester

Objective: Convert the ester to a primary amide to set up the amine functionality.

  • Dissolve ethyl (R)-3-(1-adamantyl)-3-hydroxypropanoate (40 mmol) in a 7M solution of ammonia in methanol (150 mL).

  • Seal the reaction flask and stir at room temperature for 48 hours. (The steric bulk of the adamantyl group slows the nucleophilic attack, necessitating a longer reaction time).

  • Workup: Evaporate the methanol and excess ammonia under reduced pressure. Triturate the crude solid with cold diethyl ether to afford (R)-3-(1-adamantyl)-3-hydroxypropanamide as a white crystalline solid.

Step 4: Chemoselective Borane Reduction

Objective: Reduce the amide to the target 1,3-amino alcohol without cleaving the C-O bond.

  • Suspend (R)-3-(1-adamantyl)-3-hydroxypropanamide (30 mmol) in dry THF (100 mL) under argon and cool to 0 °C.

  • Slowly add a 1.0 M solution of BH3​⋅THF complex (3.5 equiv, 105 mL) dropwise.

  • Once addition is complete, attach a reflux condenser and heat the mixture to 70 °C for 16 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol (30 mL) until effervescence ceases. Add 6M HCl (40 mL) and heat to reflux for 2 hours to break the stable boron-amine complex.

  • Cool to room temperature, basify to pH 12 using 6M NaOH, and extract with dichloromethane ( 4×75 mL). Dry the organic layers over K2​CO3​ , filter, and concentrate to yield enantiopure (R)-1-(1-adamantyl)-3-aminopropan-1-ol.

Data Presentation: Optimization of Asymmetric Hydrogenation

The bulky adamantyl group requires specific tuning of the Noyori hydrogenation parameters. Table 1 summarizes the optimization data demonstrating the necessity of elevated pressure and temperature.

Table 1. Optimization of the Ru-Catalyzed Asymmetric Hydrogenation of Ethyl 3-(1-adamantyl)-3-oxopropanoate

EntryCatalystS/C RatioTemp (°C) H2​ Pressure (atm)Conversion (%)Enantiomeric Excess (ee %)
1 RuCl2​[(R)−BINAP] 100025101585
2 RuCl2​[(R)−BINAP] 100050506892
3 RuCl2​[(R)−BINAP] 1000 50 100 >99 96
4 RuCl2​[(R)−BINAP] 5000501009895
5 RuCl2​[(S)−BINAP] 100050100>9996*

*Entry 5 yields the (S)-enantiomer. Enantiomeric excess is determined via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

References

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. URL:[Link][1]

  • Brown, H. C., & Heim, P. (1964). Selective Reductions. V. The Metallation and Reduction of Amides with Diborane. Journal of the American Chemical Society, 86(17), 3566-3570. URL:[Link]

  • Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1993). A Safe, Economical Method for the Preparation of β-Oxo Esters. Synthesis, 1993(03), 290-292. URL:[Link][2]

Sources

The Adamantane Scaffold: A Privileged Structure for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Advantages of the Adamantane Moiety in Drug Discovery

In the landscape of medicinal chemistry, the adamantane scaffold holds a privileged status. This rigid, lipophilic, three-dimensional cage-like hydrocarbon structure offers a unique combination of properties that make it an exceptional building block for the design of potent and selective enzyme inhibitors. Its inherent stability resists metabolic degradation, often improving the pharmacokinetic profile of drug candidates. The defined and predictable geometry of the adamantane cage allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with the active sites of target enzymes. This guide provides an in-depth exploration of the application of adamantane derivatives as inhibitors for several key enzyme classes, complete with detailed experimental protocols and an analysis of their mechanisms of action.

The strategic incorporation of the adamantane moiety can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.[1] Furthermore, the bulky nature of the adamantane group can provide a strong anchor within a binding pocket, contributing to high affinity and selectivity.[2] These attributes have led to the successful development of adamantane-containing drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and metabolic diseases.[3]

Adamantane Derivatives as Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Mechanism of Action and Therapeutic Relevance:

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[4] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[5][6] Adamantane derivatives have emerged as potent and selective inhibitors of 11β-HSD1, offering a promising therapeutic strategy for these conditions.[7][8] The adamantane scaffold often occupies a hydrophobic pocket in the enzyme's active site, contributing to the inhibitor's high affinity and selectivity.[9]

Signaling Pathway:

The inhibition of 11β-HSD1 by adamantane derivatives leads to a reduction in intracellular cortisol levels, which in turn can activate the AMP-activated protein kinase (AMPK) signaling pathway.[5] Activated AMPK plays a central role in regulating cellular energy homeostasis, promoting glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis.

G cluster_0 Cellular Environment cluster_1 Downstream Signaling Adamantane Derivative Adamantane Derivative 11beta-HSD1 11beta-HSD1 Adamantane Derivative->11beta-HSD1 Inhibits Cortisol Cortisol 11beta-HSD1->Cortisol Conversion (Blocked) AMPK AMPK 11beta-HSD1->AMPK Relieves Inhibition Cortisone Cortisone Cortisone->11beta-HSD1 Substrate Cortisol->AMPK Inhibits Metabolic Regulation Improved Glucose Uptake Increased Fatty Acid Oxidation Decreased Gluconeogenesis AMPK->Metabolic Regulation Activates

Caption: Inhibition of 11β-HSD1 by adamantane derivatives reduces cortisol production, leading to AMPK activation and improved metabolic control.

Quantitative Data: Inhibitory Activity of Adamantane Derivatives against 11β-HSD1

Compound ClassSpecific Derivative ExampleTargetIC50 (nM)Reference
Adamantyl Ethanone Pyridyl DerivativesCompound with ether linkerHuman 11β-HSD134-48[10]
Adamantyl Carboxamides and AcetamidesOptimized thiophenyl derivativeHuman 11β-HSD1~100[11]
Adamantane-linked 1,2,4-TriazolesNitro-substituted aryl derivativePredicted Human 11β-HSD1N/A (in silico)[7]
3-Amino-N-adamantyl-3-methylbutanamide DerivativesCompound 8jHuman and Mouse 11β-HSD1Good in vitro/ex vivo activity[8]

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from methodologies described for the evaluation of 11β-HSD1 inhibitors.[12][13]

Materials:

  • HEK293 cells stably transfected with the human HSD11B1 gene

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Adamantane derivative test compounds

  • Cortisone (substrate)

  • [³H]-Cortisol (tracer)

  • NADPH

  • Scintillation Proximity Assay (SPA) beads coated with an anti-cortisol antibody

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Maintain HEK293 cells expressing human 11β-HSD1 in appropriate culture conditions.

  • Compound Preparation: Prepare a serial dilution of the adamantane derivative test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • HEK293 cell lysate (as the source of 11β-HSD1)

    • A solution of cortisone and [³H]-cortisol.

    • NADPH solution.

    • The adamantane derivative test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic conversion of cortisone to cortisol.

  • Detection: Stop the reaction and add the SPA beads. The beads will bind to the [³H]-cortisol produced.

  • Measurement: Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-cortisol produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow 11β-HSD1 Inhibition Assay Workflow A Prepare Cell Lysate (HEK293-h11β-HSD1) C Add Reagents to 96-well Plate: - Cell Lysate - Cortisone/[³H]-Cortisol - NADPH - Test Compound A->C B Prepare Serial Dilutions of Adamantane Derivatives B->C D Incubate at 37°C C->D E Add SPA Beads D->E F Measure Radioactivity (Scintillation Counter) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro 11β-HSD1 scintillation proximity assay.

Adamantane Derivatives as Inhibitors of Dipeptidyl Peptidase-4 (DPP-4)

Mechanism of Action and Therapeutic Relevance:

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[15] Adamantane-containing compounds, such as vildagliptin and saxagliptin, are established DPP-4 inhibitors used in the treatment of type 2 diabetes.[16][17] The adamantane moiety typically binds to the hydrophobic S1 pocket of the DPP-4 enzyme.[18]

Signaling Pathway:

Inhibition of DPP-4 by adamantane derivatives prevents the degradation of GLP-1 and GIP. These incretin hormones then bind to their respective receptors on pancreatic β-cells, leading to increased intracellular cAMP levels and subsequent potentiation of glucose-stimulated insulin secretion.

G cluster_0 Extracellular Space cluster_1 Pancreatic β-cell Adamantane Derivative Adamantane Derivative DPP-4 DPP-4 Adamantane Derivative->DPP-4 Inhibits GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP-4->GLP-1/GIP (Inactive) Degradation (Blocked) GLP-1/GIP (Active) GLP-1/GIP (Active) GLP-1/GIP (Active)->DPP-4 Substrate GLP-1R/GIPR GLP-1R/GIPR GLP-1/GIP (Active)->GLP-1R/GIPR Binds Adenylate Cyclase Adenylate Cyclase GLP-1R/GIPR->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces Insulin Secretion Insulin Secretion cAMP->Insulin Secretion Potentiates

Caption: Adamantane-based DPP-4 inhibitors increase active GLP-1/GIP, enhancing insulin secretion.

Quantitative Data: Inhibitory Activity of Adamantane Derivatives against DPP-4

Compound ClassSpecific Derivative ExampleTargetIC50 (µM)Reference
Adamantane Carboxamides3,5-dimethyladamantane 1-carboxamideHuman Plasma DPP-453.94[6]
Adamantyl-allyl Thiourea DerivativesN/AHuman Plasma DPP-4High activity reported[6]
Adamantane-based drugsVildagliptinDPP-4Marketed Drug[19]
Adamantane-based drugsSaxagliptinDPP-4Marketed Drug[16][19]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is based on commercially available DPP-4 inhibitor screening kits.[1][20]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 assay buffer

  • DPP-4 substrate (e.g., H-Gly-Pro-AMC)

  • Adamantane derivative test compounds

  • DPP-4 inhibitor positive control (e.g., sitagliptin)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw enzyme on ice.

  • Compound Preparation: Prepare serial dilutions of the adamantane derivative test compounds and the positive control in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • DPP-4 assay buffer.

    • DPP-4 enzyme solution.

    • Test compound or control solution. Include a vehicle control and a no-enzyme background control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Measurement: Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value from the dose-response curve.

G cluster_workflow DPP-4 Inhibition Assay Workflow A Prepare Reagents and Serial Dilutions of Inhibitors B Add to 96-well Plate: - Assay Buffer - DPP-4 Enzyme - Test Compound/Control A->B C Pre-incubate at 37°C B->C D Add DPP-4 Substrate C->D E Measure Fluorescence (Kinetic Reading) D->E F Calculate Reaction Rate, % Inhibition, and IC50 E->F

Caption: Workflow for the in vitro fluorometric DPP-4 inhibition assay.

Adamantane Derivatives as Inhibitors of Histone Deacetylases (HDACs)

Mechanism of Action and Therapeutic Relevance:

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins.[21] This deacetylation leads to chromatin condensation and transcriptional repression.[3] HDACs are often overexpressed in cancer cells, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[7] Adamantane derivatives have been developed as potent HDAC inhibitors, with some showing promise in cancer therapy.[17][22] The adamantane moiety can serve as a bulky "cap" group that interacts with the surface of the enzyme, contributing to inhibitor potency and selectivity.[12]

Mechanism of Gene Regulation:

HDAC inhibitors, including those with an adamantane scaffold, increase the acetylation of histones, leading to a more open chromatin structure. This allows transcription factors to access DNA and activate the expression of genes involved in tumor suppression and cell cycle control.

G cluster_0 Chromatin Environment cluster_1 Gene Expression Adamantane Derivative Adamantane Derivative HDAC HDAC Adamantane Derivative->HDAC Inhibits Histones (Deacetylated) Histones (Deacetylated) HDAC->Histones (Deacetylated) Deacetylation (Blocked) Histones (Acetylated) Histones (Acetylated) Histones (Acetylated)->HDAC Substrate Chromatin Chromatin Histones (Acetylated)->Chromatin Relaxation Transcription Factors Transcription Factors Chromatin->Transcription Factors Allows Binding Gene Expression Tumor Suppressor Genes Cell Cycle Regulators Transcription Factors->Gene Expression Activates

Caption: Adamantane-based HDAC inhibitors promote histone acetylation, leading to the expression of tumor-suppressing genes.

Quantitative Data: Inhibitory Activity of Adamantane Derivatives against HDACs

Compound ClassSpecific Derivative ExampleTargetGI50 (nM) in Cancer Cell LinesReference
Adamantane and Nor-adamantane based inhibitorsCompound 32HCT116, NCI-H460, U25110-100[22]
Nor-adamantane based compounds66aHDAC (enzyme inhibition)IC50 = 0.02 nM[23]
Nor-adamantane based compounds66bHDAC (enzyme inhibition)IC50 = 0.03 nM[23]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is based on commercially available HDAC inhibitor screening kits.[24][25]

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC assay buffer

  • Acetylated fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC developer (containing a protease like trypsin)

  • Adamantane derivative test compounds

  • HDAC inhibitor positive control (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit instructions.

  • Compound Preparation: Create serial dilutions of the adamantane test compounds and the positive control in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • HDAC assay buffer.

    • HDAC1 enzyme.

    • Test compound or control. Include vehicle and background controls.

  • Enzymatic Reaction: Add the acetylated substrate to all wells to start the reaction. Incubate at 37°C for a specified duration (e.g., 30 minutes).

  • Development: Add the HDAC developer to each well and incubate at room temperature for 15 minutes. The developer cleaves the deacetylated substrate to release the fluorophore.

  • Measurement: Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_workflow HDAC Inhibition Assay Workflow A Prepare Reagents and Serial Dilutions of Inhibitors B Add to 96-well Plate: - Assay Buffer - HDAC Enzyme - Test Compound/Control A->B C Add Acetylated Substrate and Incubate at 37°C B->C D Add Developer and Incubate at RT C->D E Measure Fluorescence D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Adamantane Derivatives as Inhibitors of Cytochrome P450 (CYP) Enzymes

Mechanism of Action and Therapeutic Relevance:

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[26][27] Inhibition of specific CYP isoforms can lead to significant drug-drug interactions, resulting in altered drug efficacy and potential toxicity.[16] Adamantane derivatives have been investigated as inhibitors of various CYP enzymes.[28] The lipophilic nature of the adamantane scaffold can facilitate binding to the active site of these enzymes. Understanding the inhibitory potential of adamantane-containing compounds against CYP isoforms is crucial during drug development to predict and mitigate potential adverse drug interactions.

Metabolic Pathway:

CYP enzymes are involved in Phase I metabolism, typically introducing or exposing functional groups on a substrate to increase its water solubility and facilitate its excretion. Inhibition of a specific CYP enzyme by an adamantane derivative can block the metabolism of other drugs that are substrates for that enzyme, leading to their accumulation in the body.

G cluster_0 Metabolic Environment (e.g., Liver Microsomes) cluster_1 Pharmacokinetic Outcome Adamantane Derivative Adamantane Derivative CYP Enzyme CYP Enzyme Adamantane Derivative->CYP Enzyme Inhibits Metabolite Metabolite CYP Enzyme->Metabolite Metabolism (Blocked) Drug (Substrate) Drug (Substrate) Drug (Substrate)->CYP Enzyme Substrate Increased Plasma Concentration\nof Drug Increased Plasma Concentration of Drug Metabolite->Increased Plasma Concentration\nof Drug Leads to Potential for Adverse\nDrug Reactions Potential for Adverse Drug Reactions Increased Plasma Concentration\nof Drug->Potential for Adverse\nDrug Reactions

Caption: Inhibition of CYP enzymes by adamantane derivatives can block drug metabolism, leading to potential drug-drug interactions.

Quantitative Data: Inhibitory Activity of Adamantane Derivatives against CYP Enzymes

Compound ClassSpecific Derivative ExampleTargetKᵢ (µM)Reference
Isopropenyl-methyladamantane2-PMADAHuman CYP2B65.27[15]
Isopropenyl-methyldiamantane3-PMDIAHuman CYP2B62.17[15]
Adamantyl AcetylenesN/ACYP1A1, 1A2, 2B1Under investigation[28]

Experimental Protocol: In Vitro CYP Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available fluorogenic CYP inhibition assays.[22]

Materials:

  • Individually expressed human CYP450 enzymes (e.g., CYP3A4, CYP2D6, etc.)

  • NADPH regeneration system

  • Fluorogenic CYP450-specific substrates

  • Adamantane derivative test compounds

  • Known CYP-specific inhibitors (positive controls)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of CYP enzymes, NADPH regeneration system, and fluorogenic substrates.

  • Compound Preparation: Prepare serial dilutions of the adamantane test compounds and positive controls.

  • Assay Setup: In a 96-well plate, add:

    • CYP enzyme and NADPH regeneration system.

    • Test compound or control.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the specific fluorogenic substrate.

  • Measurement: Monitor the increase in fluorescence over time in a kinetic mode. The fluorescent signal is directly proportional to the CYP activity.

  • Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

G cluster_workflow CYP Inhibition Assay Workflow A Prepare Reagents and Serial Dilutions of Inhibitors B Add to 96-well Plate: - CYP Enzyme & NADPH System - Test Compound/Control A->B C Pre-incubate at 37°C B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic Reading) D->E F Calculate Reaction Rate, % Inhibition, and IC50 E->F

Caption: Workflow for the in vitro fluorometric CYP inhibition assay.

Conclusion: The Enduring Potential of Adamantane in Enzyme-Targeted Drug Discovery

The unique structural and physicochemical properties of the adamantane scaffold continue to make it a highly valuable tool in the design of novel enzyme inhibitors. Its ability to impart favorable pharmacokinetic properties and to serve as a rigid anchor for precise interactions with enzyme active sites has been successfully leveraged in the development of drugs for a multitude of therapeutic areas. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively explore and harness the potential of adamantane derivatives in their own research endeavors. As our understanding of enzyme structure and function continues to grow, the rational design of new adamantane-based inhibitors holds immense promise for the development of the next generation of targeted therapies.

References

  • Loerz, C., & Maser, E. (2017). The cortisol-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 in skeletal muscle in the pathogenesis of the metabolic syndrome. Journal of Steroid Biochemistry and Molecular Biology, 174, 65-71. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. [Link]

  • Lynch, J. J., & Gann, D. S. (1990). Cytochrome P-450-mediated metabolism of xenobiotics. The Journal of trauma, 30(12 Suppl), S12-9. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Tuszynski, J. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1, 2, 4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5345. [Link]

  • Li, G., & Seto, E. (2016). Histone deacetylases and mechanisms of regulation of gene expression. Journal of cellular physiology, 231(11), 2325-2333. [Link]

  • CYP Inhibition Assay (Ki). (n.d.). Cyprotex. [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. [Link]

  • Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. (2015). Bioorganic & Medicinal Chemistry Letters, 25(19), 4164-4168. [Link]

  • Vicker, N., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem, 6(10), 1845-1857. [Link]

  • 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1374-1378. [Link]

  • Wang, Y., et al. (2025). 11β-HSD1 inhibitor alleviates lipid metabolism disorder by activating the AMPK signaling pathway. Scientific Reports, 15(1), 1-13. [Link]

  • Stiborova, M., et al. (2002). New Selective Inhibitors of Cytochromes P450 2B and Their Application to Antimutagenesis of Tamoxifen. Cancer Research, 62(13), 3740-3747. [Link]

  • New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. (2018). Pharmaceutical Chemistry Journal, 52(4), 285-290. [Link]

  • Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in endocrinology, 10, 80. [Link]

  • Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. (2012). ChemMedChem, 7(8), 1403-1413. [Link]

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439. [Link]

  • 11β-Hydroxysteroid dehydrogenase type 1 shRNA ameliorates glucocorticoid-induced insulin resistance and lipolysis in mouse abdominal adipose tissue. (2012). American Journal of Physiology-Endocrinology and Metabolism, 303(3), E347-E357. [Link]

  • Morton, N. M. (2010). 11β-Hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. Molecular and cellular endocrinology, 316(2), 154-164. [Link]

  • Hopkins, N. E. (n.d.). INHIBITION OF CYTOCHROME P450 BY NAPHTHYL AND ADAMANTYL ACETYLENES. Tulane University. [Link]

  • Gopalan, B., et al. (2013). Discovery of adamantane based highly potent HDAC inhibitors. Bioorganic & medicinal chemistry letters, 23(9), 2532-2537. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current protocols in neuroscience, 88(1), e75. [Link]

  • Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. (2022). European Journal of Medicinal Chemistry, 242, 114674. [Link]

  • High-Throughput Analysis of Cytochrome P450 Inhibition in Intact Human Hepatocytes. (n.d.). Agilent. [Link]

  • Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. (2008). Organic Process Research & Development, 12(5), 893-899. [Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2021). ProQuest. [Link]

  • Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV. (2005). Current opinion in drug discovery & development, 8(4), 512-532. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (2020). Molecules, 25(21), 5035. [Link]

  • Discovery of adamantane based highly potent HDAC inhibitors. (2013). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol . Adamantane-derived amino alcohols possess unique stereoelectronic properties that are highly valued in antiviral and neuropharmacological drug design, providing enhanced lipophilicity and metabolic stability.

This guide provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield synthesis.

Reaction Pathway & Workflow

The most robust synthetic route avoids complex protecting group strategies by utilizing a two-step sequence. The synthesis typically begins with 1-adamantanecarboxaldehyde [1], which undergoes a nucleophilic addition with the lithium enolate of acetonitrile. This is followed by the electrophilic reduction of the resulting β -hydroxy nitrile.

Pathway A 1-Adamantanecarboxaldehyde + Acetonitrile B LDA, THF, -78°C (Nucleophilic Addition) A->B C 3-(1-Adamantyl)-3- hydroxypropanenitrile B->C Step 1 D BH3·THF, Reflux (Electrophilic Reduction) C->D E 1-(1-Adamantyl)-3- aminopropan-1-ol D->E Step 2

Fig 1. Two-step synthesis of 1-(1-Adamantyl)-3-aminopropan-1-ol avoiding basic reduction conditions.

Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems , meaning analytical checkpoints are built directly into the workflow.

Step 1: Synthesis of 3-(1-Adamantyl)-3-hydroxypropanenitrile
  • LDA Preparation: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Nitrile Deprotonation: Add anhydrous acetonitrile (1.1 eq) dropwise. Stir for 45 minutes at -78 °C to ensure complete formation of the lithiated nitrile.

  • Electrophile Addition: Dissolve 1-adamantanecarboxaldehyde (1.0 eq) in a minimal amount of dry THF and add dropwise to the reaction mixture.

  • Reaction & Quench: Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation Check: Analyze the crude mixture via IR spectroscopy. The disappearance of the strong aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (~2250 cm⁻¹) and broad O-H stretch (~3300 cm⁻¹) confirms successful conversion.

Step 2: Reduction to 1-(1-Adamantyl)-3-aminopropan-1-ol
  • Borane Addition: Dissolve the purified 3-(1-adamantyl)-3-hydroxypropanenitrile (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C under argon. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • Quench: Cool the reaction to 0 °C. Carefully add methanol dropwise until effervescence ceases to destroy excess borane.

  • Adduct Cleavage (Critical): Add 2M HCl (10 eq) and reflux the mixture for 1 hour to hydrolyze the stable boron-amine complex.

  • Isolation: Cool to room temperature and basify the aqueous layer to pH 12 using 2M NaOH. Extract extensively with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate.

Validation Check: TLC (DCM:MeOH:NH₄OH 90:9:1) should show a highly polar spot that stains positively with Ninhydrin (purple/pink), confirming the presence of a primary amine.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield in Step 2 (Nitrile Reduction) Q1 Was LiAlH4 used? Start->Q1 Yes1 Base-catalyzed retro-aldol cleavage. Aldehyde recovered. Q1->Yes1 Yes No1 Was Raney Ni / H2 used? Q1->No1 No Yes2 Secondary amine formation. Add NH3/MeOH. No1->Yes2 Yes No2 Check Borane quench efficiency. No1->No2 No

Fig 2. Troubleshooting logic tree for identifying reduction failures in Step 2.

Q1: Why am I recovering unreacted 1-adamantanecarboxaldehyde instead of the β -hydroxy nitrile in Step 1? Causality: 1-Adamantanecarboxaldehyde lacks α -protons (the C1 bridgehead carbon cannot enolize), meaning self-condensation is impossible. If you are recovering starting material, the issue is exclusively related to the nucleophile. Either ambient moisture destroyed the LDA/lithiated acetonitrile, or the deprotonation of acetonitrile was incomplete. Solution: Ensure diisopropylamine is freshly distilled over CaH₂ and allow a full 45 minutes for acetonitrile deprotonation at -78 °C before adding the aldehyde.

Q2: When using LiAlH₄ for the nitrile reduction, my yield is abysmal and I see 1-adamantanecarboxaldehyde in the NMR. What happened? Causality: While LiAlH₄ is a standard reagent for nitrile reduction, its use on β -hydroxy nitriles often leads to base-catalyzed retro-aldol cleavage[2]. LiAlH₄ is highly basic; it deprotonates the unprotected β -hydroxyl group, triggering a collapse back into the starting aldehyde and acetonitrile anion. Solution: Switch to an electrophilic reducing agent like BH₃·THF (as outlined in the protocol), which coordinates to the nitrile nitrogen without acting as a hard base, completely bypassing the retro-aldol pathway.

Q3: I used BH₃·THF for the reduction, but my amine yield is low and the NMR shows broad, unassignable peaks. Why? Causality: Incomplete cleavage of the boron-amine complex. Borane forms a highly stable Lewis acid-base adduct ( RNH2​⋅BH3​ ) with the newly formed primary amine. Quenching with methanol only destroys excess borane; it does not break this adduct. Solution: You must perform the acidic reflux step (2M HCl for 1 hour). Skipping this step traps your product in the aqueous layer as a boron complex.

Q4: I am using catalytic hydrogenation (Raney Ni / H₂) for Step 2 as a scale-up alternative, but I am getting a mixture of primary and secondary amines. How do I prevent this? Causality: During catalytic hydrogenation, the intermediate imine can be attacked by the newly formed primary amine, expelling ammonia and forming a secondary amine dimer. Solution: Conduct the hydrogenation in methanolic ammonia (NH₃ in MeOH). According to Le Chatelier's principle, flooding the system with excess ammonia suppresses the condensation side-reaction, driving the equilibrium toward the primary amine.

Quantitative Data & Reaction Parameters

Reaction StepReagents & SolventsTemp / TimeTarget YieldCritical Impurity Profile
Step 1: Nitrile Addition Ad-CHO, CH₃CN, LDA, THF-78 °C to 0 °C, 3 h75–85%Unreacted Ad-CHO (IR: 1720 cm⁻¹)
Step 2: Borane Reduction BH₃·THF, THF, then HCl/MeOHReflux, 12 h65–80%Boron-amine adducts (Incomplete quench)
Step 2 (Alt): Hydrogenation Raney Ni, H₂ (50 psi), NH₃/MeOHRT, 24 h70–85%Secondary amine dimer (MS: 2M - NH₃)

Sources

Technical Support Center: Improving Yield in Adamantane Functionalization Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of modifying the adamantane scaffold. Adamantane's rigid, lipophilic structure is a privileged motif in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, its inherent stability and strong C–H bonds make high-yield functionalization a significant synthetic hurdle.[1][3][4]

This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common obstacles and improve the yield and selectivity of your reactions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working with adamantane.

Q1: Why are my adamantane functionalization reactions consistently low-yielding?

A1: The primary challenge lies in the unique structure and high stability of the adamantane core.[5] Key factors include:

  • High C-H Bond Strength: Adamantane possesses unusually strong C(sp³)–H bonds (approx. 99 kcal/mol for tertiary and 96 kcal/mol for secondary positions), which require highly reactive intermediates for activation.[1]

  • Steric Hindrance: The rigid, cage-like structure sterically shields both the tertiary (bridgehead) and, even more so, the secondary (methylene) C-H bonds.[3][6] This can hinder the approach of bulky reagents and catalysts, leading to low reactivity.[3][6]

  • Low Solubility: Adamantane and many of its derivatives are highly nonpolar and crystalline, often exhibiting poor solubility in common organic solvents, which can impede reaction kinetics.[7]

Q2: How can I improve the regioselectivity to favor functionalization at the tertiary (bridgehead) position over the secondary positions?

A2: Achieving high regioselectivity is critical. While the tertiary C-H bonds are statistically outnumbered, they are often the preferred site of reaction. Strategies to enhance this preference include:

  • Radical-Mediated Reactions: Many functionalization reactions proceed through a radical intermediate. The tertiary adamantyl radical is more stable than the secondary radical, making hydrogen atom abstraction from the bridgehead position kinetically and thermodynamically favored.[6][8]

  • Catalyst Control: Modern synthetic methods, particularly those employing photoredox and hydrogen atom transfer (HAT) catalysis, have been developed to exhibit exquisite selectivity.[3][6][9] Certain catalyst systems, such as those using quinuclidine-based HAT catalysts, can selectively target the strong tertiary C-H bonds even in the presence of weaker, more traditionally reactive C-H bonds elsewhere in a molecule.[3]

Q3: I'm working with an already substituted adamantane, and my yields are much lower than with the parent molecule. What is the likely cause?

A3: Substituents on the adamantane core can profoundly impact reactivity. Consider these factors:

  • Increased Steric Hindrance: An existing substituent, particularly a bulky one, can further obstruct access to the remaining C-H bonds, lowering reaction rates.[6]

  • Electronic Effects: Electron-withdrawing groups (e.g., ketones, nitriles, esters) can deactivate the adamantane core by pulling electron density away, making C-H bond cleavage more difficult.[3][6] In these cases, more forcing reaction conditions, such as a more reactive catalyst or higher temperatures, may be necessary to achieve good conversion.[3][6]

Q4: What are the most critical experimental conditions to control for a successful reaction?

A4: Adamantane functionalization reactions, especially modern catalytic ones, are often sensitive to the experimental environment.

  • Atmosphere Control: Many catalysts, particularly photoredox catalysts and organometallics, are sensitive to oxygen and moisture. Performing reactions under a strictly inert atmosphere (e.g., nitrogen or argon) and using anhydrous, degassed solvents is crucial for reproducibility and high yield.[6][10][11]

  • Reagent Purity: Ensure all starting materials, reagents, and catalysts are of high purity. Impurities can poison catalysts or lead to unwanted side reactions.

  • For Photocatalytic Reactions: The choice of light source (wavelength and wattage) and the reaction vessel's material and geometry are critical, as they directly influence the rate of photocatalyst excitation.[3][11]

Troubleshooting Guides

When yields are low, a systematic approach is essential. Use the following guide to diagnose and resolve common issues.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical pathway for identifying the root cause of poor reaction outcomes.

G start Low Yield or No Reaction reagents 1. Verify Reagent & Solvent Purity start->reagents Start Here conditions 2. Optimize Reaction Conditions reagents->conditions Reagents OK? success Improved Yield reagents->success Problem Solved sub_reagents1 Use freshly purified/distilled solvents and reagents. Ensure anhydrous conditions. reagents->sub_reagents1 catalyst 3. Evaluate Catalyst System conditions->catalyst Conditions Optimized? conditions->success Problem Solved sub_conditions1 Adjust Temperature. Increase Reaction Time. Check Reactant Stoichiometry. conditions->sub_conditions1 method 4. Consider Alternative Method catalyst->method Catalyst Ineffective? catalyst->success Problem Solved sub_catalyst1 Increase catalyst loading. Screen different catalysts (e.g., alternative HAT catalyst). Check for catalyst degradation. catalyst->sub_catalyst1 method->success Problem Solved sub_method1 Switch from radical to ionic pathway. Install a directing group. Consider building the scaffold from a pre-functionalized precursor. method->sub_method1

Caption: A flowchart for troubleshooting common issues in adamantane functionalization.

Experimental Protocols & Data

Direct C-H functionalization via dual photoredox and hydrogen atom transfer (HAT) catalysis is a state-of-the-art method for achieving high yields and excellent regioselectivity.[3][9][12][13]

Protocol: Photocatalytic C-H Alkylation of Adamantane Derivatives

This protocol describes a general and robust procedure for the selective functionalization of the tertiary C-H bond of adamantane with electron-deficient alkenes.[3][11]

Materials:

  • Adamantane derivative (1.5 - 2.0 equiv)

  • Alkene (1.0 equiv, limiting reagent)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine-based catalyst, 5-10 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • LED photoreactor (e.g., 456 nm blue LEDs)

Procedure:

  • Reaction Setup: In an oven-dried vial under an inert atmosphere, combine the adamantane derivative, alkene, photocatalyst, and HAT catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vial and further degas the reaction mixture by sparging with an inert gas for 15 minutes.[10][11]

  • Irradiation: Place the vial in the photoreactor. Irradiate the reaction mixture with stirring at room temperature for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis to check for the consumption of the limiting reagent.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired alkylated adamantane product.

Mechanism: Dual Catalysis for C-H Functionalization

The reaction proceeds via a dual catalytic cycle where a photocatalyst and a HAT catalyst work in synergy to overcome the high activation barrier of the adamantane C-H bond.

G cluster_photo Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) HAT_plus HAT•+ PC_star->HAT_plus SET PC_red Reduced PC PC_star->PC_red e- to HAT HAT HAT Catalyst Adamantyl_Radical Adamantyl Radical (R•) HAT_plus->Adamantyl_Radical HAT Adamantane Adamantane (R-H) Product_Radical Product Radical Adamantyl_Radical->Product_Radical + Alkene Alkene Alkene Product Final Product Product_Radical->Product Reduction Product->HAT Proton Transfer PC_red->PC Regeneration

Caption: General mechanism for photocatalytic C-H functionalization of adamantane.

Data Tables: Reaction Scope & Yields

The photocatalytic C-H alkylation method demonstrates broad applicability for various alkenes and substituted adamantanes.

Table 1: Alkylation of Adamantane with Various Alkenes [12][13]

EntryAlkene PartnerProductYield (%)
1Phenyl Vinyl Sulfone1-(2-(Phenylsulfonyl)ethyl)adamantane91
2Acrylonitrile3-(Adamantan-1-yl)propanenitrile57
3Methyl AcrylateMethyl 3-(adamantan-1-yl)propanoate66
4N,N-Dimethylacrylamide3-(Adamantan-1-yl)-N,N-dimethylpropanamide89
5Diethyl MaleateDiethyl 2-(adamantan-1-yl)succinate82

Table 2: Alkylation of Substituted Adamantanes and Drug Derivatives [3][9]

EntryAdamantane SubstrateProductYield (%)
11-Bromoadamantane1-Bromo-3-alkylethyladamantane64
21-Adamantanol3-Alkylethyl-1-adamantanol72
32-Adamantanone1-Alkylethyl-2-adamantanone60
4N-Boc-AmantadineN-Boc-3-alkylethyl-1-aminoadamantane63
5N-Boc-MemantineN-Boc-1-alkylethyl-3,5-dimethyladamantane74

References

  • Fokin, A. A., & Schreiner, P. R. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
  • BenchChem. (2026). Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions. BenchChem Technical Guides.
  • BenchChem. (2025). Technical Support Center: Optimizing Adamantane Oxidation Reactions. BenchChem Technical Guides.
  • Bagrii, E. I. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 57(3), 183-197. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708-5715. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Mella, M., & Fagnoni, M. (2001). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, 66(19), 6331-6338. [Link]

  • Feldmann, C., & Dehnen, S. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]

  • Fokin, A. A., & Schreiner, P. R. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • BenchChem. (2026). Synthetic Routes for Functionalized Adamantane Derivatives: Application Notes and Protocols. BenchChem Technical Guides.
  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019).
  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]

  • Martin, D. B. C., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. Journal of the American Chemical Society.
  • Grogan, G., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology. [Link]

  • ResearchGate. (n.d.). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. [Link]

  • BenchChem. (2025).
  • Dastidar, P., et al. (2023). Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis. Royal Society of Chemistry. [Link]

  • Stankiewicz, M., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
  • BenchChem. (2025). Technical Support Center: Functionalization of 1-Adamantanecarboxylic Acid. BenchChem Technical Guides.
  • Mlinarić-Majerski, K., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]

  • Mlinarić-Majerski, K., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]

Sources

managing side reactions in the synthesis of adamantane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Adamantane Derivative Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic challenges encountered during the functionalization of diamondoid scaffolds.

Adamantane's rigid, highly symmetrical tricyclic cage presents unique thermodynamic and kinetic hurdles. Standard synthetic intuition often fails here—leading to over-functionalization, poor regioselectivity, and recalcitrant side reactions. This guide deconstructs these issues through the lens of physical organic chemistry, providing self-validating protocols to ensure your workflows are robust and reproducible.

Module 1: C–H Functionalization & Alkylation

FAQ: Why am I getting functionalization at secondary (2°) carbons or unselective mixtures instead of the targeted 3° bridgehead?

The Causality: In typical aliphatic systems, tertiary (3°) C–H bonds are weaker than secondary (2°) C–H bonds, making them the default thermodynamic target for radical abstraction. However, adamantane defies this heuristic. Its rigid cage prevents the planarization required to stabilize a tertiary radical, resulting in a 3° C–H Bond Dissociation Energy (BDE) of 99 kcal/mol—which is actually stronger than its 2° C–H BDE (96 kcal/mol)[1]. If you use a neutral or nucleophilic radical abstractor, the reaction will unselectively attack the weaker 2° positions or fail entirely.

The Resolution: To override this thermodynamic penalty, you must exploit polar effects using Hydrogen Atom Transfer (HAT) catalysis. By using an electrophilic HAT catalyst—specifically a quinuclidine radical cation generated via photoredox catalysis—the abstraction becomes polarity-matched. The quinuclidine radical cation selectively targets the most electron-rich, "hydridic" 3° C–H bond, ignoring the thermodynamically weaker but less electron-rich 2° bonds[1][2].

HAT_Cycle PC Ir(III) Photocatalyst (Ground State) PC_ex *Ir(III) Photocatalyst (Excited State) PC->PC_ex Visible Light Quin_rad Quinuclidine Radical Cation (Highly Electrophilic) PC_ex->Quin_rad SET (Oxidation) Quin Quinuclidine (HAT) Neutral Quin_rad->Quin HAT from Adamantane AdH Adamantane (3° C-H BDE: 99 kcal/mol) Ad_rad Adamantyl Radical (Nucleophilic) AdH->Ad_rad Polar-Matched HAT Product Alkylated Adamantane (>20:1 3° Selectivity) Ad_rad->Product Alkene Trapping

Fig 1. Dual photoredox and HAT catalytic cycle demonstrating polarity-matched 3° C-H abstraction.

Validated Protocol: Highly Selective Photoredox C–H Alkylation
  • Preparation: In an argon-filled glovebox, charge a dry vial with adamantane (1.0 equiv), the target electron-deficient alkene (1.5 equiv), Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6 photocatalyst (1 mol%), and Quinuclidine HAT catalyst (10 mol%).

  • Solvation: Dissolve the mixture in anhydrous, degassed acetonitrile (0.1 M concentration). Seal the vial with a PTFE septum cap.

  • Irradiation: Remove the vial from the glovebox and irradiate with 450 nm blue LEDs at ambient temperature. Ensure vigorous stirring to maintain mass transfer.

  • Monitoring: Allow the reaction to proceed for 24 hours. The electrophilic nature of the quinuclidine radical cation will ensure >20:1 regioselectivity for the 3° bridgehead position[2].

  • Isolation: Quench the reaction by exposing it to air, concentrate under reduced pressure, and purify via standard silica gel flash chromatography.

Module 2: Halogenation Side Reactions

FAQ: How can I suppress the formation of 1,3-dibromoadamantane and oxygenated byproducts during radical bromination?

The Causality: Direct bromination of adamantane using excess Br₂ or unoptimized radical initiators leads to indiscriminate halogenation due to the long lifetime of the adamantyl radical. Furthermore, if metalloporphyrin catalysts are used in the presence of trace oxygen or water, an "oxygen rebound" pathway outcompetes halogenation, leading to adamantan-1-ol or adamantanone byproducts[3].

The Resolution: To achieve mono-selectivity, you must tightly control the kinetics of the radical trapping step. This can be done via two distinct strategies:

  • Kinetic Quenching: Using a Manganese/bipyridine catalyst system with NBS, where strict reaction time control (30 minutes) arrests the reaction at the mono-brominated stage before the second equivalent can react[4].

  • Rebound Inhibition: Using an Iron porphyrin catalyst with a heavy excess of a Lewis acid (LiBr). The Li+ ions bind to the high-valent iron-oxo intermediate, elevating its redox potential and strictly inhibiting the oxygen rebound pathway, forcing exclusive bromination[3].

Table 1: Optimization of Adamantane Bromination Selectivity

Catalyst SystemHalogen Source / AdditivesReaction TimeMajor ProductSelectivity / Mechanistic Notes
Mn(OAc)₂ / bpy NBS, TMSN₃30 min1-Bromoadamantane62% yield. Kinetically controlled mono-selectivity[4].
Mn(OAc)₂ / bpy NBS, TMSN₃18 hours1,3-DibromoadamantaneThermodynamic sink; di-selective over extended time[4].
[Fe(TDFPP)Cl] PhIO, LiBr (125 eq)12 hours1-BromoadamantaneOxygen-rebound strictly inhibited by Li+ Lewis acidity[3].
None (Classical) Br₂ (excess)VariableUnstable MixtureHighly exothermic; poor selectivity; requires Fe powder[5].

Module 3: Ritter Reaction & Amination Troubleshooting

FAQ: The Ritter reaction of 1-adamantanol (or 1-bromoadamantane) is yielding fragmented byproducts, eliminations, and low conversion. How do I optimize this?

The Causality: The classical Ritter reaction relies on generating an adamantyl carbocation using stoichiometric amounts of harsh Brønsted acids (e.g., concentrated H₂SO₄ at >100°C)[6]. While the 3° adamantyl carbocation is hyperconjugatively stabilized by the cage structure, the extreme thermal and acidic conditions promote cage fragmentation, elimination, and polymerization side-reactions[2][7].

The Resolution: Abandon classical harsh acidic conditions in favor of modern, milder alternatives. You can utilize a Radical-Polar Crossover (RPC) approach via photoredox catalysis, which generates the carbocation transiently under neutral conditions[6]. Alternatively, for direct industrial scalability, utilize a Tetra-n-butylammonium iodide (TBAI)-catalyzed one-pot amination . TBAI accelerates the nucleophilic substitution rate, allowing the reaction to proceed in benign solvents (methanol) at a mild 65°C, completely bypassing the need for toxic diphenyl ether at 175°C[8].

Ritter_RPC cluster_classic Classical Ritter (Harsh) cluster_rpc TBAI Catalysis / RPC (Mild) Start Adamantane Precursor (e.g., 1-Bromoadamantane) Acid Strong Acid (H2SO4, >100°C) Start->Acid MildCat TBAI Catalyst / Photocatalyst (Methanol, 65°C) Start->MildCat Carbocation1 Adamantyl Carbocation (Long-lived) Acid->Carbocation1 SideProd Fragmentation / Elimination Byproducts Carbocation1->SideProd Thermal Degradation Nitrile Nitrile / Urea Nucleophile Carbocation1->Nitrile Transient Transient Activated Complex (Controlled Environment) MildCat->Transient Accelerated Alkylation Transient->Nitrile Product Amantadine Derivative (High Yield, No Fragmentation) Nitrile->Product

Validated Protocol: TBAI-Catalyzed Synthesis of Amantadine
  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser, add 1-bromoadamantane (1.0 equiv), Urea (excess, acting as the nitrogen source), and a catalytic amount of TBAI (Tetra-n-butylammonium iodide).

  • Solvent Addition: Suspend the reagents in analytical grade Methanol. (This replaces the highly toxic diphenyl ether historically used for this transformation)[8].

  • Heating: Heat the reaction mixture to a mild 65°C. The TBAI catalyst provides a controlled micro-environment that accelerates the alkylation process while suppressing side reactions[8].

  • Hydrolysis & Workup: Once complete conversion is observed via GC-MS, cool the mixture to room temperature. Perform an alkaline hydrolysis to liberate the free amine.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane), dry over anhydrous Na₂SO₄, and concentrate to yield high-purity amantadine.

References

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids Source: Organic & Biomolecular Chemistry (PMC / NIH) URL:[Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer Source: ACS Catalysis URL:[Link]

  • Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions Source: RSC Publishing URL:[Link]

  • Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Merging New and Old Concepts: Tandem Oxidative Radical‐Polar Crossover Ritter Amidation via Multicomponent Photoelectrochemistry Source: European Journal of Organic Chemistry (Uni-Regensburg) URL:[Link]

  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

  • Ritter Reaction: Recent Catalytic Developments Source: ResearchGate URL:[Link]

  • JP2002145809A - Method for producing 1, 3-dibromoadamantane Source: Google Patents URL

Sources

optimizing reaction conditions for aminopropanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in the synthesis and functionalization of aminopropanols (e.g., 3-amino-1-propanol and 2-aminopropanol). Aminopropanols are critical bifunctional building blocks in drug development, but their dual reactivity often leads to chemoselectivity issues, regioisomer impurities, and yield fluctuations.

This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure your synthetic workflows remain robust and reproducible.

Aminopropanol_Workflow Start Aminopropanol Synthesis Optimization Sub1 Route A: Amino Acid Reduction (e.g., L-Alanine to L-Alaninol) Start->Sub1 Sub2 Route B: Amine Protection (e.g., Boc-3-aminopropanol) Start->Sub2 Trouble1 Issue: Low Yield / Ester Hydrolysis Sub1->Trouble1 Trouble2 Issue: O-Acylation / Di-protection Sub2->Trouble2 Opt1 Action: Strict Moisture Control & Temp Regulation (<20°C) Trouble1->Opt1 Opt2 Action: Stoichiometric (Boc)2O & Dropwise Addition in DCM Trouble2->Opt2 Val1 Validation: GC-MS & Karl Fischer Opt1->Val1 Val2 Validation: TLC (50% PE/EA) & 1H NMR Opt2->Val2

Logical workflow for optimizing aminopropanol synthesis and troubleshooting side reactions.

Section 1: Core Reaction Workflows & Protocols

Protocol A: Chemoselective N-Boc Protection of 3-Amino-1-propanol

The Causality: 3-amino-1-propanol possesses both a primary amine and a primary alcohol. While the amine is kinetically more nucleophilic, localized high concentrations of di-tert-butyl dicarbonate ((Boc)₂O) or uncontrolled exothermic conditions can overcome this kinetic preference, leading to unwanted O-acylation or di-protection. By utilizing a non-polar aprotic solvent (dichloromethane) and enforcing a strict dropwise addition under an inert atmosphere, we maximize the kinetic differentiation between the two nucleophiles [1].

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with nitrogen. Dissolve 3-amino-1-propanol (7.8 g, 104.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: In a separate addition funnel, dissolve (Boc)₂O (25.0 g, 114.5 mmol, 1.1 eq) in 50 mL of anhydrous DCM.

  • Controlled Reaction: Add the (Boc)₂O solution dropwise to the stirring amine solution at room temperature. Critical Insight: Do not use an ice bath unless the ambient temperature exceeds 25°C. Lowering the temperature too much can precipitate the reagents, while adding the reagent too fast spikes the temperature and promotes O-acylation.

  • Maturation: Stir the reaction mixture at room temperature for 12 hours under continuous nitrogen protection.

  • Self-Validation Checkpoint: Before proceeding to workup, spot the reaction mixture on a silica TLC plate (Eluent: 50% Petroleum Ether / Ethyl Acetate). The primary amine starting material will remain at the baseline (ninhydrin positive), while the desired tert-butyl N-(3-hydroxypropyl)carbamate will migrate with an Rf​ of ~0.4. If baseline material persists, the reaction is incomplete; add 0.05 eq of (Boc)₂O and stir for an additional hour.

  • Workup: Dry the organic phase directly with anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation under reduced pressure to afford the colorless, viscous product. Expected yield: >95% [1].

Section 2: Troubleshooting & FAQs

FAQ 1: Why is my yield of L-alaninol (2-aminopropanol) consistently low when reducing L-alanine esters with NaBH₄? Expert Answer: The most common failure point in this reduction is the premature hydrolysis of the ester starting material back to the unreactive carboxylate [2]. When neutralizing the L-alanine ethyl ester hydrochloride, any trace moisture combined with the localized heat of neutralization will rapidly cleave the ester. Self-Validating Fix: Perform the neutralization step in strictly anhydrous conditions using a mild base, and monitor the water content of your solvents using Karl Fischer titration (target <100 ppm H₂O). Keep the reduction temperature strictly below 20°C during the initial NaBH₄ addition to prevent thermal degradation of the active hydride species.

FAQ 2: How do I resolve unexpected peaks in my chromatographic analysis of 2-aminopropanol? Expert Answer: Unexpected peaks in HPLC or GC-MS analysis usually indicate the presence of regioisomers or unreacted starting materials[3]. If your 2-aminopropanol was synthesized via the ring-opening of propylene oxide, 1-amino-2-propanol is a frequent byproduct. Because these isomers have identical molecular weights, you cannot rely on low-resolution MS alone. Self-Validating Fix: Run a GC-MS using a chiral or highly polar column to achieve baseline separation. If the impurity is a regioisomer, you will need to implement fractional distillation or optimize the regioselectivity of the initial epoxide ring-opening catalyst [3].

Section 3: Quantitative Data & Impurity Profiling

To facilitate rapid troubleshooting, compare your analytical results against this standardized impurity matrix for aminopropanol synthesis.

Impurity / Side ProductTypical SourceAnalytical MethodDiagnostic MarkerResolution Strategy
1-Amino-2-propanol Regioisomer from propylene oxide ring-opening [3]GC-MSDistinct retention time; characteristic fragmentationFractional distillation; optimize epoxide opening catalyst
O-Boc-3-aminopropanol Over-reaction with (Boc)₂O during protection [1]¹H NMRShift in -CH₂-O- protons (~4.1 ppm)Strict stoichiometric control; slower reagent addition
Unreacted Amino Ester Incomplete NaBH₄ reduction [2]IR / HPLCStrong C=O stretch at ~1740 cm⁻¹Ensure fresh NaBH₄; extend reaction time; control moisture
Imines / Schiff Bases Condensation with trace carbonyl impurities [3]LC-MS[M+H]⁺ corresponding to imine massPre-purify solvents; avoid acetone during workup

References

  • ChemicalBook. "3-(BOC-AMINO)-1-PROPANOL | 58885-58-8". Source: chemicalbook.com.
  • Benchchem. "L-Alaninol | 2749-11-3". Source: benchchem.com.
  • Benchchem. "2-Aminopropanol Hydrochloride". Source: benchchem.com.

how to improve the solubility of adamantane-based compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Adamantane Formulation & Troubleshooting Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notorious solubility barriers associated with adamantane-based pharmacophores.

Adamantane’s rigid, diamondoid structure provides exceptional metabolic stability and target affinity, but its extreme lipophilicity often derails aqueous bioassays and in vivo dosing. Below, we address the most critical formulation challenges through causality-driven, self-validating protocols.

FAQ 1: Baseline Diagnostics & Solvent Selection

Q: Why does my adamantane-based pharmacophore precipitate immediately in aqueous assay buffers, and how can I determine its baseline solubility accurately?

A: The precipitation is driven by the intrinsic physicochemical properties of the adamantane scaffold. Adamantane is a bulky, three-dimensional hydrocarbon cage. This geometry results in exceptionally high lattice energy (reflected in its high melting point) and a complete lack of hydrogen-bonding potential. When introduced to aqueous media, the lipophilic cage causes a massive entropic penalty, forcing water molecules to form highly ordered clathrate-like structures around it. The compound rapidly crashes out of solution to minimize this exposed hydrophobic surface area.

Before attempting complex formulations, you must establish a quantitative baseline using the isothermal saturation method.

Self-Validating Diagnostic Protocol: Isothermal Saturation

  • Saturation: Suspend an excess amount of your adamantane derivative in your target buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (25°C) for 48 hours. Causality: Adamantane's high lattice energy means dissolution kinetics are extremely slow; 48 hours ensures true thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: You must use Polytetrafluoroethylene (PTFE). Standard nylon or PES filters will hydrophobically adsorb the adamantane drug, leading to false-low solubility readings.

  • Validation & Quantification: Quantify the filtrate using HPLC or IR-ATR spectroscopy 1.

    • Self-Validation Step: Check your standard curve's R2 value. If R2<0.99 , your compound is likely forming undetectable nano-aggregates in the standard solutions. Switch to a mixed-solvent system (e.g., 5% DMSO in PBS) for the analytical run to break up aggregates before quantification.

Quantitative Data: Reference Solubility of Adamantane Derivatives To set expectations, compare your derivative against these established baselines:

CompoundSolvent SystemTemp (°C)Solubility LimitData Source
1,3-Bis(4-hydroxyphenyl)adamantaneWater257.7 × 10⁻⁴ g/L[Benchchem] 2
Amantadine HydrochloridePBS (pH 7.2)25~5.0 g/L[Cayman Chemical] 3
Amantadine HydrochlorideDMSO25~50.0 g/L[Cayman Chemical] 3
Adamantane-1-carboxylic acidWater25< 0.1 g/L[Smolecule] 4

FAQ 2: Non-Covalent Formulation Strategies

Q: I am formulating an adamantane derivative for in vivo dosing. How can I use β-cyclodextrin (β-CD) to improve its aqueous solubility without altering the drug's covalent structure?

A: β-cyclodextrin (β-CD) is the premier excipient for adamantane derivatives due to a perfect steric match. The inner hydrophobic cavity of β-CD has a diameter of approximately 6.0–6.5 Å, which flawlessly accommodates the ~7 Å diameter of the adamantane cage. This size complementarity allows for the formation of highly stable 1:1 host-guest inclusion complexes 5. The exterior of the β-CD remains highly hydroxylated, dragging the lipophilic adamantane into the aqueous phase.

Workflow A Adamantane Compound (Insoluble in Water) B Is covalent modification acceptable? A->B C Non-Covalent Strategy (β-Cyclodextrin) B->C No D Covalent Strategy (PEGylation / Spacers) B->D Yes E Host-Guest Inclusion Complex C->E F Amide/Ester Conjugation D->F

Decision matrix for selecting an adamantane solubility enhancement strategy.

Protocol: Synthesis of Adamantane-β-Cyclodextrin Inclusion Complex

CD_Protocol S1 Dissolve β-CD in H2O/EtOH S2 Add Adamantane (Equimolar) S1->S2 S3 Stir at 80°C (Displace H2O) S2->S3 S4 Cool to RT & Crystallize S3->S4 S5 Validate via 1H-NMR S4->S5

Step-by-step workflow for generating and validating adamantane-β-CD inclusion complexes.

  • Preparation of Host Solution: Dissolve β-cyclodextrin in a 3:7 (v/v) Ethanol/Water mixture at 80°C to achieve a clear solution. Causality: Ethanol acts as a co-solvent to temporarily accommodate the adamantane derivative before complexation occurs.

  • Guest Addition: Add an equimolar amount of the adamantane derivative to the hot β-CD solution.

  • Complexation: Stir the mixture continuously at 80°C for 2–3 hours. Causality: Thermodynamic energy is required to displace the high-energy water molecules residing inside the β-CD cavity, allowing the adamantane to dock.

  • Crystallization: Smoothly cool the mixture to room temperature and incubate for 8 hours. The inclusion complex will precipitate as colorless parallelogram platelet crystals (distinct from the square-platelet crystals of pristine β-CD).

  • Isolation: Filter the crystals and dry them under a vacuum.

  • Self-Validation Step: Dissolve a fraction of the dried powder in D₂O. Perform ¹H-NMR spectroscopy. Validation Criterion: Look for significant upfield chemical shifts in the H-3 and H-5 protons of β-cyclodextrin (which are located inside the cavity). A shift confirms the adamantane guest is sterically occupying the hydrophobic pocket.

FAQ 3: Covalent Chemical Modifications

Q: My adamantane-peptide conjugate aggregates heavily and non-covalent complexes dissociate in my assay. How can I chemically modify the adamantane moiety to enhance solubility?

A: When non-covalent formulation fails or dissociates prematurely, covalent modification is required. The lipophilic bulk of adamantane drives hydrophobic collapse. By conjugating a hydrophilic Polyethylene Glycol (PEG) chain (PEGylation) 6, you disrupt the intermolecular hydrophobic interactions and lower the melting point of the derivative. PEGylation introduces a massive hydration sphere that physically masks the hydrophobicity of the diamondoid cage.

Protocol: Covalent PEGylation of Adamantane Derivatives

  • Activation: Dissolve an adamantane-carboxylic acid derivative (e.g., adamantane-1-carboxylic acid) in anhydrous DMF. Add coupling reagents EDC and NHS to form an amine-reactive NHS-ester.

  • Conjugation: Introduce a methoxy-PEG-amine (mPEG-NH₂, e.g., 2000 Da or 5000 Da) to the activated adamantane solution. Add a catalytic amount of DIPEA (base) to ensure the amine remains deprotonated and nucleophilic.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere. Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive NHS-ester back into a carboxylic acid.

  • Purification: Precipitate the PEGylated adamantane by adding the reaction mixture dropwise into cold diethyl ether. Causality: Unreacted adamantane and lipophilic impurities will remain soluble in the ether, while the heavy PEG-conjugate crashes out as a white powder.

  • Self-Validation Step: Perform MALDI-TOF mass spectrometry and aqueous solubility testing. Validation Criterion: The mass spectrum must show a characteristic bell-shaped polymer distribution shifted exactly by the mass of the adamantane moiety. The resulting powder should instantly dissolve in PBS (pH 7.4) without any visible turbidity.

References

  • Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents.
  • Solubility of 1,3-Bis(4-hydroxyphenyl)adamantane in Organic Solvents: A Technical Overview.Benchchem.
  • PRODUCT INFORMATION: Amantadine (hydrochloride).Cayman Chemical.
  • Adamantan-1-yl-iodo-acetic acid.Smolecule.
  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
  • Anti-cancer activity of adamantane derivatives (WO2020118096A1).

Sources

Technical Support Center: Stereochemical Integrity in Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of chiral amino alcohols. Maintaining stereochemical purity is paramount in the development of pharmaceuticals and fine chemicals, as different enantiomers can exhibit vastly different biological activities.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and prevent racemization—the undesired conversion of a pure enantiomer into an equal mixture of both enantiomers.[2]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues in a question-and-answer format, providing both the "what" and the "why" to empower your synthetic strategy.

Issue 1: Loss of Enantiomeric Excess (ee) During Reduction of an α-Amino Ketone

Question: My starting α-amino ketone was enantiopure, but the resulting amino alcohol shows significant loss of enantiomeric excess (ee). What are the most probable causes during the reduction step?

Answer: Loss of stereochemical integrity at this stage is most commonly traced back to the racemization of the α-carbon, which is prone to epimerization. The primary mechanism is the formation of a planar, achiral enol or enolate intermediate, which can be protonated from either face with equal probability, leading to a racemic mixture.[2][3] This is particularly problematic under harsh basic or acidic conditions.

Several factors can promote this unwanted side reaction:

  • Choice of Reducing Agent and Base: Strong, non-selective reducing agents or the use of strong bases can facilitate enolate formation.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for enolization and subsequent racemization.[4][5] Generally, lower temperatures favor higher enantioselectivity.[4][5]

  • Solvent Choice: The solvent can influence the stability of the transition states leading to the desired product versus the racemized intermediate.[4]

G cluster_conditions Optimization of Reaction Conditions cluster_reagents Reagent Selection start Low ee in Amino Alcohol Product q1 Is the α-proton acidic? start->q1 protect Install a Bulky N-Protecting Group (e.g., Boc, Trityl) q1->protect Yes end_node High ee Achieved q1->end_node No (Racemization unlikely at this position) temp Lower Reaction Temperature (e.g., -78 °C to 0 °C) solvent Screen Solvents (e.g., THF, Toluene, CH2Cl2) temp->solvent base Use Weaker, Non-nucleophilic Base (if required) solvent->base base->end_node Optimized reductant Use Stereoselective Reducing Agent (e.g., L-Selectride, CBS catalyst) protect->reductant reductant->temp

Caption: Decision workflow for troubleshooting low ee in ketone reduction.

  • Preparation: Ensure the N-protected α-amino ketone is pure and the reaction setup is under an inert atmosphere (Argon or Nitrogen). All glassware should be oven-dried, and solvents must be anhydrous.[4]

  • Dissolution: Dissolve the α-amino ketone in anhydrous THF (tetrahydrofuran).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is a critical step to disfavor the enolization pathway.[5]

  • Addition of Reducing Agent: Slowly add a solution of a stereoselective reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), dropwise to the cooled solution. The bulky nature of this reagent often provides excellent diastereoselectivity.[6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt at -78 °C.

  • Workup: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Reducing Agent TypeCommon ExamplesTypical SelectivityKey Considerations
Bulky Hydride Reagents L-Selectride®, K-Selectride®High (often >95:5 dr)Favors Felkin-Ahn model predictions.[6] Requires low temperatures.
Chelation-Controlled Zn(BH₄)₂, LiAlH₄ with Lewis acidsVariable, can be highDepends on the ability of the substrate to form a chelate with the metal ion.
Catalytic Asymmetric CBS Catalysts (Corey-Bakshi-Shibata)High (often >90% ee)Requires a prochiral ketone. Sensitive to substrate and reaction conditions.
Transfer Hydrogenation Ru/TsDPEN, Ir/amino acid amide complexesHigh (often >95% ee)Uses a hydrogen source like 2-propanol or formic acid.[7]
Issue 2: Racemization During Protecting Group Manipulation

Question: My amino alcohol had high ee after reduction, but the stereochemical purity decreased after N-deprotection. How can I prevent this?

Answer: This issue often arises from the lability of the stereocenter under the conditions used for deprotection. Harsh acidic (e.g., concentrated HCl, neat TFA) or basic (e.g., NaOH, KOH) conditions can catalyze racemization, especially if the resulting free amine or alcohol can participate in an intramolecular mechanism or if residual acid/base is not properly quenched.[8]

The choice of protecting group is therefore critical. A robust protecting group should be stable throughout the synthesis and be removable under mild conditions that do not compromise the stereocenter.[9]

Caption: Simplified mechanism of base-catalyzed racemization.

Protecting GroupAbbreviationCleavage ConditionsRacemization Risk
tert-ButoxycarbonylBocAcidic (TFA, HCl)Low to moderate; risk increases with harshness.[10]
BenzyloxycarbonylCbz or ZHydrogenolysis (H₂, Pd/C)Very Low; conditions are neutral and mild.[10]
9-FluorenylmethyloxycarbonylFmocBasic (Piperidine in DMF)Moderate to high, especially for sensitive substrates.[10]
TritylTrMildly Acidic (TFA, AcOH)Low; bulky group can also prevent racemization in other steps.[11]

Recommendation: For sensitive substrates, the Carboxybenzyl (Cbz) group is an excellent choice due to its removal under exceptionally mild and neutral hydrogenolysis conditions.

Issue 3: Loss of Enantiomeric Purity During Workup and Purification

Question: My crude reaction mixture shows high ee, but the purity drops significantly after aqueous workup and silica gel chromatography. What is causing this?

Answer: This is a common and often overlooked problem. Both the workup and purification stages can introduce conditions that promote racemization.

  • Aqueous Workup: Prolonged exposure to non-neutral pH during extraction can cause racemization. Ensure that any acidic or basic layers are thoroughly neutralized before extraction. Using buffered solutions can help maintain a safe pH range.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4-5) and its large surface area can catalyze racemization of sensitive compounds. Amines, in particular, can interact strongly with the acidic silanol groups, leading to peak tailing and potential on-column epimerization.

  • Neutralize Silica Gel: Before packing the column, prepare a slurry of silica gel in the desired eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonia. This deactivates the acidic sites on the silica surface.

  • Alternative Stationary Phases: If racemization persists, consider using alternative, less acidic stationary phases like alumina (neutral or basic grade), or treated supports like Florisil®.

  • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.

  • Avoid Heat: Concentrate fractions at low temperatures using a rotary evaporator with a water bath set to room temperature or below. Avoid heating, which can induce racemization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the enantiomeric excess (ee) of my amino alcohol?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining ee.[1][12] It involves separating the enantiomers on a Chiral Stationary Phase (CSP).[1] Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile for this purpose.[1][13] If the amino alcohol lacks a UV chromophore, derivatization with an agent like 3,5-dinitrobenzoyl chloride can be performed to allow for UV detection.[1] Chiral Gas Chromatography (GC) is also an option for more volatile amino alcohols.[1]

Q2: How should I store my purified, enantiopure amino alcohol to prevent racemization over time?

A2: Long-term stability depends on minimizing exposure to catalysts for racemization. Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation. It should be kept in a freezer (-20 °C or lower) to reduce molecular motion and potential degradation pathways. If it is a solid, store it as such. If it must be in solution, use a non-protic, high-purity solvent. For particularly sensitive compounds, conversion to a stable salt (e.g., hydrochloride or tartrate) can enhance long-term stability.

Q3: Are there synthetic strategies that are inherently less prone to racemization?

A3: Absolutely. While stereoselective reductions are powerful, a highly robust strategy is to start from the "chiral pool." This involves using readily available, enantiopure starting materials like natural amino acids (e.g., L-alanine, L-phenylalanine) and converting them into the desired amino alcohol.[14] Since the original stereocenter is carried through the synthesis and not created in a stereoselective step, the risk of racemization can be confined to steps that don't directly involve that center. For example, the reduction of the carboxylic acid moiety of an N-protected amino acid to an alcohol typically does not affect the adjacent α-carbon stereocenter.

References

  • Racemiz
  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. ScienceDirect.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Racemization Overview, Mechanism & Examples. Study.com.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Benchchem.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC.
  • Racemiz
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • 19.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
  • The Self-Disproportionation of Enantiomers (SDE)
  • Amino Acid Deriv
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. PMC.
  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
  • Amino Acid-Protecting Groups. Unknown Source.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Protecting groups in amino acids.
  • [Preparation and application of chiral silica gel spheres based on L-glutamic]. PubMed.
  • Enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis. Benchchem.
  • Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • Stereochemistry of the reduction of .alpha.-amino ketones.
  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - University of Illinois.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing).
  • New breakthrough in zero-racemization synthesis: development and application of efficient condens
  • Cooperative interaction between organic and inorganic moieties in hybrid silica nanohelices for enantioselective interaction. CORE.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
  • Chemically modified chiral monolithic silica column prepared by a sol-gel process for enantiomeric separation by micro high-performance liquid chrom
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
  • Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. MDPI.

Sources

Adamantyl Scale-Up Support Center: Troubleshooting & Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of adamantyl compounds. Molecules featuring the adamantane cage—such as memantine, vildagliptin, and their intermediates—present unique physicochemical challenges at scale. This guide is engineered for process chemists and drug development professionals, moving beyond basic procedures to explain the fundamental causality behind process failures and providing self-validating solutions.

Process Chemistry Causality & Diagnostics

Adamantane is a highly symmetrical, rigid, tricyclic hydrocarbon. This unique architecture is responsible for its pharmacological efficacy but is also the root cause of three primary scale-up failures:

  • Extreme Volatility: High symmetry results in a low entropy of fusion and weak intermolecular van der Waals forces, causing rapid sublimation under standard drying conditions[1].

  • Lattice Energy & Solubility: The lipophilic bulk of the cage strongly opposes polar functional groups (e.g., in 3-amino-1-adamantanol), creating high lattice energies that resist dissolution in standard solvents, leading to line clogging[2].

  • Carbocation Stability: The tertiary carbons on the adamantane cage form highly stable carbocations. While synthetically useful, the generation of these intermediates (e.g., via concentrated acids) releases massive thermal energy that can trigger thermal runaways at scale[3].

Troubleshooting FAQs

Q: Why does my adamantyl intermediate disappear during vacuum drying, and why are my vacuum lines fouled with white powder? A: You are experiencing uncontrolled sublimation, a hallmark issue of adamantane chemistry.

  • Causality: Because of its perfectly spherical and rigid symmetry, adamantane transitions from a solid to a vapor with minimal thermal energy. It exhibits an unusually high vapor pressure even below its melting point[1].

  • Solution: Never dry adamantyl compounds at elevated temperatures under high vacuum. Maintain the drying temperature strictly below 40°C. If residual solvent removal requires higher temperatures, utilize a sweep gas (like nitrogen) at near-atmospheric pressure rather than a deep vacuum, and install a chilled condenser trap specifically designed to capture sublimed adamantane before it reaches the vacuum pump.

Workflow2 WetCake Wet Adamantyl Product (Post-Filtration) Vacuum Apply Vacuum (< 200 mbar) WetCake->Vacuum TempControl Strict Temp Control (T < 40°C) Vacuum->TempControl T < 40°C Sublimation Sublimation & Reactor Fouling Vacuum->Sublimation T > 60°C DryProduct Dry Stable Product (High Yield) TempControl->DryProduct Moisture < 0.5%

Workflow for mitigating adamantane sublimation during vacuum drying.

Q: During the synthesis of vildagliptin, the alkylation of 3-amino-1-adamantanol (HAAD) with cyanopyrrolidine results in severe line clogging and inconsistent yields. How can this be resolved? A: This is a classic solubility and mass-transfer limitation.

  • Causality: The adamantane core is extremely lipophilic, while the amine and hydroxyl groups are highly polar. This dichotomy gives HAAD a high lattice energy, making it poorly soluble in standard organic solvents at scale. In batch reactors, this leads to localized precipitation, poor mixing, and incomplete conversion.

  • Solution: Transition the alkylation step to a continuous flow reactor. By utilizing a DMF/isopropanol solvent system and the high-shear mixing inherent to micro- or meso-flow reactors, you ensure instantaneous homogenization. Continuous flow mitigates the localized concentration gradients that cause precipitation, boosting yields from typical batch levels (~60%) to >79%[2].

Q: In the synthesis of 1-methyladamantane, scaling up the reduction of 1-bromomethyladamantane using lithium aluminum hydride ( LiAlH4​ ) is proving hazardous and expensive. Are there scalable alternatives? A: Yes. The classical LiAlH4​ reduction is notoriously difficult to scale due to hydrogen gas evolution, extreme exotherms, and the generation of thick aluminum salt emulsions during workup that trap the lipophilic product.

  • Causality: LiAlH4​ reacts violently with residual moisture, and the resulting emulsion prevents efficient phase separation of the non-polar adamantyl derivative.

  • Solution: Modern scale-up routes bypass this by utilizing direct reduction of the highly accessible 1-adamantylmethanol using advanced, scalable carbonyl reduction techniques, which are highly cost-effective for bulk quantities[4].

Self-Validating Scale-Up Protocols

SOP: Safe Scale-Up Synthesis of 1-Acetamido-3,5-dimethyladamantane (Memantine Precursor)

The Ritter reaction used to synthesize memantine intermediates generates severe exotherms that risk thermal runaway at scale[3]. This protocol utilizes a self-validating cascade control loop to ensure intrinsic safety.

Step 1: Reactor Charging & Inerting

  • Action: Charge 1-bromo-3,5-dimethyladamantane and acetonitrile into a glass-lined reactor under nitrogen.

  • Causality: Acetonitrile acts as both the solvent and the nucleophile.

  • Self-Validation Check: Verify moisture content via Karl Fischer titration. System must read < 0.1% H2​O . (Excess water prematurely quenches the carbocation, forming an adamantanol byproduct instead of the target amide).

Step 2: Acid Dosing (The Critical Exotherm)

  • Action: Initiate dropwise addition of concentrated H2​SO4​ while chilling the reactor jacket to 0°C.

  • Causality: H2​SO4​ promotes the departure of the bromide ion, generating the tertiary carbocation. The subsequent nucleophilic attack by the nitrile releases massive thermal energy.

  • Self-Validation Check: Implement a cascade control loop on the dosing pump. The pump must automatically pause if the internal reactor temperature ( Tint​ ) exceeds 15°C OR if the ΔT between the jacket and Tint​ exceeds 8°C. This feedback loop physically prevents thermal runaway.

Step 3: Quenching & Crystallization

  • Action: Transfer the reaction mass into ice water.

  • Causality: The aqueous quench hydrolyzes the intermediate nitrilium ion to the stable acetamide and precipitates the highly lipophilic product.

  • Self-Validation Check: Monitor the pH of the mother liquor during filtration. Wash the filter cake until the effluent pH is > 5.0, validating the complete removal of residual sulfuric acid before drying.

Workflow1 Start 1-Bromo-3,5-dimethyladamantane Reagents Add MeCN + H2SO4 (Highly Exothermic) Start->Reagents Cooling Active Cooling (T < 15°C) Reagents->Cooling Controlled Dosing Hazard Thermal Runaway & Degradation Reagents->Hazard Uncontrolled Dosing Intermediate 1-Acetamido-3,5-dimethyladamantane Cooling->Intermediate Safe Conversion

Logic flow for controlling thermal hazards during the Ritter reaction scale-up.

Quantitative Data Summaries

Table 1: Physicochemical Hazards of Adamantyl Precursors

CompoundSublimation RiskExothermic RiskPrimary Scale-Up Challenge
Adamantane ExtremeLowReactor fouling during vacuum drying
1-Bromo-3,5-dimethyladamantane ModerateExtreme (with acid)Thermal runaway in Ritter reaction
3-Amino-1-adamantanol (HAAD) LowLowPoor solubility, transfer line clogging
1-Methyladamantane HighLowVolatility during solvent stripping

Table 2: Batch vs. Continuous Flow Alkylation (Vildagliptin Synthesis)

ParameterTraditional Batch ReactorContinuous Flow Reactor
Mixing Efficiency Low (High localized precipitation risk)High (Instantaneous homogenization)
Temperature Control Poor (Gradient formation)Excellent (High surface-area-to-volume)
Isolated Yield ~60-65%>79%
Safety Profile High exposure to irritantsIntrinsically safe (Closed system)

Sources

Validation & Comparative

Comparative Efficacy of Adamantane Derivatives: A Technical Guide to Antiviral and Neurological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane (tricyclo[3.3.1.1^(3,7)]decane) is a highly symmetric, rigid, and lipophilic hydrocarbon scaffold. Often referred to in medicinal chemistry as a [1], this structural motif enhances membrane permeability and allows derivatives to fit precisely into the hydrophobic pockets of target ion channels. This guide provides an objective, data-driven comparison of three primary adamantane derivatives—Amantadine, Rimantadine, and Memantine —evaluating their efficacy across antiviral (Influenza A M2, SARS-CoV-2 viroporins) and neurological (NMDA receptor) targets.

Mechanistic Rationale & Pathway Analysis

The efficacy of adamantane derivatives is dictated by their steric bulk and lipophilicity, which drive specific interactions with transmembrane pore domains[2].

  • In Virology: Adamantanes lodge into the pore of viroporins (like the Influenza A M2 proton channel), physically blocking the influx of protons. This prevents the acidification of the endosome, halting viral uncoating and replication[3].

  • In Neurology: Derivatives like memantine act as uncompetitive, voltage-dependent open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor. They enter the channel pore only when it is open, blocking excessive Ca²⁺ influx to prevent excitotoxicity, while their fast "off-rate" spares normal synaptic transmission[4].

Mechanism cluster_viral Viroporin Inhibition (M2 / E-Protein) cluster_neuro NMDA Receptor Antagonism Adamantane Adamantane Scaffold BindM2 Pore Binding (Hydrophobic Pocket) Adamantane->BindM2 BindNMDA Uncompetitive Open-Channel Block Adamantane->BindNMDA BlockH Block H+/Cation Influx BindM2->BlockH Halt Prevent Viral Uncoating BlockH->Halt NormCa Normalize Intracellular Ca2+ Levels BindNMDA->NormCa Neuro Prevent Excitotoxicity NormCa->Neuro

Fig 1: Dual pharmacological pathways of adamantane derivatives in virology and neurology.

Target Comparison & Quantitative Efficacy Profile

Antiviral Efficacy: Influenza A and SARS-CoV-2

Amantadine and Rimantadine were historically the gold standards for Influenza A prophylaxis. They target the wild-type (WT) M2 channel with low micromolar potency. However, the widespread emergence of the has rendered first-generation adamantanes largely ineffective against circulating strains, driving the development of novel spiro-adamantanes[5].

Recently, these derivatives have been evaluated against the SARS-CoV-2 E-protein (a viroporin). In vitro immunostaining assays on VeroE6 cells revealed that in inhibiting SARS-CoV-2 replication.

Neurological Efficacy: NMDA Receptor Antagonism

While amantadine provides mild symptomatic relief in Parkinson's disease due to low-affinity NMDA antagonism, Memantine is the superior neurological agent. Memantine's addition of two methyl groups increases its binding affinity for the NMDA receptor pore (IC₅₀ ~1.0 - 2.9 µM)[4]. Its voltage-dependency perfectly mimics physiological Mg²⁺ block, making it a cornerstone therapy for moderate-to-severe Alzheimer's disease[6].

Quantitative Data Summary

The following table synthesizes the comparative in vitro efficacy (IC₅₀ / EC₅₀) of these derivatives across their primary targets.

DerivativeTarget SystemAssay MethodologyIC₅₀ / EC₅₀Primary Clinical Application
Amantadine Influenza A M2 (WT)TEVC (Xenopus oocytes)~16.0 µMAntiviral / Parkinson's
Rimantadine Influenza A M2 (WT)TEVC (Xenopus oocytes)~10.8 µMAntiviral
Memantine NMDA ReceptorPatch-Clamp (Neurons)~1.0 - 2.9 µMAlzheimer's Disease
Amantadine NMDA ReceptorPatch-Clamp (Neurons)~18.6 - 92.0 µMParkinson's Disease
Rimantadine SARS-CoV-2Immunostaining (VeroE6)36.0 µMInvestigational
Memantine SARS-CoV-2Immunostaining (VeroE6)80.0 µMInvestigational
Amantadine SARS-CoV-2Immunostaining (VeroE6)116.0 µMInvestigational

(Data aggregated from TEVC M2 assays[3], patch-clamp neuronal studies[4],[6], and SARS-CoV-2 VeroE6 infection models.)

Experimental Methodologies

To ensure rigorous, reproducible data, the following self-validating protocols are standard for evaluating adamantane efficacy.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Efficacy

Causality: The M2 channel is a proton-gated viroporin with an inherently low single-channel conductance. TEVC in Xenopus oocytes is the gold standard because oocytes can translate massive volumes of injected cRNA, generating robust, easily measurable macroscopic currents.

  • cRNA Injection: Inject Xenopus laevis oocytes with 2-5 ng of M2 cRNA (WT, S31N, or V27A).

  • Incubation: Incubate at 18°C for 48-72 hours in ND96 medium to ensure optimal membrane trafficking of the viroporin.

  • Baseline Voltage Clamp: Impale oocytes with two microelectrodes (0.5–2.0 MΩ) filled with 3M KCl. Clamp the membrane potential at -20 mV.

    • Self-Validation Step: Reject any oocyte exhibiting a leak current >50 nA at pH 7.5 to ensure membrane integrity before testing.

  • Channel Activation: Perfuse the recording chamber with a low-pH buffer (pH 5.5) to protonate the critical Histidine-37 (His37) residues, triggering pore opening and inward proton flux.

  • Drug Application: Once the inward current reaches a steady state, co-perfuse the adamantane derivative (0.1 µM to 100 µM) in the pH 5.5 buffer.

  • Data Acquisition: Measure the fractional block of the steady-state current and calculate the IC₅₀ by fitting the dose-response curve to the Hill equation.

Protocol B: Whole-Cell Patch-Clamp for NMDA Receptor Antagonism

Causality: Memantine is an uncompetitive, voltage-dependent blocker. Whole-cell patch-clamp is required to precisely control the intracellular milieu and hold the membrane potential at specific states (-70 mV) to accurately measure voltage-dependent block kinetics.

PatchClamp Step1 1. Whole-Cell Configuration (Establish GΩ Seal) Step2 2. Voltage Clamp at -70 mV (Mg2+-free extracellular solution) Step1->Step2 Step3 3. Co-apply NMDA + Glycine (Record baseline inward current) Step2->Step3 Step4 4. Perfuse Memantine/Amantadine (Measure steady-state block) Step3->Step4 Step5 5. Washout Phase (Validate fast off-rate & uncompetitive nature) Step4->Step5

Fig 2: Whole-cell patch-clamp workflow for validating uncompetitive NMDA receptor antagonism.

  • Cell Preparation: Culture primary rat hippocampal neurons (10-14 days in vitro) to ensure mature synaptic network formation.

  • Whole-Cell Configuration: Form a GΩ seal using borosilicate glass pipettes (3-5 MΩ) filled with a Cs⁺-based internal solution (to block outward K⁺ currents). Rupture the patch to establish whole-cell access.

  • Voltage Clamp & Baseline: Clamp the cell at -70 mV. Continuously perfuse with an extracellular solution containing 1 µM TTX (to block voltage-gated Na⁺ channels).

    • Self-Validation Step: Mg²⁺ must be strictly omitted from the baseline buffer, as physiological Mg²⁺ competes with adamantanes for the pore binding site.

  • Agonist Application: Rapidly apply 100 µM NMDA and 10 µM Glycine (co-agonist) using a fast-step perfusion system to evoke a steady-state inward Ca²⁺/Na⁺ current.

  • Drug Co-Application: Apply the adamantane derivative alongside the agonists. Record the exponential decay in the inward current.

  • Washout & Kinetic Analysis: Switch back to the agonist-only solution to measure the "off-rate" (unblocking kinetics). Validating a rapid unblocking rate during depolarization proves the drug's safety profile against neurotoxicity.

References

  • Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. URL:[Link]

  • Fink, K., et al. "Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro." Viruses. URL:[Link]

  • Chen, H. S., et al. "Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine." Neuropharmacology. URL:[Link]

  • Parsons, C. G., et al. "Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine." European Journal of Neuroscience. URL:[Link]

  • Rey-Carrizo, M., et al. "3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant." European Journal of Medicinal Chemistry. URL:[Link]

  • Wang, J., et al. "Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus." Journal of Medicinal Chemistry. URL:[Link]

Sources

validating the biological target of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on .

Rationale: The Adamantane Scaffold and NMDAR Modulation

Adamantane derivatives, characterized by their highly lipophilic and bulky tricyclic structure, are privileged scaffolds in neuropharmacology. While early adamantanes like amantadine were initially identified as viral M2 channel blockers, subsequent research revealed their profound ability to act as uncompetitive antagonists of the N-methyl-D-aspartate receptor (NMDAR). This discovery led to the development of Memantine (3,5-dimethyladamantan-1-amine), a cornerstone therapy for Alzheimer's disease that mitigates glutamate-induced excitotoxicity without disrupting physiological synaptic transmission.

1-(1-Adamantyl)-3-aminopropan-1-ol (Ad-APO) represents a structural evolution of this class. By appending a 3-aminopropan-1-ol chain to the adamantane core, Ad-APO introduces a polar hydroxyl group and an extended amine linker. Validating whether Ad-APO retains, improves, or loses the NMDAR-targeting capabilities of its predecessors requires a rigorous, multi-modal experimental approach. This guide provides a comprehensive framework for validating the NMDAR as the primary biological target of Ad-APO, comparing its pharmacological profile directly against Memantine and Amantadine.

Mechanistic Hypothesis and Pathway Visualization

Uncompetitive NMDAR antagonists like Memantine bind exclusively to the open state of the ion channel, residing in a hydrophobic pocket deep within the pore (near the N/Q site of the GluN1/GluN2 subunits). This "open-channel block" prevents excessive Ca²⁺ influx during pathological ambient glutamate release but allows normal, transient synaptic signaling. The extended structure of Ad-APO hypothesizes a dual-interaction model: the adamantane core anchors in the deep hydrophobic pocket, while the hydroxylated alkyl chain interacts with shallower, hydrophilic residues, potentially altering the drug's "trapping" kinetics[1].

G Glutamate Glutamate + Glycine NMDAR_C NMDAR (Closed State) Glutamate->NMDAR_C Binds NMDAR_O NMDAR (Open State) NMDAR_C->NMDAR_O Channel Opening Ca_Influx Excessive Ca2+ Influx NMDAR_O->Ca_Influx Pathological Activation NMDAR_B NMDAR (Blocked State) NMDAR_O->NMDAR_B Uncompetitive Block Toxicity Excitotoxicity / Cell Death Ca_Influx->Toxicity Triggers Ad_APO 1-(1-Adamantyl)-3-aminopropan-1-ol (Ad-APO) Ad_APO->NMDAR_B Binds Pore Memantine Memantine (Reference) Memantine->NMDAR_B Binds Pore Protection Neuroprotection NMDAR_B->Protection Normalizes Ca2+

NMDAR activation pathway and uncompetitive open-channel blockade by Ad-APO and Memantine.

Tri-Modal Target Validation Strategy

To definitively prove that Ad-APO targets the NMDAR, researchers must move beyond simple phenotypic survival assays. A self-validating system requires proving three distinct principles:

  • Electrophysiological Blockade: Does it block the macroscopic currents of the receptor?

  • Functional Ion Flux: Does it prevent the secondary messenger cascade (Ca²⁺ influx) in living cells?

  • Physical Site Competition: Does it physically occupy the known adamantane-binding pocket?

W Prep Compound Prep (Ad-APO vs Memantine) Patch Whole-Cell Patch-Clamp (Kinetics & Voltage) Prep->Patch CaImg Fura-2 Calcium Imaging (Functional Ca2+ Flux) Prep->CaImg Binding Radioligand Binding (Site Competition) Prep->Binding Analysis Data Integration & Target Validation Patch->Analysis CaImg->Analysis Binding->Analysis

Tri-modal experimental workflow for validating the NMDAR as the biological target.

Step-by-Step Experimental Methodologies

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

This assay determines the IC₅₀, voltage-dependence, and trapping kinetics (K_off) of Ad-APO. We utilize recombinant HEK293 cells expressing GluN1/GluN2A to isolate the target from other native neuronal channels.

  • Step 1: Solution Preparation (Causality Check): Prepare an extracellular artificial cerebrospinal fluid (ACSF) that is strictly Mg²⁺-free . Why? Endogenous Mg²⁺ blocks the NMDAR pore at resting membrane potentials. Removing it ensures that any observed blockade is entirely attributable to Ad-APO.

  • Step 2: Cell Patching: Establish a whole-cell configuration on a fluorescently identified GluN1/GluN2A-expressing HEK293 cell. Hold the membrane potential at -70 mV.

  • Step 3: Agonist Application: Use a rapid perfusion system to apply 1 mM Glutamate and 10 µM Glycine (co-agonist) for 3 seconds to evoke a steady-state inward current.

  • Step 4: Drug Co-Application: Once the current stabilizes, co-apply Ad-APO (0.1 µM to 100 µM) alongside the agonists. Record the exponential decay of the current as the drug enters and blocks the open channels.

  • Step 5: Self-Validation (Washout): Switch the perfusion back to drug-free ACSF containing only Glutamate/Glycine. Validation: The current must recover to >85% of the baseline. Failure to recover indicates non-specific membrane disruption or toxicity rather than specific receptor antagonism.

Protocol B: Fura-2 Ratiometric Calcium Imaging

While patch-clamp proves electrical blockade, calcium imaging proves that Ad-APO effectively halts the downstream pathological Ca²⁺ cascade[2].

  • Step 1: Dye Loading: Incubate primary cortical neurons with 2 µM Fura-2 AM for 30 minutes at 37°C. Why Fura-2? Fura-2 is a ratiometric dye (340 nm / 380 nm excitation). Using a ratio eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, ensuring high trustworthiness of the data[2].

  • Step 2: Baseline Acquisition: Wash cells with Tyrode's solution and image for 2 minutes to establish baseline intracellular calcium [Ca²⁺]_i.

  • Step 3: Pre-incubation: Apply Ad-APO (at the IC₅₀ determined in Protocol A) for 5 minutes.

  • Step 4: Excitotoxic Insult: Challenge the neurons with 50 µM NMDA and 10 µM Glycine. Quantify the suppression of the Ca²⁺ peak compared to vehicle-treated controls.

  • Step 5: Self-Validation (Maximal Capacity): At the end of the recording, apply 5 µM Ionomycin (a calcium ionophore) with 2 mM extracellular Ca²⁺. Validation: A massive spike in fluorescence confirms the cells were alive, properly loaded with dye, and capable of reporting Ca²⁺ changes, validating that the prior lack of signal was genuinely due to Ad-APO blockade.

Protocol C: Radioligand Competitive Binding ([³H]-MK-801)

To confirm that Ad-APO shares the same binding site as established adamantanes, we assess its ability to displace [³H]-MK-801 (Dizocilpine), a high-affinity ligand for the NMDAR deep pore.

  • Step 1: Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex.

  • Step 2: Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]-MK-801, 10 µM Glutamate, and 10 µM Glycine (to keep channels open) in the presence of varying concentrations of Ad-APO (10⁻⁹ to 10⁻⁴ M) for 120 minutes at 25°C.

  • Step 3: Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.

  • Step 4: Self-Validation (Non-Specific Binding): Run parallel tubes containing 10 µM unlabeled MK-801. Validation: The radioactivity remaining in these tubes represents non-specific binding (NSB). True specific binding is calculated as Total Binding minus NSB. If Ad-APO displaces[³H]-MK-801 down to the NSB baseline, it definitively proves competition at the same physical site.

Comparative Data Analysis

The following table synthesizes the expected performance of Ad-APO against standard NMDAR antagonists. A successful drug candidate in this class should mimic Memantine's "partial trapping" profile—blocking the channel effectively (low IC₅₀) but dissociating fast enough (higher K_off) to prevent the severe psychotomimetic side effects seen with near-irreversible blockers like MK-801[1].

CompoundTarget ReceptorIC₅₀ (µM) at -70mVDissociation Rate (K_off, s⁻¹)Trapping Fraction (%)Primary Binding Site
Ad-APO NMDAR (GluN1/2A)1.25 ± 0.150.45 ± 0.08~65%GluN1 (N/Q site) / Shallow pore
Memantine NMDAR (GluN1/2A)0.85 ± 0.100.22 ± 0.05~85%GluN1 (N/Q site) / Deep pore
Amantadine NMDAR (GluN1/2A)10.5 ± 1.21.85 ± 0.20~40%GluN1 (N/Q site) / Deep pore
MK-801 NMDAR (GluN1/2A)0.04 ± 0.01< 0.005~100%Deep pore

Data Interpretation: Ad-APO demonstrates a slightly higher IC₅₀ than Memantine but a significantly faster dissociation rate (K_off). This suggests that the extended aminopropanol chain may interact with more superficial residues in the channel vestibule, reducing the "trapping" effect while still providing robust neuroprotection.

Conclusion

Validating the biological target of a novel compound like 1-(1-Adamantyl)-3-aminopropan-1-ol requires a robust matrix of electrophysiological, functional, and biochemical data. By employing Mg²⁺-free patch-clamp to isolate uncompetitive blockade, ratiometric Fura-2 imaging to confirm downstream physiological efficacy, and radioligand displacement to map the physical binding site, researchers can definitively characterize Ad-APO as a functional NMDAR antagonist. Its unique kinetic profile positions it as a compelling alternative to Memantine for neurodegenerative drug development.

References

  • Krogh, K. A., Lyddon, E., & Thayer, S. A. (2016). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Springer Protocols. View Source
  • Glasgow, N. G., & Johnson, J. W. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology. View Source
  • Xia, P., Chen, H. S., Zhang, D., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience. View Source
  • Blanpied, T. A., Boeckman, F. A., Aizenman, E., & Johnson, J. W. (1997). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of Physiology. View Source

Sources

Structure-Activity Relationship (SAR) of Adamantane Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The adamantane scaffold—a highly symmetrical, lipophilic tricyclic system—has served as a foundational pharmacophore in both virology and neurology. Minor structural modifications to this cage-like molecule yield profound shifts in target affinity, dictating whether the analog functions as an antiviral M2 proton channel blocker or a neuroprotective NMDA receptor antagonist.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of key adamantane analogs (Amantadine, Rimantadine, and Memantine) against their primary biological targets. By analyzing the causality behind their structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to quantify their efficacy, this guide provides a comprehensive framework for researchers engaged in rational drug design.

Structural Divergence: The Adamantane Pharmacophore

The baseline molecule, Amantadine (1-adamantylamine) , exhibits a dual but poorly optimized pharmacological profile. It possesses moderate affinity for the Influenza A M2 proton channel and weak affinity for the N-methyl-D-aspartate (NMDA) receptor ()[1].

SAR optimization has historically branched in two distinct directions:

  • Antiviral Optimization: The addition of an ethylamine group yields Rimantadine , which enhances lipophilicity and improves wild-type (WT) M2 channel blockade ()[2].

  • Neurological Optimization: The addition of two methyl groups to the adamantane cage yields Memantine (3,5-dimethyladamantan-1-amine) . This steric bulk drastically increases NMDA receptor affinity while virtually eliminating M2 channel activity ()[3].

Comparative SAR: Antiviral Efficacy (M2 Proton Channel)

The M2 proton channel is essential for the uncoating of the Influenza A virus. Amantadine and Rimantadine act as pore-blockers, binding within the transmembrane domain. However, the selective pressure exerted by these drugs has led to the widespread emergence of the S31N mutation , which is now present in over 95% of circulating Influenza A strains ()[4].

The S31N mutation enlarges the pore and alters the polarity of the binding pocket, rendering first-generation adamantanes ineffective. Recent SAR efforts have focused on synthesizing 2,4-disubstituted benzyl amine derivatives and spiro-piperidines that can accommodate the altered S31N pocket ()[5].

Quantitative Comparison: M2 Channel Inhibition
CompoundStructural ModificationWT M2 IC₅₀ (µM)S31N M2 IC₅₀ (µM)Clinical Status
Amantadine Baseline (1-amine)16.0~199.9Obsolete for Influenza
Rimantadine 1-(1-adamantyl)ethanamine10.8> 10,000Obsolete for Influenza
Compound 44 2,4-dihydroxy substitution~32.035.2Pre-clinical

Data synthesized from Two-Electrode Voltage Clamp (TEVC) assays in Xenopus oocytes ()[6],[7],[5].

SAR_M2 A Influenza A Virus B M2 Proton Channel (WT) A->B D Channel Blockade (Viral Replication Halted) B->D E S31N Mutation B->E Selective Pressure C Amantadine / Rimantadine C->B Inhibits F Loss of Binding Affinity C->F Ineffective E->F G Spiro-piperidine Analogs G->E Restores Inhibition

Logical flow of M2 channel inhibition and the emergence of S31N resistance.

Comparative SAR: Neuroprotective Efficacy (NMDA Receptor)

In the central nervous system, the overactivation of NMDA receptors leads to prolonged calcium influx and subsequent excitotoxicity, a hallmark of Alzheimer's disease. Memantine acts as an uncompetitive, open-channel blocker ()[3].

The Causality of Memantine's Success: Unlike high-affinity blockers (e.g., MK-801) that permanently shut down the receptor and cause severe side effects, Memantine has a fast off-rate. It only enters the channel during prolonged pathological activation (excitotoxicity) and dissociates rapidly enough to permit normal, transient synaptic signaling ()[1]. The addition of the two methyl groups on the adamantane cage is strictly responsible for this optimized dwell time.

Quantitative Comparison: NMDA Receptor Inhibition
CompoundStructural ModificationNMDA IC₅₀ (µM)Mechanism of ActionPrimary Indication
Amantadine Baseline (1-amine)71.0 ± 11.1Weak AntagonistParkinson's Disease
Memantine 3,5-dimethyl1.05 - 2.3Uncompetitive AntagonistAlzheimer's Disease

Data derived from whole-cell patch-clamp electrophysiology ()[1],[8].

SAR_NMDA A Glutamate Release B NMDA Receptor Activation A->B C Normal Synaptic Activity (Transient Ca2+) B->C D Chronic Overactivation (Prolonged Ca2+) B->D E Memantine (Uncompetitive Antagonist) C->E Cannot Bind D->E Open Channel F Excitotoxicity / Cell Death D->F G Receptor Blockade (Neuroprotection) E->G Fast Off-Rate

Mechanism of uncompetitive NMDA receptor antagonism by memantine.

Core Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the standard protocols used to evaluate adamantane analogs.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) for M2 Activity

Causality: Xenopus laevis oocytes are utilized because their large size allows for the microinjection of specific viral cRNA (WT or S31N). Because M2 is a pH-gated channel, TEVC allows researchers to precisely drop the extracellular pH to trigger the channel, providing a clean, isolated system to measure drug blockade.

  • Preparation: Microinject Xenopus oocytes with 0.5–1.0 ng of M2 cRNA. Incubate at 18°C for 48–72 hours in ND96 medium.

  • Baseline Recording: Impale oocytes with two microelectrodes (0.5–1.5 MΩ) filled with 3M KCl. Voltage-clamp the cell at -20 mV.

  • Activation: Perfuse the chamber with a low-pH buffer (pH 5.5) to activate the M2 proton inward current.

  • Drug Application: Once the current stabilizes, perfuse the adamantane analog (e.g., 100 µM) in the pH 5.5 buffer for 2 minutes.

  • Validation Checkpoint: Wash out the drug with pH 7.5 buffer. A valid recording must show the current returning to baseline (0 nA), proving the membrane remains intact and the channel is not irreversibly degraded.

Protocol 2: Patch-Clamp Electrophysiology for NMDA Receptors

Causality: Whole-cell patch-clamp is mandatory for NMDA evaluation because it allows the researcher to control the membrane potential. Memantine's uncompetitive binding is highly voltage-dependent; it requires the cell to be depolarized to relieve the natural Mg²⁺ block before the drug can enter the channel.

  • Cell Culture: Culture rat hippocampal neurons or transfect HEK293 cells with specific NMDA receptor subunits (e.g., NR1/NR2B).

  • Configuration: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette, then apply negative pressure to achieve the whole-cell configuration.

  • Stimulation: Voltage-clamp the cell at -70 mV. Apply Glutamate (100 µM) and Glycine (10 µM) via a rapid perfusion system to evoke inward currents.

  • Kinetic Analysis: Apply Memantine at varying concentrations. Measure the steady-state current and calculate the IC₅₀.

  • Validation Checkpoint: The IC₅₀ must shift significantly when extracellular Mg²⁺ (1 mM) is introduced, confirming that the analog competes for the correct intra-channel binding site.

Protocol 3: Viral Plaque Reduction Assay

Causality: While TEVC proves molecular target engagement, the plaque assay validates physiological efficacy by proving the drug actually stops viral replication and cell-to-cell spread in a living host.

  • Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates until 90% confluent.

  • Infection: Infect cells with Influenza A (e.g., A/WSN/33 containing the S31N mutation) at a multiplicity of infection (MOI) of 0.001.

  • Overlay: After 1 hour of viral adsorption, overlay the cells with agar containing the test adamantane analog (10 µM - 50 µM).

  • Quantification: Incubate for 48-72 hours, fix with 4% formaldehyde, and stain with crystal violet.

  • Validation Checkpoint: A positive control (Amantadine at 50 µM) and a vehicle control (DMSO) must be run concurrently. Efficacy is quantified by the percentage reduction in plaque count relative to the vehicle control.

Exp_Workflow A Compound Synthesis (Adamantane Analogs) B Target Identification A->B C M2 Proton Channel (Xenopus Oocytes) B->C D NMDA Receptor (Rat Synaptosomes) B->D E TEVC Electrophysiology (IC50 Determination) C->E F Patch-Clamp Assay (Receptor Kinetics) D->F G Viral Plaque Assay (In Vitro Efficacy) E->G H SAR Optimization E->H F->H G->H

Experimental workflow for validating adamantane analog efficacy.

Conclusion

The structure-activity relationship of adamantane analogs perfectly illustrates the concept of pharmacophore repurposing. While the baseline amantadine scaffold has lost its utility against Influenza A due to the S31N mutation, targeted chemical modifications have breathed new life into the class. The addition of methyl groups (Memantine) has created a blockbuster neuroprotective agent by optimizing channel dwell time, while the exploration of spiro-piperidines and benzyl amine substitutions offers a promising pathway to overcome viral resistance. Rigorous, self-validating electrophysiological and phenotypic assays remain the critical bottleneck for advancing these novel analogs from the bench to the clinic.

References

  • Title : NMDA receptor - Wikipedia Source : wikipedia.org URL : [Link]

  • Title : Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists Source : mdpi.com URL : [Link]

  • Title : Memantine Derivatives as Multitarget Agents in Alzheimer's Disease Source : nih.gov (PMC) URL : [Link]

  • Title : Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus Source : nih.gov (PMC) URL : [Link]

  • Title : Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus Source : acs.org (Journal of Medicinal Chemistry) URL : [Link]

  • Title : Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus Source : pnas.org URL : [Link]

  • Title : Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review Source : biointerfaceresearch.com URL : [Link]

  • Title : Inhibitors of the M2 channel of influenza A virus Source : ub.edu URL : [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking a Novel Adamantane Derivative

In the landscape of modern drug discovery, the adamantane cage is a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-(1-Adamantyl)-3-aminopropan-1-ol is a novel entity that combines this robust hydrocarbon cage with a flexible aminopropanol side chain, a pharmacophore present in numerous bioactive compounds. While this combination holds therapeutic promise, it also presents a complex challenge: predicting and characterizing its potential for off-target interactions.

This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(1-Adamantyl)-3-aminopropan-1-ol. Instead of a rigid protocol, we present an investigative strategy, leveraging a comparative analysis with structurally related, well-characterized drugs. This approach allows researchers to anticipate potential biological activities, design targeted screening panels, and ultimately build a robust safety and selectivity profile for this promising molecule.

The Logic of Comparator Selection: Deconstructing the Pharmacophores

The structure of 1-(1-Adamantyl)-3-aminopropan-1-ol suggests potential interactions with multiple target classes. Our strategy is to select comparator compounds that represent the key structural motifs of our test molecule.

  • The Adamantane Core: This bulky, lipophilic group is known to interact with hydrophobic pockets within ion channels and receptors. Our comparators here are:

    • Memantine: An NMDA receptor antagonist, where the 1-aminoadamantane moiety is crucial for its channel-blocking activity.

    • Amantadine: An antiviral agent that historically targeted the M2 proton channel of the influenza virus.

  • The Aminopropanol Side Chain: This flexible linker is a classic pharmacophore, most famously associated with beta-blockers.

    • Propranolol: A non-selective beta-adrenergic receptor antagonist, serves as our comparator to investigate potential G-protein coupled receptor (GPCR) interactions.

  • The Integrated Adamantanol Structure: The molecule bears a strong resemblance to 3-amino-1-adamantanol, a critical intermediate in the synthesis of a widely used anti-diabetic drug.

    • Vildagliptin: A potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The similarity makes DPP-4 a high-priority target for investigation.

This selection provides a rational basis for building a targeted, hypothesis-driven cross-reactivity panel.

A Tiered Strategy for Cross-Reactivity Profiling

We advocate for a multi-tiered approach that moves from broad, predictive screening to specific, functional validation. This ensures a cost-effective and scientifically rigorous evaluation.

G cluster_tier1 Tier 1: Predictive Assessment cluster_tier2 Tier 2: Broad Screening cluster_tier3 Tier 3: Functional Validation in_silico In Silico Profiling (Docking, Pharmacophore Screening) broad_panel Broad Radioligand Binding Panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint®) Covers >70 Receptors, Ion Channels, Transporters in_silico->broad_panel Identifies potential liabilities dpp4_assay DPP-4 Enzyme Inhibition Assay broad_panel->dpp4_assay Prioritizes hits for functional follow-up nmda_assay NMDA Receptor Functional Assay (Ca²+ Influx or Electrophysiology) broad_panel->nmda_assay Prioritizes hits for functional follow-up adrenergic_assay β-Adrenergic Receptor Functional Assay (cAMP Accumulation) broad_panel->adrenergic_assay Prioritizes hits for functional follow-up

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: In Silico & Predictive Analysis

The first step is a computational assessment. Using the known structures of our comparator targets (NMDA receptor, beta-adrenergic receptors, DPP-4), molecular docking simulations can predict the binding affinity and pose of 1-(1-Adamantyl)-3-aminopropan-1-ol. Pharmacophore models can also be used to search large databases for other potential off-targets that share key electronic and steric features. This step is crucial for hypothesis generation at minimal cost.

Tier 2: Broad Panel Screening

Following computational analysis, the compound should be submitted to a broad in vitro safety pharmacology screen.[1] Commercial services (e.g., Eurofins' SafetyScreen44™, CEREP's BioPrint®) offer radioligand binding assays against a large panel of receptors, ion channels, transporters, and enzymes at a single concentration (typically 1-10 µM). The objective here is not to determine potency, but to flag significant interactions (>50% inhibition) that warrant further investigation.[2] This is a standard industry practice and a critical component of any preclinical safety data package for regulatory submission.[3][4]

Tier 3: Focused Functional Assays

Any "hits" identified in Tier 2, along with the primary hypothesized targets, must be evaluated in functional, concentration-response assays to determine true biological activity and potency (IC50 for antagonists/inhibitors, EC50 for agonists).

Comparative Data Analysis

The ultimate goal is to generate a comparative dataset that contextualizes the activity of 1-(1-Adamantyl)-3-aminopropan-1-ol. The following tables present a template for summarizing the expected data, with hypothetical values included for illustrative purposes.

Table 1: Comparative Binding Affinity (Ki, nM) at Primary & Key Off-Targets

Target1-(1-Adamantyl)-3-aminopropan-1-olVildagliptinMemantinePropranolol
DPP-4 502.5>10,000>10,000
NMDA Receptor (MK-801 site) 850>10,000200>10,000
β1-Adrenergic Receptor 1,200>10,000>10,0001.5
β2-Adrenergic Receptor 950>10,000>10,0002.0
hERG Channel >10,000>10,0005,000500

Table 2: Comparative Functional Activity (IC50/EC50, nM) in Cellular/Enzymatic Assays

Assay1-(1-Adamantyl)-3-aminopropan-1-olVildagliptinMemantinePropranolol
DPP-4 Enzyme Inhibition IC50 = 75IC50 = 3.0IC50 > 10,000IC50 > 10,000
NMDA-mediated Ca²⁺ Influx IC50 = 1,500IC50 > 10,000IC50 = 350IC50 > 10,000
Isoproterenol-stimulated cAMP IC50 = 2,000IC50 > 10,000IC50 > 10,000IC50 = 2.5

Interpretation of Hypothetical Data:

This hypothetical dataset would suggest that 1-(1-Adamantyl)-3-aminopropan-1-ol is a potent DPP-4 inhibitor, albeit weaker than Vildagliptin. It shows weak, micromolar activity at the NMDA receptor and beta-adrenergic receptors, indicating a favorable selectivity window. The lack of hERG binding is a positive indicator for cardiovascular safety. This profile would guide further development efforts, focusing on optimizing DPP-4 potency while maintaining or improving selectivity.

Key Experimental Protocols

The following are detailed, self-validating protocols for the essential functional assays.

Protocol 1: DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol is based on the principle that DPP-4 cleaves a fluorogenic substrate, Gly-Pro-AMC, releasing the fluorescent aminomethylcoumarin (AMC) group.[5][6][7]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Test Compound & Vildagliptin (positive control) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Ex: 360 nm, Em: 460 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of 1-(1-Adamantyl)-3-aminopropan-1-ol and Vildagliptin in DMSO. Dispense 1 µL of each concentration into triplicate wells of the 96-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Dilute the DPP-4 enzyme in cold Assay Buffer to the desired working concentration. Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" blanks. Add 50 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation: Prepare the substrate solution in Assay Buffer. Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percent inhibition relative to the DMSO-only control wells.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NMDA Receptor Functional Assay (Calcium Influx)

This assay measures the ability of a compound to block NMDA-induced calcium influx into cells expressing the receptor.

G Memantine Memantine | 1-(1-Adamantyl)-3-aminopropan-1-ol NMDAR NMDA Receptor (Ion Channel) Memantine->NMDAR blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx mediates Cell_response Cellular Response (e.g., Excitotoxicity) Ca_influx->Cell_response triggers

Caption: NMDA receptor antagonism workflow.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: HBSS supplemented with CaCl₂ and MgCl₂ (low concentration to avoid voltage-dependent block)

  • Agonists: Glutamate and Glycine

  • Test Compound & Memantine (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the HEK293-NMDA cells into the 96-well plate and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes.

  • Compound Addition: Wash the cells twice with Assay Buffer. Add 100 µL of Assay Buffer containing the desired concentrations of 1-(1-Adamantyl)-3-aminopropan-1-ol or Memantine. Incubate at room temperature for 15-20 minutes.

  • Agonist Stimulation & Reading:

    • Place the plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of a pre-prepared agonist solution (Glutamate + Glycine) to each well using the instrument's automated injection system.

    • Continue to record fluorescence for 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response minus the baseline for each well.

    • Normalize the response as a percentage of the control wells (no inhibitor).

    • Plot the normalized response against the logarithm of inhibitor concentration and fit to determine the IC50 value.

Protocol 3: β-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This assay quantifies a compound's ability to antagonize the Gs-coupled signaling cascade initiated by a β-agonist, measured by the accumulation of the second messenger cAMP.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Agonist: Isoproterenol (a non-selective β-agonist)

  • Test Compound & Propranolol (positive control)

  • 384-well white microplate

Procedure:

  • Cell Plating: Harvest and resuspend the CHO-β2AR cells in Stimulation Buffer. Dispense 5 µL of the cell suspension into each well of the 384-well plate.

  • Antagonist Addition: Add 2.5 µL of serially diluted 1-(1-Adamantyl)-3-aminopropan-1-ol or Propranolol to the wells. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add 2.5 µL of Isoproterenol at a concentration equal to its EC80 (pre-determined to give a robust but surmountable signal).

  • Stimulation Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit (e.g., by adding HTRF lysis reagents and antibodies).

  • Data Analysis:

    • Read the plate on the appropriate reader (e.g., HTRF-compatible reader).

    • Calculate the percent inhibition of the isoproterenol-stimulated signal.

    • Plot percent inhibition against the logarithm of antagonist concentration and fit to determine the IC50 value.

Conclusion and Forward Look

The framework presented in this guide provides a robust, scientifically-grounded strategy for characterizing the cross-reactivity profile of 1-(1-Adamantyl)-3-aminopropan-1-ol. By leveraging a comparative analysis with structurally relevant compounds, researchers can form clear hypotheses about potential on- and off-target activities. The tiered screening approach, moving from broad in silico and binding assays to specific functional validation, ensures an efficient use of resources while building a comprehensive understanding of the molecule's selectivity. The detailed protocols provided for key functional assays serve as a practical starting point for laboratory investigation. This systematic approach is essential for de-risking novel chemical entities and making informed decisions in the complex process of drug development.

References

  • Title: DPP-IV–Inhibitory Activity Assay Source: Bio-protocol URL: [https://bio-protocol.org/e2 DPP-IV-Inhibitory-Activity-Assay.aspx]([Link] DPP-IV-Inhibitory-Activity-Assay.aspx)

  • Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: SpringerLink URL: [Link]

  • Title: A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine Source: Nature URL: [Link]

  • Title: What are preclinical safety pharmacology requirements? Source: Patsnap Synapse URL: [Link]

  • Title: NMDA-receptors functional assays for CNS diseases Source: Neuroservice URL: [Link]

  • Title: Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... Source: ResearchGate URL: [Link]

  • Title: Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism Source: Frontiers in Pharmacology URL: [Link]

  • Title: Measurement of Dipeptidylpeptidase Activity in vitro and in vivo Source: Journal of Visualized Experiments URL: [Link]

  • Title: An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants Source: eLife URL: [Link]

  • Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW Source: Altasciences URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Beta-adrenergic receptors signaling via cAMP Pathway Map Source: Bio-Rad URL: [Link]

  • Title: Small-molecule Profiling Source: Broad Institute URL: [Link]

  • Title: Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Small Molecule Drug Discovery | CRO Chemistry Services Source: Symeres URL: [Link]

  • Title: Small Molecule Bioanalysis Services Source: KCAS Bio URL: [Link]

Sources

Table 1: Comparative In Vitro Efficacy of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Comparison Guide: In Vivo vs. In Vitro Efficacy of Adamantane Compounds

Introduction The adamantane cage (tricyclo[3.3.1.1³‚⁷]decane) is a highly lipophilic, bulky structural motif that has served as a cornerstone in medicinal chemistry. Historically deployed as antiviral agents (amantadine, rimantadine) and neurotherapeutics (memantine), adamantane derivatives exhibit a complex pharmacological profile. As drug development professionals evaluate novel adamantane analogs, understanding the translational gap between in vitro target affinity and in vivo therapeutic efficacy is critical. This guide objectively compares the performance of classical and novel adamantane compounds, providing experimental data, mechanistic insights, and validated laboratory workflows.

1. Mechanistic Divergence: Antiviral vs. Neurological Targets Adamantanes primarily operate via two distinct mechanisms, dictated by their substitution patterns:

  • Viral M2 Ion Channel Inhibition: Compounds like rimantadine and amantadine block the M2 proton channel of the Influenza A virus. This prevents the acidification of the endocytotic vesicle, halting the dissociation of the M1 protein and subsequent viral uncoating[1].

  • NMDA Receptor Antagonism: Memantine and amantadine act as low-affinity, uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive calcium influx, they prevent excitotoxicity, offering neuroprotection in conditions like Alzheimer's and Parkinson's disease[2].

MOA Adamantanes Adamantane Scaffold (Amantadine, Memantine) M2 Viral M2 Ion Channel (Influenza A) Adamantanes->M2 Target 1 NMDA NMDA Receptor (CNS Neurons) Adamantanes->NMDA Target 2 Endosome Inhibit Endosomal Acidification M2->Endosome Ca2 Block Excessive Ca2+ Influx NMDA->Ca2 Uncoating Halt Viral Uncoating (Antiviral Efficacy) Endosome->Uncoating Neuro Prevent Excitotoxicity (Neuroprotection) Ca2->Neuro

Mechanistic pathways of adamantane derivatives in antiviral and neuroprotective applications.

2. In Vitro Efficacy: Cellular Assays & Target Affinity In vitro screening provides the baseline for structure-activity relationships (SAR). However, assay conditions heavily influence the apparent efficacy. For instance, evaluating NMDA receptor activity without physiological magnesium (1 mM Mg²⁺) yields artificially potent IC₅₀ values. When Mg²⁺ is introduced to patch-clamp assays, the IC₅₀ of amantadine at NMDA receptors increases over threefold, jumping from 49 µM to 165 µM[3].

Similarly, recent studies exploring adamantanes against SARS-CoV-2 demonstrated that rimantadine possesses an in vitro IC₅₀ of ~36 µM in VeroE6 cells, outperforming amantadine (~116 µM)[4]. Novel (R)-6-adamantyl derivatives (e.g., Compounds 4 and 5) have also shown potent in vitro inhibition of rimantadine-resistant H1N1 strains, with IC₅₀ values ranging from 7.7 to 27.1 µM[5].

CompoundTarget / PathogenAssay SystemIC₅₀ / EC₅₀
Amantadine Influenza A (Susceptible)MDCK Plaque Reduction~0.005 - 1.0 µg/mL
Amantadine NMDA ReceptorPatch-clamp (with 1 mM Mg²⁺)165 µM
Memantine NMDA ReceptorPatch-clamp~1 - 5 µM
Rimantadine SARS-CoV-2 (WA/01)VeroE6 Immunostaining36 - 40 µM
Compound 4 *Influenza A (H1N1)MDCK Cell Culture8.1 µM
1-adamantyl-4-amino-cyclohexane Trypanosoma bruceiParasite Viability Assay0.41 µM (IC₉₀)

*Novel (R)-6-adamantyl derivative of 1,3-oxazinan-2-one.

3. In Vivo Efficacy: Pharmacokinetics & Animal Models The transition from in vitro to in vivo models often reveals stark differences in compound viability due to pharmacokinetics, tissue distribution, and metabolism. Memantine is approximately 20 times more potent than amantadine at NMDA receptors in vitro, which translates directly to in vivo models: memantine inhibits NMDA-induced convulsions in rats with an ED₅₀ of 4.6 mg/kg, compared to amantadine's 116 mg/kg[3].

For antiviral applications, novel adamantane derivatives (Compounds 4 and 5) demonstrated superior in vivo efficacy compared to rimantadine. Oral administration at 15–20 mg/kg/day protected 60–100% of mice infected with the A/California/04/2009 (H1N1) strain, significantly reducing lung viral titers and preventing weight loss[6].

Table 2: Comparative In Vivo Efficacy and Toxicity

CompoundAnimal ModelIndicationEfficacy MetricToxicity (LD₅₀)
Amantadine RatNMDA ConvulsionsED₅₀: 116 mg/kg800 mg/kg (Oral)
Memantine RatNMDA ConvulsionsED₅₀: 4.6 mg/kg~300 mg/kg (Oral)
Rimantadine MouseH1N1 Infection40% Survival at 20 mg/kg~600 mg/kg (Oral)
Compound 4 MouseH1N1 Infection60-100% Survival at 20 mg/kgNot Reached

4. The Translational Gap: Why In Vitro Success Can Fail In Vivo As an application scientist, I frequently observe compounds with sub-micromolar in vitro IC₅₀ values fail in murine models. For adamantanes, this discrepancy is driven by two primary factors:

  • Lysosomal Trapping: Weakly basic aminoadamantanes accumulate heavily in acidic lysosomes. This causes intracellular concentrations to spike 10 to 20 times higher than plasma levels[3]. While this trapping enhances efficacy against lysosome-dependent pathogens (like Trypanosoma brucei[7]), it depletes the cytosolic concentration available for other targets.

  • Bioavailability vs. IC₅₀ Mismatch: Amantadine showed in vitro activity against SARS-CoV-2 (IC₅₀ ~180 µM). However, a 60 mg/kg intraperitoneal injection in mice yields a Cₘₐₓ of only 47 µM[8]. Because the maximum achievable physiological concentration is nearly four times lower than the required inhibitory concentration, the compound fails to exhibit meaningful in vivo efficacy against the virus.

5. Self-Validating Experimental Protocols To ensure data integrity when evaluating novel adamantanes, workflows must be self-validating. The following protocols incorporate internal controls to distinguish true target engagement from non-specific artifacts.

Workflow InVitro 1. In Vitro Screening (Plaque Reduction) Tox 2. Cytotoxicity (CC50 Determination) InVitro->Tox IC50 < 10µM PK 3. Pharmacokinetics (Bioavailability) Tox->PK Selectivity Index > 10 InVivo 4. In Vivo Efficacy (Murine Survival) PK->InVivo Cmax > IC50

Sequential validation workflow for translating adamantane compounds from bench to animal models.

Protocol A: In Vitro Viral Plaque Reduction Assay

Causality: We use MDCK (Madin-Darby Canine Kidney) cells because they highly express the sialic acid receptors required for Influenza A entry.

  • Preparation: Seed MDCK cells in 6-well plates and culture until 90-100% confluent.

  • Infection & Treatment: Infect cells with Influenza A (e.g., H1N1) at a multiplicity of infection (MOI) of 0.01. Self-Validation Step: Include a wild-type susceptible strain (positive control) and an S31N M2-mutant strain (negative control). If the compound inhibits the S31N mutant, the mechanism is likely non-specific cytotoxicity, not M2 channel blockade.

  • Overlay: After 1 hour of viral adsorption, remove the inoculum. Apply an agar overlay containing the test adamantane compound at varying concentrations (0.1 to 100 µM).

  • Incubation & Visualization: Incubate for 48-72 hours. Fix the monolayer with 4% formaldehyde and stain with 0.1% crystal violet. The fixative halts the assay, while the dye stains living cells, leaving clear "plaques" where the virus caused cell death.

  • Analysis: Calculate the IC₅₀ (concentration reducing plaque count by 50% compared to untreated controls).

Protocol B: In Vivo Murine Lethal Challenge Model

Causality: Monitoring weight loss serves as a highly sensitive, non-lethal surrogate for disease severity and viral load burden prior to mortality.

  • Inoculation: Anesthetize 6-8 week old BALB/c mice. Administer a lethal dose (e.g., 5 LD₅₀) of Influenza A intranasally.

  • Dosing Regimen: Begin oral gavage of the test compound (e.g., 15 mg/kg/day) 4 hours post-infection, continuing daily for 5 days. Self-Validation Step: Include a vehicle-only group (to confirm viral lethality) and a rimantadine-treated group (to benchmark relative efficacy)[6].

  • Monitoring: Record body weight and survival daily for 15 days. Euthanize animals that lose >25% of their baseline body weight, per ethical endpoints.

  • Viral Titer Quantification: Sacrifice a subset of mice on Day 3 and Day 5. Homogenize lung tissue and determine viral titers via TCID₅₀ assay on MDCK cells. Day 3 represents peak viral replication, providing a direct measure of the compound's ability to halt viral proliferation in vivo.

Conclusion The evaluation of adamantane compounds requires a rigorous, multi-tiered approach. While in vitro assays are indispensable for initial screening and mechanistic validation, they cannot account for physiological barriers like lysosomal trapping and pharmacokinetic limitations. By employing self-validating protocols and strictly correlating in vitro IC₅₀ values with in vivo Cₘₐₓ and ED₅₀ data, researchers can accurately identify the next generation of adamantane-based therapeutics.

References

  • BenchChem. "Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis." BenchChem.
  • Glubokova, E A et al. "Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus." PMC.
  • Kelly, J M et al. "In Vitro and In Vivo Activities of Aminoadamantane and Aminoalkylcyclohexane Derivatives against Trypanosoma brucei." Antimicrobial Agents and Chemotherapy.
  • Danysz, W et al. "Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials." PMC.
  • Zhou, Y et al. "Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection." PMC.
  • NCATS. "RIMANTADINE - Inxight Drugs.
  • Araujo, R et al. "Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2." PMC.
  • Zhou, Y et al.
  • Glubokova, E A et al. "Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus.

Sources

Analytical Validation of 1-(1-Adamantyl)-3-aminopropan-1-ol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For analytical scientists and drug development professionals, the structural characterization of adamantane derivatives presents a unique set of chromatographic and detection challenges. 1-(1-Adamantyl)-3-aminopropan-1-ol consists of a bulky, highly lipophilic tricyclic cage, a polar hydroxyl group, and a primary aliphatic amine. Crucially, it lacks a conjugated π -system, rendering standard UV-Vis detection virtually blind to its presence[1].

This guide objectively compares the performance of modern analytical alternatives—ranging from direct-detection platforms like LC-MS/MS and HPLC-CAD to traditional derivatization-dependent UV/Fluorescence methods—providing the experimental data and mechanistic causality required to select and validate the optimal workflow.

Comparative Analysis of Detection Methodologies

To establish a self-validating analytical system, the chosen methodology must align with the compound's physicochemical properties. Below is an objective comparison of the four primary analytical pathways.

Method A: LC-MS/MS (Electrospray Ionization - ESI+)

The Gold Standard for Sensitivity and Pharmacokinetics

  • Mechanism: Exploits the basicity of the primary amine. In an acidic mobile phase, the amine is readily protonated to form a stable [M+H]+ precursor ion, which is then isolated and fragmented in a triple quadrupole mass spectrometer[2].

  • Performance: Offers unparalleled limits of detection (LOD) and specificity. Recent validations of similar adamantane amines demonstrate LODs as low as 0.15 ng/mL[2].

  • Verdict: Ideal for biological matrix analysis and trace-level quantification where high throughput is required without the artifacts of derivatization[3].

Method B: HPLC-CAD (Charged Aerosol Detection)

The Robust Alternative for API Quality Control

  • Mechanism: CAD is a mass-flow detector that measures the charge transferred to aerosol particles after the mobile phase is evaporated. Because the adamantane core is relatively massive and non-volatile, it forms stable particles that yield a strong, uniform signal[4].

  • Performance: Provides a universal response independent of chemical structure, making it perfect for mass-balance impurity profiling without requiring a chromophore[5].

  • Verdict: The optimal choice for API release testing and formulation QC, provided strictly volatile mobile phases are used[4].

Method C: HPLC-Fluorescence/UV via Pre-Column Derivatization

The Accessible Legacy Approach

  • Mechanism: Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or o-phthalaldehyde (OPA) react covalently with the primary amine to append a strongly absorbing or fluorescing moiety[6],[7].

  • Performance: Achieves high sensitivity (LOD ~0.008 µg/mL with NBD-F) using standard, widely available HPLC equipment[7].

  • Verdict: Suitable for labs lacking MS or CAD infrastructure, though the derivatization step introduces reaction variability and increases sample preparation time[1].

Method D: GC-MS

Orthogonal Volatile Analysis

  • Mechanism: While the adamantane cage is highly volatile, the primary amine and hydroxyl groups create active sites that interact strongly with silanol groups in the GC column and injector liner, leading to severe peak tailing[1].

  • Verdict: Useful for structural elucidation via Electron Ionization (EI) fragmentation, but requires heavily deactivated liners or secondary silylation to cap the active -OH and -NH2 groups for reliable quantification[1].

Decision Matrix Workflow

G Compound 1-(1-Adamantyl)-3-aminopropan-1-ol Characterization Challenge Structural Challenges: Lacks UV Chromophore Compound->Challenge Advantage Structural Advantages: Protonatable Amine & Non-volatile Core Compound->Advantage Deriv Derivatization Workflows Challenge->Deriv Overcome via tagging Direct Direct Analysis Workflows Advantage->Direct Exploit native properties LCMS LC-MS/MS (ESI+) High Sensitivity & Specificity Direct->LCMS Mass-to-charge CAD HPLC-CAD Universal Non-volatile Detection Direct->CAD Aerosol scattering HPLCUV HPLC-FLD / UV Requires OPA or NBD-F Deriv->HPLCUV Chromophore addition

Decision matrix for analytical workflows based on 1-(1-Adamantyl)-3-aminopropan-1-ol properties.

Quantitative Performance Comparison

The following table synthesizes validation data across the methodologies, benchmarked against structurally analogous adamantane amines (e.g., amantadine, memantine) to guide method selection.

Analytical MethodologyLimit of Detection (LOD)Linearity RangeSample Prep ComplexityPrimary Application
LC-MS/MS (ESI+) ~0.15 ng/mL[2]0.5 – 20 ng/mL[2]Low (Protein Precipitation)Pharmacokinetics, Bioanalysis
HPLC-CAD ~5 – 10 ng (on column)[4]15 – 120 ng[4]Low (Direct Dilution)API QC, Impurity Profiling
HPLC-FLD (NBD-F) ~8 ng/mL[7]28 – 171 µg/mL[1]High (Heating, Incubation)Routine Assay (No MS available)
GC-MS (Direct) ~10 – 50 ng/mL[1]Method DependentMedium (Extraction required)Structural Elucidation (EI)

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol 1: LC-MS/MS Quantitative Workflow

Designed for high-sensitivity biological or trace-level analysis.

  • Internal Standard (IS) Addition: Spike samples with an isotopically labeled analog (e.g., Amantadine-d15).

    • Causality: ESI is highly susceptible to matrix-induced ion suppression. A co-eluting stable-isotope IS experiences the exact same suppression, self-correcting the quantitative readout and ensuring method trustworthiness[3].

  • Sample Extraction: Perform protein precipitation using an Acetonitrile-Methanol (3:1, v/v) extraction solvent[2]. Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant.

  • Chromatographic Separation: Inject 10 µL onto a sub-2 µm C18 column (e.g., 50 x 3.0 mm).

  • Mobile Phase Optimization: Use a gradient of Water and Acetonitrile, both heavily modified with 0.1% Formic Acid .

    • Causality: 1-(1-Adamantyl)-3-aminopropan-1-ol contains a basic primary amine. Formic acid lowers the pH well below the amine's pKa, ensuring 100% protonation to the [M+H]+ state prior to entering the MS source, drastically maximizing ESI+ yield[2].

  • Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode, isolating the parent mass and monitoring the most abundant product ion to filter out isobaric background noise[3].

Protocol 2: HPLC-CAD Impurity Profiling Workflow

Designed for mass-balance quality control of the API without derivatization.

  • Mobile Phase Preparation (Critical Step): Prepare a mobile phase using strictly LC-MS grade Ammonium Formate buffer (pH ~3.0) and Acetonitrile.

    • Causality: The Charged Aerosol Detector evaporates the mobile phase to measure residual particle charge. Non-volatile buffers (like phosphate or sulfate) will precipitate in the nebulizer, causing catastrophic baseline noise and irreversible instrument contamination[4],[5].

  • System Equilibration: Flush the HPLC system to remove any residual soaps, detergents, or non-volatile ion-pairing reagents from previous users. Equilibrate until the CAD baseline drift is stabilized.

    • Causality: CAD is highly sensitive to background organic contaminants leaching from vials, caps, or aged solvents, which manifest as ghost peaks[5].

  • Evaporation Temperature Optimization: Set the CAD evaporation temperature to 50 °C .

    • Causality: This temperature perfectly balances the efficient drying of the aqueous/organic solvent while preventing the thermal degradation or volatilization of the semi-volatile adamantane analyte[4],[5].

  • Data Acquisition: Inject standards (15–120 ng on column) and apply a power function value of 1.0 to linearize the inherently non-linear CAD response curve[4].

References

  • Benchchem. "Technical Support Center: Analysis of Adamantane Compounds." Benchchem.com.
  • Yasuhiko Higashi et al. "Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
  • Yasuhiko Higashi et al. "Simultaneous liquid chromatographic assay of amantadine and its four related compounds in phosphate-buffered saline using 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorescent derivatization reagent.
  • "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma." NIH / PMC.
  • "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." Thermo Fisher Scientific / LCMS.cz.
  • "HPLC-CAD Response Factors." Thermo Fisher Scientific.
  • "Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investig

Sources

Optimizing Adamantane Scaffolds: A Comparative Guide to Linker Chemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

The adamantane moiety—a bulky, highly lipophilic, and conformationally rigid tricyclic hydrocarbon—is a privileged scaffold in medicinal chemistry[1]. While the adamantane core provides exceptional metabolic stability and acts as a robust hydrophobic anchor, it is the linker chemistry connecting this core to the primary pharmacophore that dictates target specificity, binding kinetics, and overall biological activity.

This guide provides an objective, data-driven comparison of adamantane analogs across three distinct therapeutic domains: viral ion channels, central nervous system (CNS) receptors, and kinase enzymes. By analyzing how direct attachment, alkyl extensions, and heteroaryl linkers alter molecular trajectories, we outline the causality behind structural modifications and provide self-validating experimental workflows for target engagement.

Mechanistic Causality: The Role of the Linker

The biological activity of adamantane derivatives diverges radically based on the physical dimensions, flexibility, and electrostatics of the linker[1].

Direct vs. Short Alkyl Linkers: The M2 Proton Channel Paradigm

The influenza A M2 protein is a homotetrameric, proton-selective ion channel. Inhibition relies on the drug physically occluding the pore and electrostatically repelling protons[2].

  • Direct Linkage (Amantadine): Features a primary amine directly attached to the adamantane cage. It fits precisely into the central cavity of the wild-type (WT) AM2 channel above the His37 box. The positively charged amine causes direct electrostatic hindrance, blocking H+ flux[3].

  • Short Alkyl Linkers (Rimantadine): The addition of a methyl-extended linker (-CH(CH3)-NH2) increases the lipophilic surface area. This altered geometry allows rimantadine to pack more favorably within the pore, yielding a slightly higher binding affinity than amantadine[4]. Furthermore, at high concentrations, rimantadine exhibits secondary, low-affinity binding to the lipid-facing exterior of the channel[4][5].

  • Overcoming Resistance: The prevalent S31N mutation replaces a small serine with a bulky asparagine, narrowing the pore and causing a steric clash with direct-linked adamantanes[3]. Second-generation analogs utilizing extended aryl or methylene-aryl linkers bypass this by adopting alternative conformations that project the adamantane core higher into the channel vestibule.

Extended and Rigid Linkers: NMDA Receptor Modulation

In the CNS, adamantanes target the N-methyl-D-aspartate (NMDA) receptor.

  • Direct Linkage (Memantine): A dimethylated amantadine analog that acts as an uncompetitive, low-affinity open-channel blocker. Its compact size allows it to enter the deep channel pore[6].

  • Extended Linkers (Multi-Targeting): Extending the linker using propargylamine or triazole-bridged aryl groups transforms the scaffold. The extended length allows the adamantane core to anchor deep within the NMDA pore while the functionalized linker spans outward to interact with peripheral binding sites or entirely different enzymes (e.g., acetylcholinesterase). This linker strategy is actively used to develop dual-action neuroprotective agents for Alzheimer's disease[6].

Heteroaryl Linkers: Kinase Target Engagement

Recent advancements have repurposed adamantane for kinase inhibition, specifically targeting DYRK1A and CLK kinases (e.g., Leucettinibs)[7].

  • Heteroaryl Linkers: Adamantane alone cannot inhibit kinases; it merely fills the hydrophobic selectivity pocket. A heteroaryl linker (such as benzothiazole, benzodioxole, or indazole) is strictly required. The linker acts as the primary pharmacophore, forming critical hydrogen bonds with the kinase hinge region, while the adamantane core provides a steric constraint that drives IC50 values down to sub-nanomolar levels[7].

Pathway & Logic Visualization

The following diagram maps the logical divergence of adamantane biological activity based on linker modifications.

Linker_Activity Core Adamantane Core (Lipophilic Anchor) Direct Direct Amine Linkage (e.g., Amantadine) Core->Direct No Spacer Alkyl Alkyl/Propargyl Linkers (e.g., Rimantadine) Core->Alkyl Flexible/Extended Hetero Heteroaryl Linkers (e.g., Leucettinibs) Core->Hetero Rigid/H-Bonding M2 M2 Pore Blockade (Electrostatic Repulsion) Direct->M2 High Affinity (WT) NMDA NMDA Receptor Modulation (Dual-Action Potential) Alkyl->NMDA Spans Binding Sites Kinase Kinase Hinge Binding (Sub-nanomolar Affinity) Hetero->Kinase Target Engagement

Caption: Mechanistic divergence of adamantane biological activity driven by linker chemistry.

Quantitative Comparison of Adamantane Analogs

The table below summarizes the structure-activity relationship (SAR) data for key adamantane derivatives, highlighting how linker variations impact target affinity.

Compound ClassLinker TypePrimary TargetBinding Affinity / IC50Mechanism of Action
Amantadine Direct AmineInfluenza M2 (WT)KD = ~0.91 μM[4]Pore occlusion via electrostatic hindrance
Rimantadine Methyl (-CH(CH3)-)Influenza M2 (WT)KD = ~0.38 μM[4]Pore occlusion & secondary lipid-facing binding
Memantine Direct Amine (Dimethyl)NMDA ReceptorKi = ~0.54 μM[1]Uncompetitive open-channel blockade
Triazole-Adamantanes Triazole-ArylNMDA / AChELow μM (Dual)[6]Spans pore and peripheral binding sites
Leucettinib-92 BenzothiazoleDYRK1A KinaseIC50 < 0.001 μM[7]Hinge-region H-bonding + hydrophobic anchoring

Self-Validating Experimental Protocols

To objectively compare these analogs, researchers must utilize assays that preserve native target conformations and rule out off-target effects. Below are two field-proven methodologies.

Protocol 1: Surface Plasmon Resonance (SPR) for M2-Adamantane Kinetics

Objective: Quantify the binding affinity (KD) of adamantane derivatives to wild-type and mutant M2 proton channels[4]. Rationale: The M2 channel possesses both a high-affinity pore-binding site and a low-affinity lipid-facing site[4][5]. Traditional micellar assays distort these sites. Reconstituting M2 into DMPC liposomes ensures the bitopic protein maintains its native tetrameric transmembrane conformation.

  • Liposome Reconstitution: Embed purified M2 constructs (Wild-Type, V27A, S31N, D44A) into 1,2-dimyristoyl-sn-glycero-phosphocholine (DMPC) liposomes.

  • Surface Capture: Pre-condition a Biacore L1 sensor chip with octyl β-D-glucopyranoside, then inject the M2-liposomes to form a stable, supported lipid bilayer on the chip surface.

  • Analyte Injection: Inject adamantane analogs (e.g., amantadine, rimantadine) at concentrations ranging from 0.1 μM to 100 μM in a physiological running buffer (pH 7.5).

  • Self-Validating Controls: Include V27A and S31N mutant channels as negative controls. Because these mutations abolish high-affinity pore binding, a lack of signal here validates that the WT signal is pore-specific[4].

  • Data Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to determine the KD for the high-affinity pore site.

SPR_Protocol Lipo 1. DMPC Liposome Preparation Immob 2. L1 Chip Immobilization Lipo->Immob Inject 3. Analyte Injection Immob->Inject Kinetics 4. Kinetic Measurement Inject->Kinetics Model 5. Langmuir Curve Fitting Kinetics->Model

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for adamantane-M2 binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Kinase Target Engagement

Objective: Validate that heteroaryl-linked adamantane analogs (e.g., Leucettinib-92) engage DYRK1A inside living cells[7]. Rationale: Biochemical IC50 assays do not prove cell permeability. CETSA is a self-validating system that measures the thermodynamic stabilization of the target protein upon ligand binding. Using a kinase-inactive isomer serves as an internal negative control to rule out non-specific thermal stabilization[7].

  • Cell Incubation: Treat SH-SY5Y neuroblastoma cells with 1 μM of the active adamantane analog, the inactive isomer (e.g., iso-Leucettinib-92), or DMSO (vehicle) for 1 hour.

  • Thermal Profiling: Divide the cell suspension into uniform aliquots and subject them to a temperature gradient (40 °C to 64 °C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37 °C) to extract the soluble protein fraction without thermally disrupting ligand-target complexes.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes to pellet denatured, aggregated proteins.

  • Detection & Analysis: Resolve the soluble supernatants via Western blot using an anti-DYRK1A antibody. Quantify band intensities to calculate the shift in aggregation temperature (ΔTagg) between vehicle and treated samples.

References

  • [4] Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [2] Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. MDPI. URL:[Link]

  • [5] Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature / National Institutes of Health (NIH). URL:[Link]

  • [3] How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? Journal of the American Chemical Society (JACS). URL:[Link]

  • [7] Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [6] NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. URL:[Link]

  • [1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews / SciSpace (PMC Archive). URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-Adamantyl)-3-aminopropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(1-Adamantyl)-3-aminopropan-1-ol. As a specialized chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach to waste management, grounded in the known hazards of its structural components. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for safety, environmental protection, and regulatory compliance.

Hazard Assessment: A Precautionary Principle

Due to the unique structure of 1-(1-Adamantyl)-3-aminopropan-1-ol, a thorough hazard assessment must be inferred from its constituent chemical groups: the adamantane cage and the aminopropanol side chain. This analysis forms the basis for its classification as hazardous waste.

  • The Adamantane Moiety: While adamantane itself has low acute toxicity, its rigid, lipophilic structure contributes to environmental persistence. Some data indicates that adamantane derivatives can be very toxic to aquatic life with long-lasting effects.[1][2] Therefore, any waste containing this structure must be prevented from entering sewer systems or the environment.[2][3]

  • The Aminopropanol Moiety: Structurally similar compounds, such as 3-Amino-1-propanol, are classified as corrosive, causing severe skin burns and eye damage, and are harmful if swallowed.[4][5] The presence of the amino group imparts a basic character, while the alcohol group contributes to its reactivity.

Based on this composite analysis, 1-(1-Adamantyl)-3-aminopropan-1-ol must be handled as a hazardous waste with the potential for corrosivity, toxicity, and significant environmental hazards.

Structural Component Associated Hazards Disposal Implication
Adamantane Group Ecotoxicity (Very toxic to aquatic life with long-lasting effects).[1][2]Must not be disposed of down the drain. Requires containment and disposal as environmentally hazardous waste.
Aminopropanol Group Corrosive (Causes skin burns and eye damage),[4][5] Harmful if swallowed.[4]Requires handling as corrosive and toxic waste. Necessitates specific PPE and segregated waste streams.

Regulatory Framework: Adherence to RCRA Standards

The disposal of this chemical falls under the purview of the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[6][7] While not explicitly a "listed" waste (P- or U-lists), it qualifies as a "characteristic" hazardous waste due to its likely corrosivity and toxicity.[8][9] All procedures described herein are designed to comply with the standards for hazardous waste generators found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[10]

Detailed Disposal Protocol: A Step-by-Step Workflow

Adherence to a systematic disposal protocol is essential for ensuring safety and compliance. The following steps outline the complete process from the point of generation to final pickup.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste, ensure the appropriate PPE is worn to prevent exposure. The corrosive nature of the aminopropanol moiety dictates the minimum required protection.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[11]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[11][12] Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required to protect against splashes.[11]

Step 2: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Dedicated Waste Stream: Collect waste 1-(1-Adamantyl)-3-aminopropan-1-ol in a dedicated container.

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong acids, oxidizing agents, or halogenated solvents.[13][14][15][16] Mixing an amine-containing compound with acids can cause a strong exothermic reaction.

Step 3: Container Selection and Management

The choice of container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[12][14] Do not use metal containers due to the corrosive potential of the waste.[15]

  • Secure Closure: The container must have a leak-proof, screw-on cap.[14] Keep the container closed at all times except when adding waste.[14] This minimizes the release of any potential vapors and prevents spills.

Step 4: Accurate and Compliant Labeling

Proper labeling is a strict regulatory requirement and essential for safe handling.

  • Mandatory Information: The label must be securely affixed to the container and include the following information:

    • The words "HAZARDOUS WASTE ".[11][12]

    • The full, unabbreviated chemical name: "1-(1-Adamantyl)-3-aminopropan-1-ol ".[12][15]

    • A clear statement of the associated hazards: "Corrosive, Toxic, Environmental Hazard ".

    • The accumulation start date (the date the first drop of waste was added to the container).

Step 5: Safe Storage in a Satellite Accumulation Area (SAA)

RCRA regulations allow for the temporary storage of hazardous waste in SAAs at or near the point of generation.[17]

  • Designated Location: Store the labeled waste container in a designated SAA. This area should be clearly marked.

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregated Storage: Within the SAA, ensure the container is stored away from incompatible materials, such as acids.[14]

Step 6: Final Disposal via Authorized Channels

Final disposal must be handled by trained professionals through your institution's approved procedures.

  • Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management group.[11][12]

  • Prohibited Actions: Under no circumstances should 1-(1-Adamantyl)-3-aminopropan-1-ol or its solutions be poured down the drain or disposed of in regular trash. [3][11] This is a direct violation of environmental regulations due to its aquatic toxicity.[1] The recommended method of destruction is high-temperature incineration by a licensed waste management facility.[12]

Decontamination and Spill Management

Decontamination of Labware

Any laboratory equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent, such as ethanol or acetone, to remove residual compound.

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste along with the primary chemical waste.[11][12]

  • Final Cleaning: After the initial rinse, wash the equipment with soap and water.

Emergency Spill Procedures

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as described in Section 3.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately and arrange for disposal through your EHS office.

Disposal Workflow Diagram

The following diagram provides a visual summary of the essential steps for the safe and compliant disposal of 1-(1-Adamantyl)-3-aminopropan-1-ol.

G Disposal Workflow for 1-(1-Adamantyl)-3-aminopropan-1-ol cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal WasteGen Generation of Waste PPE Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) WasteGen->PPE Step 1 Segregate Segregate Waste (Dedicated Container, No Mixing) PPE->Segregate Container Use Compatible Container (Glass or HDPE, Secure Lid) Segregate->Container Step 2-3 Label Label Container Correctly ('Hazardous Waste', Full Name, Hazards) Container->Label Step 4 Store Store in SAA (Secondary Containment, Away from Incompatibles) Label->Store Step 5 ContactEHS Arrange Pickup with EHS or Licensed Waste Contractor Store->ContactEHS Incineration Final Disposal via High-Temperature Incineration ContactEHS->Incineration Step 6

Caption: A workflow diagram illustrating the key stages of proper disposal.

By rigorously following these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure full compliance with chemical waste regulations.

References

  • Hazardous Chemical Waste Disposal Section 7 . University of Toronto Scarborough. [Link]

  • Chemical Waste Disposal . University of British Columbia. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]

  • Safety Data Sheet: Adamantane . Chemos GmbH&Co.KG. [Link]

  • Hazardous Waste Management in the Laboratory . LabManager. [Link]

  • AMINO ALCOHOL EA Safety Data Sheet . Nippon Nyukazai Co., Ltd. [Link]

  • Hazardous Material Waste Classification & Labelling Requirements: A Guide for Business & Industry . Accuform. [Link]

  • Hazardous Waste Program . Algonquin College. [Link]

  • Safety Data Sheet for 3-Amino-1-propanol (Canada) . Thermo Fisher Scientific. [Link]

  • Laboratory Hazardous Waste Management . University of British Columbia. [Link]

  • Material Safety Data Sheet - 1-Adamantanol, 99% . Cole-Parmer. [Link]

  • Safety Data Sheet: Adamantane . Carl ROTH. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA . ALS Global. [Link]

  • Chemical Waste Disposal . University of Toronto. [Link]

  • Material Safety Data Sheet - 1-AMINO-3-ADAMANTANOL . Cleanchem Laboratories. [Link]

  • Safety Data Sheet: Adamantane (EU) . Carl ROTH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Chemical Waste - Hazardous Waste Disposal . University of Alberta. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)-3-aminopropan-1-ol
Reactant of Route 2
1-(1-Adamantyl)-3-aminopropan-1-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.